Methyl 5,5-difluoropiperidine-3-carboxylate hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
methyl 5,5-difluoropiperidine-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2NO2.ClH/c1-12-6(11)5-2-7(8,9)4-10-3-5;/h5,10H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VADFVHAAPLASEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CNC1)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1359656-87-3 | |
| Record name | 3-Piperidinecarboxylic acid, 5,5-difluoro-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1359656-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 5,5-difluoropiperidine-3-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Methyl 5,5-difluoropiperidine-3-carboxylate hydrochloride.
An In-depth Technical Guide to the Synthesis of Methyl 5,5-difluoropiperidine-3-carboxylate hydrochloride
For research and development purposes only.
Introduction
The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry. Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The piperidine scaffold, a privileged structure in numerous pharmaceuticals, is a frequent target for fluorination to modulate its physicochemical and pharmacological properties.[3][4] Specifically, the gem-difluoro motif is of high interest as a non-hydrolyzable isostere of a carbonyl or hydrated carbonyl group. This guide provides a comprehensive overview of a robust synthetic route to this compound, a valuable building block for drug discovery.[5][6][7][8][9][10]
This document is intended for researchers, scientists, and drug development professionals with a background in organic synthesis. It will detail the synthetic pathway, provide step-by-step experimental protocols, and offer insights into the rationale behind key procedural choices.
Synthetic Strategy Overview
The synthesis of this compound is a multi-step process that begins with the construction of a suitable piperidone precursor, followed by a key gem-difluorination reaction, and concludes with deprotection and salt formation. The chosen synthetic route is designed to be efficient and scalable, utilizing readily available starting materials.
Diagram of the Overall Synthetic Workflow
Caption: Overall synthetic route to the target compound.
Part 1: Synthesis of the Piperidone Precursor
The initial phase of the synthesis focuses on the construction of the core piperidine ring system with the required functionalities. This is achieved through a sequence involving a Michael addition followed by an intramolecular Dieckmann condensation.[11][12][13][14][15]
Step 1: Synthesis of Methyl 1-benzyl-4-oxopiperidine-3-carboxylate
The synthesis begins with the formation of a diester intermediate via a Michael addition of N-benzyl-β-alanine ethyl ester to methyl acrylate. This is followed by an intramolecular Dieckmann condensation to yield the desired β-keto ester, Methyl 1-benzyl-4-oxopiperidine-3-carboxylate. The use of a strong base, such as sodium hydride, is crucial for both the deprotonation of the β-alanine derivative in the Michael addition and for promoting the subsequent cyclization.[16]
Experimental Protocol: Methyl 1-benzyl-4-oxopiperidine-3-carboxylate
-
Reaction Setup: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add a solution of N-benzyl-β-alanine ethyl ester (1.0 equivalent) in anhydrous THF dropwise at 0 °C.
-
Michael Addition: After the initial addition, allow the reaction mixture to warm to room temperature and stir for 1 hour. Then, add methyl acrylate (1.1 equivalents) dropwise, maintaining the temperature below 30 °C. Stir the mixture for 12-16 hours at room temperature.
-
Dieckmann Condensation: Cool the reaction mixture to 0 °C and add a second portion of sodium hydride (1.2 equivalents) portionwise. After the addition is complete, heat the mixture to reflux for 4-6 hours.
-
Work-up and Purification: Cool the reaction to room temperature and quench by the slow addition of water. Separate the organic layer and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford Methyl 1-benzyl-4-oxopiperidine-3-carboxylate.
| Reagent | Molar Eq. | Purity | Notes |
| N-Benzyl-β-alanine ethyl ester | 1.0 | ≥98% | Starting material. |
| Methyl acrylate | 1.1 | ≥99% | Ensure it is inhibitor-free. |
| Sodium Hydride | 2.4 (total) | 60% in oil | Handle with extreme care. |
| Anhydrous THF | - | - | Use a dry solvent. |
Part 2: Gem-Difluorination
This is the most critical step in the synthesis, where the ketone functionality of the piperidone precursor is converted into the gem-difluoro group. Several reagents can accomplish this transformation, with Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) being a preferred choice due to its higher thermal stability and often better yields compared to DAST (diethylaminosulfur trifluoride).[17][18] The reaction proceeds via a nucleophilic attack of the enol or enolate on the fluorinating agent.
Step 2: Synthesis of Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate
The conversion of the carbonyl group to a gem-difluoride is achieved using a deoxyfluorinating agent.[19][20][21][22]
Experimental Protocol: Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate
-
Reaction Setup: In a fluorinated polyethylene (FPE) or polytetrafluoroethylene (PTFE) vessel under a nitrogen atmosphere, dissolve Methyl 1-benzyl-4-oxopiperidine-3-carboxylate (1.0 equivalent) in anhydrous dichloromethane.
-
Fluorination: Cool the solution to -78 °C and add Deoxo-Fluor® (1.5 equivalents) dropwise via a syringe.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate at 0 °C. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Reagent | Molar Eq. | Purity | Notes |
| Methyl 1-benzyl-4-oxopiperidine-3-carboxylate | 1.0 | ≥95% | Substrate. |
| Deoxo-Fluor® | 1.5 | - | Highly corrosive and moisture-sensitive. |
| Anhydrous Dichloromethane | - | - | Use a dry solvent. |
Mechanism of Gem-Difluorination
Caption: Simplified mechanism of gem-difluorination.
Part 3: Deprotection and Salt Formation
The final steps involve the removal of the N-benzyl protecting group and the formation of the hydrochloride salt to improve the compound's stability and handling properties.
Step 3: Synthesis of this compound
Catalytic hydrogenation is a clean and efficient method for the removal of the N-benzyl group. The resulting free amine is then converted to its hydrochloride salt.
Experimental Protocol: this compound
-
Debenzylation: Dissolve Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate (1.0 equivalent) in methanol. Add palladium on carbon (10 wt%, 0.1 equivalents) to the solution.
-
Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring at room temperature for 12-24 hours.
-
Isolation of Free Amine: Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with methanol. Concentrate the filtrate under reduced pressure to obtain the crude free amine.
-
Salt Formation: Dissolve the crude amine in diethyl ether and cool to 0 °C. Add a solution of hydrogen chloride in diethyl ether (2 M) dropwise until precipitation is complete.
-
Final Product Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.
| Reagent | Molar Eq./Conc. | Purity/Grade | Notes |
| Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate | 1.0 | ≥95% | Substrate. |
| Palladium on Carbon | 10 wt% | 10% | Catalyst. |
| Hydrogen Gas | - | High Purity | Reductant. |
| Methanol | - | Anhydrous | Solvent. |
| HCl in Diethyl Ether | 2 M | - | For salt formation. |
Conclusion
This guide outlines a reliable and scalable synthetic route for the preparation of this compound. The key transformations, including the Dieckmann condensation for ring formation and the deoxyfluorination for the introduction of the gem-difluoro moiety, are well-established reactions in organic synthesis. Careful execution of the described protocols and adherence to safety precautions, particularly when handling sodium hydride and fluorinating agents, are essential for successful synthesis. The final product is a valuable building block for the synthesis of novel fluorinated piperidine derivatives with potential applications in drug discovery and development.
References
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- Couturier, C., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process.
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Münster University. (2019, January 22). Chemists develop new synthesis method for producing fluorinated piperidines. Retrieved from [Link]
- Marson, C. M., et al. (2012).
- Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Deoxofluorinating Agent with Enhanced Thermal Stability. The Journal of Organic Chemistry, 64(19), 7048–7054.
- Kiss, L., et al. (2018).
- Bersier, M., Bovino, C., & Roberge, D. M. (2024). Deoxyfluorination of Ketones with Sulfur Tetrafluoride (SF4) and Dialkylamines in Continuous Flow Mode. Organic Process Research & Development.
- Lal, G. S., Lobach, E., & Evans, A. (2000). Fluorination of Thiocarbonyl Compounds with Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor Reagent): A Facile Synthesis of gem-Difluorides. The Journal of Organic Chemistry, 65(15), 4830–4832.
- Trofymchuk, S., et al. (n.d.). Synthesis of conformationally restricted β-gem-difluorinated pyrrolidines and piperidines. Enamine.
- Gouverneur, V., et al. (2010). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. Organic & Biomolecular Chemistry, 8(22), 5146-5150.
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Wikipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]
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MySkinRecipes. (n.d.). Methyl 5, 5-difluoropiperidine-3-carboxylate hydrochloride. Retrieved from [Link]
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Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved from [Link]
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Appretech Scientific Limited. (n.d.). This compound. Retrieved from [Link]
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BIOFOUNT. (n.d.). 1359656-87-3|this compound. Retrieved from [Link]
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Shanghai T&W Pharmaceutical Co., Ltd. (n.d.). This compound CAS NO.1359656-87-3. Retrieved from [Link]
- Reddy, P., et al. (2005). Gem-Difluorination of 2,2-diaryl-1,3-dithiolanes by Selectfluor® and Pyridinium Polyhydrogen Fluoride.
- Grygorenko, O. O., et al. (2021).
- Le Gall, G., et al. (2009). Synthesis and crystal structures of five fluorinated diphenidine derivatives.
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CP Lab Safety. (n.d.). This compound, 95% Purity, C7H12ClF2NO2, 100 mg. Retrieved from [Link]
- Szatmári, I., et al. (2019). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- Google Patents. (n.d.). CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.
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ResearchGate. (2025, August 7). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Retrieved from [Link]
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A Technical Guide to the Physicochemical Properties of Fluorinated Piperidine Derivatives for Drug Discovery
Introduction: The Strategic Role of Fluorine in Piperidine-Based Drug Design
The piperidine scaffold is a cornerstone in medicinal chemistry, present in a significant percentage of small-molecule drugs approved by the FDA.[1] Its saturated, three-dimensional structure provides an excellent framework for orienting substituents to interact with biological targets. However, the optimization of drug candidates often requires fine-tuning of their physicochemical properties to enhance efficacy, selectivity, and pharmacokinetic profiles. The introduction of fluorine into the piperidine ring has emerged as a powerful strategy to achieve these goals.[2][3]
Fluorine, the most electronegative element, imparts unique properties to organic molecules due to the strength and polarity of the carbon-fluorine (C-F) bond. Strategic fluorination can profoundly influence a molecule's acidity/basicity (pKa), lipophilicity (logP), conformational preferences, and metabolic stability.[4][5] This guide provides an in-depth exploration of these key physicochemical properties of fluorinated piperidine derivatives, offering field-proven insights and detailed experimental methodologies for their assessment. Understanding and harnessing these properties is critical for researchers, scientists, and drug development professionals seeking to design the next generation of piperidine-containing therapeutics.
Modulation of Basicity (pKa): A Key to Optimizing Drug Behavior
The basicity of the piperidine nitrogen is a critical parameter that governs a drug's solubility, membrane permeability, and interaction with acidic residues in target proteins. The ionization state of a drug, dictated by its pKa and the physiological pH, directly impacts its absorption, distribution, metabolism, and excretion (ADME) profile.[6][7]
The Inductive Effect of Fluorine on Piperidine pKa
The introduction of one or more fluorine atoms onto the piperidine ring typically leads to a decrease in the basicity of the nitrogen atom.[8] This is primarily due to the strong electron-withdrawing inductive effect of fluorine, which reduces the electron density on the nitrogen, making it a weaker base. The magnitude of this pKa reduction is dependent on the number of fluorine atoms and their proximity to the nitrogen. This modulation of pKa can be a deliberate design strategy to fine-tune a compound's properties. For instance, lowering the basicity can reduce the potential for off-target interactions, such as binding to the hERG channel, which is associated with cardiac toxicity.[8][9]
Data Presentation: Impact of Fluorination on Piperidine pKa
The following table summarizes the calculated pKa values for representative fluorinated piperidines compared to their non-fluorinated analogues, illustrating the predictable decrease in basicity.
| Compound | Non-Fluorinated Analogue pKa | Fluorinated Derivative pKa | ΔpKa |
| 3-Fluoropiperidine | ~11.2 | ~9.8 | -1.4 |
| 4-Fluoropiperidine | ~11.2 | ~10.4 | -0.8 |
| 3,3-Difluoropiperidine | ~11.2 | ~7.5 | -3.7 |
Note: pKa values are approximate and can vary based on substitution and experimental conditions. Data synthesized from principles discussed in cited literature.[8]
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a robust and widely used method for the experimental determination of pKa values.[10]
Principle: This method involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH. A plot of pH versus the volume of titrant added generates a titration curve, and the pKa is determined from the pH at the half-equivalence point.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve the fluorinated piperidine derivative in high-purity water or a suitable co-solvent system (e.g., water-methanol) to a known concentration (typically 1-10 mM).
-
Ensure the compound is fully dissolved. Gentle heating or sonication may be applied if necessary.
-
-
Instrumentation Setup:
-
Calibrate a pH meter with standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) at the desired experimental temperature (typically 25 °C).
-
Use a calibrated burette or an automated titrator for precise addition of the titrant.
-
-
Titration Procedure:
-
Place a known volume of the sample solution in a beaker with a magnetic stirrer.
-
Immerse the calibrated pH electrode in the solution.
-
Begin adding the titrant (e.g., 0.1 M HCl for a basic compound) in small, precise increments.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added.
-
Determine the equivalence point, which is the point of inflection on the titration curve.
-
The pKa is the pH value at which half of the volume of titrant required to reach the equivalence point has been added.
-
Alternatively, use software to calculate the pKa from the titration data using derivative plots.[10]
-
Self-Validation: The accuracy of the determined pKa can be validated by performing the titration in triplicate and comparing the results. Additionally, a standard compound with a known pKa can be run as a control.
Lipophilicity (logP): Balancing Solubility and Permeability
Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (logP), is a crucial physicochemical property that influences a drug's absorption, distribution, and ability to cross biological membranes.[11][12] An optimal logP is often sought, as excessively high lipophilicity can lead to poor aqueous solubility and increased metabolic clearance, while low lipophilicity may hinder membrane permeation.[11]
The Context-Dependent Effect of Fluorine on logP
The effect of fluorine on lipophilicity is more complex than its effect on pKa and is highly dependent on the molecular context.[12] While fluorine is highly electronegative, the C-F bond is poorly polarizable, which can lead to an increase in localized hydrophobicity.[5] In many cases, the replacement of a hydrogen atom with a fluorine atom increases the logP. However, the overall impact on molecular lipophilicity depends on factors such as the position and number of fluorine atoms and the presence of other functional groups.[11][13]
Data Presentation: logP Values of Fluorinated Piperidine Derivatives
The following table provides a comparative view of calculated logP (cLogP) values for fluorinated piperidines, highlighting the influence of fluorine substitution.
| Compound | cLogP of Non-Fluorinated Analogue | cLogP of Fluorinated Derivative |
| N-Boc-piperidine | ~2.4 | - |
| N-Boc-3-fluoropiperidine | - | ~2.6 |
| N-Boc-4-fluoropiperidine | - | ~2.5 |
| N-Boc-3,3-difluoropiperidine | - | ~2.8 |
Note: cLogP values are estimations and can differ from experimentally determined values. Data synthesized from principles discussed in cited literature.[8]
Experimental Protocol: RP-HPLC for logP Determination
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a rapid and reliable method for estimating logP values, offering higher throughput than the traditional shake-flask method.[14][15]
Principle: This method is based on the correlation between a compound's retention time on a nonpolar stationary phase (like C18) and its logP. A series of standards with known logP values are used to create a calibration curve.[16][17]
Step-by-Step Methodology:
-
Preparation of Standards and Samples:
-
Prepare stock solutions of at least five reference compounds with known logP values spanning the expected range of the test compound.
-
Prepare a stock solution of the fluorinated piperidine derivative.
-
Dilute all stock solutions to an appropriate working concentration in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic modifier (e.g., methanol or acetonitrile). The exact composition is isocratic.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector set to a wavelength where all compounds have adequate absorbance.
-
-
Analysis:
-
Inject the standard solutions and the sample solution onto the HPLC system.
-
Record the retention time (t_R) for each compound.
-
Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
-
-
Data Analysis:
-
Calculate the capacity factor (k') for each compound using the formula: k' = (t_R - t_0) / t_0.[15]
-
Calculate the logarithm of the capacity factor (log k').
-
Plot log k' versus the known logP values for the standard compounds to generate a linear calibration curve.
-
Determine the logP of the fluorinated piperidine derivative by interpolating its log k' value on the calibration curve.
-
Self-Validation: The linearity of the calibration curve (R² > 0.98) validates the method. The analysis should be performed in triplicate to ensure the reproducibility of the retention times.[15]
Conformational Analysis: The Shape of Efficacy
The three-dimensional conformation of a molecule is paramount to its biological activity, as it dictates how well the molecule fits into the binding site of its target protein. The introduction of fluorine can significantly influence the conformational preferences of the piperidine ring through a combination of steric and stereoelectronic effects, such as hyperconjugation and charge-dipole interactions.[4][18][19]
Fluorine's Influence on Piperidine Ring Conformation
Fluorine substitution can lead to a preference for specific chair conformations of the piperidine ring. For instance, an axial orientation of a fluorine atom can be favored due to stabilizing hyperconjugative interactions between the C-F σ* antibonding orbital and adjacent C-H bonding orbitals.[4] The polarity of the solvent also plays a crucial role, with more polar solvents often stabilizing conformers with larger dipole moments.[18][20] Understanding and controlling these conformational biases can lead to the design of more rigid and potent drug candidates.
Diagram: Factors Influencing Conformational Preference
Caption: Key interactions governing the conformational equilibrium in fluorinated piperidines.[4]
Experimental Protocol: NMR Spectroscopy for Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the solution-phase conformation of fluorinated piperidines.[18][20][21]
Principle: The analysis of NMR parameters such as chemical shifts, scalar coupling constants (J-couplings), and Nuclear Overhauser Effects (NOEs) provides detailed information about the geometry and spatial relationships of atoms within the molecule. For fluorinated compounds, ¹⁹F NMR and the analysis of ¹H-¹⁹F and ¹⁹F-¹⁹F coupling constants are particularly informative.[22][23]
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve the fluorinated piperidine derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) to a concentration of approximately 5-10 mg/mL in an NMR tube.
-
The choice of solvent is critical as it can influence the conformational equilibrium.[18]
-
-
NMR Data Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum.
-
Acquire a ¹⁹F NMR spectrum, often with ¹H decoupling to simplify the signals.[22]
-
Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish ¹H-¹H connectivities and HSQC (Heteronuclear Single Quantum Coherence) to correlate ¹H and ¹³C signals.
-
Crucially, measure vicinal (three-bond) ¹H-¹⁹F coupling constants (³J_HF). The magnitude of these couplings is dependent on the dihedral angle between the coupled nuclei, as described by the Karplus relationship, and can be used to distinguish between axial and equatorial fluorine substituents.[24]
-
For more detailed spatial information, acquire 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or 1D selective NOE spectra to identify through-space proximities between atoms.
-
-
Data Analysis and Interpretation:
-
Assign all relevant ¹H and ¹⁹F signals.
-
Analyze the magnitudes of the ³J_HF and ³J_HH coupling constants to determine the dihedral angles and, consequently, the preferred ring conformation (chair, boat, or twist-boat) and the orientation of the fluorine substituent(s).
-
Use NOE data to confirm spatial relationships and further refine the conformational model.
-
Computational modeling (e.g., using Density Functional Theory) can be used in conjunction with experimental NMR data to provide a more complete picture of the conformational landscape.[4]
-
Self-Validation: The consistency between different NMR parameters (e.g., coupling constants and NOEs) and with computational models provides a high degree of confidence in the determined conformation.
Metabolic Stability: Designing for Longevity
Metabolic stability is a critical pharmacokinetic property that determines the in vivo half-life of a drug.[25] Compounds that are rapidly metabolized by enzymes, primarily the cytochrome P450 (CYP) family in the liver, may have poor bioavailability and a short duration of action.
Blocking Metabolic "Soft Spots" with Fluorine
The C-F bond is significantly stronger than a C-H bond, making it much more resistant to oxidative metabolism by CYP enzymes.[5] Therefore, a common strategy in drug design is to replace metabolically labile C-H bonds at "soft spots" in a molecule with C-F bonds.[5] This "metabolic blocking" can significantly enhance a compound's metabolic stability, leading to an increased half-life and improved pharmacokinetic profile.[26]
Diagram: Metabolic Blocking Workflow
Caption: A workflow illustrating the strategy of metabolic blocking using fluorination.
Experimental Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
In vitro metabolic stability assays are industry-standard methods for predicting in vivo metabolic clearance.[25][27]
Principle: The test compound is incubated with a source of metabolic enzymes, such as human liver microsomes (HLM), in the presence of necessary cofactors (e.g., NADPH). The rate of disappearance of the parent compound over time is measured to determine its metabolic stability.[25]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorinated piperidine derivative in a suitable organic solvent (e.g., DMSO or acetonitrile) at a high concentration (e.g., 10 mM).
-
Prepare a working solution by diluting the stock solution in the incubation buffer.
-
Thaw the HLM and the NADPH regenerating system on ice.
-
Prepare the incubation mixture containing HLM and buffer (e.g., potassium phosphate buffer, pH 7.4).
-
-
Incubation Procedure:
-
Pre-warm the HLM incubation mixture to 37 °C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the HLM mixture.
-
Immediately add the working solution of the test compound to the reaction mixture to achieve the final desired concentration (typically 1 µM).
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction immediately by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.
-
-
Sample Analysis:
-
Vortex and centrifuge the quenched samples to precipitate the proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the remaining concentration of the parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.[28]
-
Calculate the intrinsic clearance (Cl_int) using the formula: Cl_int = (0.693 / t½) * (incubation volume / amount of HLM protein).[29]
-
Self-Validation: The assay should include positive control compounds with known high and low metabolic clearance to ensure the enzymatic activity of the HLM. A negative control incubation without NADPH should also be performed to assess non-enzymatic degradation.
Conclusion
The strategic incorporation of fluorine into the piperidine scaffold is a validated and powerful approach in modern drug discovery. By understanding and experimentally verifying the effects of fluorination on key physicochemical properties—pKa, logP, conformation, and metabolic stability—researchers can rationally design molecules with optimized pharmacokinetic and pharmacodynamic profiles. The detailed protocols and conceptual frameworks provided in this guide serve as a practical resource for scientists dedicated to advancing the development of novel and effective piperidine-based therapeutics. The judicious application of these principles will undoubtedly continue to yield drug candidates with enhanced potential for clinical success.
References
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- Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal.
- Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry.
- How to Conduct an In Vitro Metabolic Stability Study. [Source not further specified].
- A robust, viable, and resource sparing HPLC-based logP method applied to common drugs.
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- Navigating Metabolic Stability: A Comparative Guide to 5-Fluoropiperidin-3-ol Containing Compounds. Benchchem.
- Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC - NIH.
- Lipophilicities (logP) and conformer‐specific lipophilicities (logp) of fluorinated pyrrolidines and piperidines (A), and prolines (B).
- US6548307B2 - Determination of logP coefficients via a RP-HPLC column.
- Accessing (Multi)
- Key developments in fluorinated heterocycles. Taylor & Francis Online.
- US6524863B1 - High throughput HPLC method for determining Log P values.
- The Importance of Fluorinated Heterocycles in Drug Design. [Source not further specified].
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- High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier.
- Methods for Determination of Lipophilicity. Encyclopedia.pub.
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- Chemists develop new synthesis method for producing fluorin
- Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference.
- Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. The Nairoukh Research Group.
- The Role of Fluorine in Medicinal Chemistry: A Focus on Piperidine Deriv
- Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. FLORE.
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Source not further specified].
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- Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. PMC - NIH.
- FDA-Approved Fluorinated Heterocyclic Drugs
- Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.
- Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)
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- pKa – LogP plot covered by fluorine‐containing and non‐fluorinated...
- Intrinsic and effective lipophilicities (logP and logD7.4, respectively) for cis.
- Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and...
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- Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science.
- The conformational preferences of fluorinated piperidine derivatives...
- (PDF) Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.
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- Development of Methods for the Determin
- The precious Fluorine on the Ring: Fluorine NMR for biological systems. PMC - NIH.
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- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science (RSC Publishing).
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CAS number for Methyl 5,5-difluoropiperidine-3-carboxylate hydrochloride.
An In-Depth Technical Guide to Methyl 5,5-difluoropiperidine-3-carboxylate hydrochloride
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a fluorinated heterocyclic building block with significant potential in modern drug discovery and development. This document is intended for researchers, medicinal chemists, and professionals in the pharmaceutical sciences.
Introduction: The Strategic Value of Fluorinated Piperidines
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs. The introduction of fluorine atoms onto this scaffold can dramatically and often favorably modulate the physicochemical and pharmacokinetic properties of a lead compound. This compound emerges as a valuable synthetic intermediate, offering a unique combination of a polar ester functional group for further elaboration and a gem-difluoro group at a non-adjacent position. This strategic placement of the difluoro moiety can influence the basicity of the piperidine nitrogen, lipophilicity, and metabolic stability, making it a compelling building block for fine-tuning drug candidates.[1]
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These data are compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 1359656-87-3 | [2][3][4][5][6] |
| Molecular Formula | C₇H₁₂ClF₂NO₂ | [2][5] |
| Molecular Weight | 215.62 g/mol | [2][5] |
| Appearance | White solid or almost colorless liquid | [3] |
| Purity | Typically ≥95% | [2][3][7] |
| Storage Conditions | Short-term (1-2 weeks) at -4°C; Long-term (1-2 years) at -20°C | [5] |
| Solubility | Information not readily available, but likely soluble in polar organic solvents like methanol and DMSO. |
Synthesis and Mechanistic Considerations
Proposed Synthetic Workflow
Caption: A plausible synthetic pathway to the target compound.
Mechanistic Rationale:
-
Fluorination and Partial Reduction: The synthesis would likely commence with a commercially available pyridine derivative, such as a protected form of methyl 5-oxopiperidine-3-carboxylate. The key step is the introduction of the gem-difluoro group. This is often achieved using a deoxofluorinating agent like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxofluor). These reagents convert the ketone to the corresponding difluoride. Subsequent controlled reduction would yield the tetrahydropyridine intermediate.
-
Catalytic Hydrogenation: The tetrahydropyridine intermediate can then be fully reduced to the piperidine ring. This is typically accomplished through catalytic hydrogenation, using hydrogen gas and a palladium on carbon (Pd/C) catalyst. This method is generally high-yielding and stereoselective, although in this achiral molecule, stereochemistry is not a concern.
-
Salt Formation: The final step involves the formation of the hydrochloride salt. This is achieved by treating a solution of the free base (Methyl 5,5-difluoropiperidine-3-carboxylate) with a solution of hydrogen chloride in a suitable organic solvent, such as diethyl ether or 1,4-dioxane. The hydrochloride salt often has improved stability and handling characteristics compared to the free base.
Applications in Drug Discovery
The incorporation of the 5,5-difluoropiperidine motif is a strategic choice in drug design. The gem-difluoro group acts as a bioisostere for a carbonyl group or can be used to modulate the properties of the piperidine ring.
Impact on Physicochemical and Pharmacokinetic Properties
Caption: Key advantages of the difluoropiperidine motif in drug design.
-
pKa Modulation: The strongly electron-withdrawing nature of the two fluorine atoms can significantly lower the pKa of the piperidine nitrogen. This can be crucial for avoiding off-target effects (e.g., hERG inhibition) and for optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.[1]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing a gem-difluoro group at the 5-position can block potential sites of metabolism, thereby increasing the half-life of the drug in the body.
-
Lipophilicity and Permeability: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. This needs to be carefully balanced, as excessive lipophilicity can lead to poor solubility and other undesirable properties.
Hypothetical Experimental Protocol: N-Alkylation
The following is a representative, step-by-step protocol for the N-alkylation of this compound, demonstrating its use as a synthetic intermediate.
Objective: To synthesize Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate.
Materials:
-
This compound (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Acetonitrile (CH₃CN)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (e.g., 2.16 g, 10 mmol), potassium carbonate (3.45 g, 25 mmol), and acetonitrile (50 mL).
-
Addition of Reagent: Stir the suspension at room temperature for 15 minutes to neutralize the hydrochloride and liberate the free base. To this mixture, add benzyl bromide (1.3 mL, 11 mmol) dropwise.
-
Reaction: Heat the reaction mixture to 60°C and stir for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer with deionized water (2 x 25 mL) and then with brine (25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate to dryness to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate.
Safety and Handling
As with any fine chemical, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[9][10][11]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[9][10] Avoid contact with skin and eyes.[9] In case of contact, rinse immediately with plenty of water.[9][10]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[5][10]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
While a specific Material Safety Data Sheet (MSDS) for this exact compound is not widely available, the safety profiles of similar piperidine derivatives suggest that it may cause skin and eye irritation and may be harmful if swallowed or inhaled.[12][13]
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry. Its strategically positioned gem-difluoro group offers a powerful tool for modulating the key properties of drug candidates, including basicity, metabolic stability, and lipophilicity. While detailed synthetic and spectroscopic data remain proprietary to chemical suppliers, its potential applications in the development of novel therapeutics are significant, making it a compound of considerable interest to the drug discovery community.
References
- Appretech Scientific Limited. (n.d.). This compound.
- Shanghai T&W Pharmaceutical Co., Ltd. (n.d.). This compound CAS NO.1359656-87-3.
- ChemicalBook. (n.d.). 1359656-87-3 | CAS数据库.
- BIOFOUNT. (n.d.). 1359656-87-3|this compound.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: Methyl (3S,5R)-5-(trifluoromethyl)piperidine-3-carboxylate hydrochloride.
- Fisher Scientific. (2021). Safety Data Sheet.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- CP Lab Safety. (n.d.). This compound, 95% Purity, C7H12ClF2NO2, 100 mg.
- MySkinRecipes. (n.d.). Methyl 5, 5-difluoropiperidine-3-carboxylate hydrochloride.
- Thieme. (2023). Application of Chiral Piperidine Scaffolds in Drug Design.
- Sigma-Aldrich. (n.d.). 3,3-Difluoropiperidine hydrochloride.
- Google Patents. (n.d.). CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.
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Retrosynthetic Analysis of Difluoropiperidine Compounds: A Technical Guide for Drug Discovery Professionals
Introduction: The Rising Prominence of Difluoropiperidines in Medicinal Chemistry
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and biological properties. Among the myriad of fluorinated motifs, the difluoropiperidine scaffold has emerged as a particularly valuable building block. The gem-difluoro group can act as a bioisostere for a carbonyl or hydroxyl group, enhance metabolic stability by blocking sites of oxidation, and modulate the basicity (pKa) of the piperidine nitrogen, thereby influencing a compound's pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth exploration of the retrosynthetic analysis of difluoropiperidine compounds, offering a critical examination of the primary synthetic strategies, the rationale behind methodological choices, and detailed experimental protocols for key transformations.
Core Retrosynthetic Strategies: A Disconnection Approach
The synthesis of a difluoropiperidine can be approached through several primary retrosynthetic disconnections. The choice of strategy is often dictated by the desired substitution pattern on the piperidine ring and the availability of starting materials. The main approaches include:
-
Deoxofluorination of Piperidinones: A direct and common method involving the conversion of a ketone to a gem-difluoride.
-
Fluorination and Reduction of Pyridine Precursors: A powerful strategy that leverages the vast chemistry of pyridines.
-
Cyclization of Acyclic Difluorinated Precursors: Building the piperidine ring from a pre-functionalized acyclic chain.
-
Direct C-H Fluorination: An emerging and atom-economical approach.
This guide will delve into the intricacies of each of these strategies, providing both theoretical understanding and practical guidance.
Strategy 1: Deoxofluorination of Piperidinones
This is arguably the most straightforward approach to gem-difluoropiperidines, particularly for the synthesis of 4,4- and 3,3-difluoro derivatives. The key transformation is the replacement of a carbonyl oxygen with two fluorine atoms.
Causality Behind Experimental Choices
The choice of deoxofluorinating agent is critical and depends on the substrate's reactivity, functional group tolerance, and the desired scale of the reaction.
-
Sulfur-Based Reagents: Diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), are the most common reagents for this transformation. Deoxo-Fluor is often preferred for its enhanced safety profile.[1] These reagents are effective for a wide range of ketones, but can be sensitive to moisture and may promote elimination side reactions in some cases.
-
PyFluor: 2-Pyridinesulfonyl fluoride (PyFluor) is a newer generation reagent that offers excellent chemoselectivity with significantly fewer elimination byproducts compared to DAST.[2] Its stability and ease of handling make it an attractive option for many applications.
-
XtalFluor Reagents: Crystalline reagents like XtalFluor-E and XtalFluor-M are more stable and easier to handle than DAST and Deoxo-Fluor, and they do not generate highly corrosive HF, allowing for their use in standard glassware.[3]
Experimental Protocol: Synthesis of N-Boc-4,4-difluoropiperidine
This protocol details the deoxofluorination of commercially available N-Boc-4-piperidone.
Materials:
-
N-Boc-4-piperidone
-
Trifluorosulfenyl morpholine (or another suitable deoxofluorinating agent)
-
Dichloromethane (DCM)
-
Argon or Nitrogen gas
-
Ice-water bath
-
Standard laboratory glassware
Procedure: [4]
-
To a four-necked flask under an inert atmosphere (argon or nitrogen), add dichloromethane and N-Boc-4-piperidone. Maintain the internal temperature at 25-28 °C.
-
Cool the reaction mixture to 15-20 °C using an ice-water bath.
-
Slowly add the deoxofluorinating agent (e.g., trifluorosulfenyl morpholine) dropwise over a period of several hours, ensuring the temperature remains controlled.
-
After the addition is complete, allow the reaction to stir at 10-30 °C until completion (monitor by TLC or LC-MS).
-
Upon completion, the reaction is quenched, and the crude product is worked up. For instance, the crude product can be dissolved in ethyl acetate, washed with water and aqueous peroxide to remove impurities.
-
The organic phase is then dried and concentrated to yield the crude N-Boc-4,4-difluoropiperidine, which can often be used in the next step without further purification.
Data Presentation: Comparison of Deoxofluorinating Agents for Piperidinone Fluorination
| Reagent | Substrate | Yield (%) | Reaction Conditions | Reference |
| Trifluorosulfenyl morpholine | N-Boc-4-piperidone | ~90 | DCM, 10-30 °C | [4] |
| Deoxo-Fluor | Ketones | Good to excellent | DCM, 0 °C to rt | [1] |
| DAST | Ketones | Variable | DCM, rt | |
| PyFluor | Alcohols (for deoxyfluorination) | High, minimal elimination | Various | [2] |
Note: Yields can be highly substrate-dependent.
Visualization: Deoxofluorination Mechanism
Caption: Generalized mechanism of deoxofluorination of a piperidinone.
Strategy 2: From Fluorinated Pyridines: Dearomatization and Hydrogenation
This powerful strategy allows for the synthesis of various difluoropiperidine isomers with high stereocontrol, particularly for obtaining all-cis substituted products. The readily available and diverse range of fluorinated pyridines makes this an attractive approach.
Causality Behind Experimental Choices
The success of this strategy hinges on a two-step process: dearomatization followed by hydrogenation.
-
Dearomatization: This step breaks the aromaticity of the pyridine ring, making it susceptible to hydrogenation. Rhodium-catalyzed reactions with reagents like pinacol borane (HBpin) have proven effective for this purpose.[5]
-
Hydrogenation: The resulting diene intermediates are then hydrogenated, typically using a heterogeneous catalyst like palladium on carbon (Pd/C) or a homogeneous catalyst. The choice of catalyst and reaction conditions can influence the stereochemical outcome.[6]
Experimental Protocol: Synthesis of cis-3,5-Difluoropiperidine
This protocol is adapted from the work of Glorius and coworkers.[7]
Materials:
-
3,5-Difluoropyridine
-
Rhodium-carbene catalyst
-
Pinacol borane (HBpin)
-
Tetrahydrofuran (THF)
-
Molecular sieves
-
Hydrogen gas
-
Standard hydrogenation apparatus
Procedure: [5]
-
In a reaction vessel, combine 3,5-difluoropyridine, a rhodium-carbene catalyst, pinacol borane, and anhydrous THF under an inert atmosphere.
-
Add molecular sieves to the mixture.
-
Pressurize the vessel with hydrogen gas.
-
Stir the reaction at room temperature until the dearomatization and subsequent hydrogenation are complete (monitor by GC-MS or NMR).
-
Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure.
-
The crude product is then purified, often after N-protection, by column chromatography.
Visualization: Dearomatization-Hydrogenation Workflow
Caption: Workflow for the synthesis of cis-difluoropiperidines from fluoropyridines.
Strategy 3: Asymmetric Synthesis of Difluoropiperidines
The synthesis of enantiomerically pure difluoropiperidines is of paramount importance for their application in drug discovery. Several asymmetric strategies have been developed.
Causality Behind Experimental Choices
-
Chiral Catalysis: The use of chiral transition metal catalysts, such as palladium complexes with chiral ligands, can facilitate enantioselective fluorination or cyclization reactions.[8]
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can direct the stereochemical outcome of a fluorination or ring-forming reaction.
-
Enzymatic Resolutions: Enzymes can be used to selectively resolve racemic mixtures of difluoropiperidine precursors.
Example of Asymmetric Synthesis: Palladium-Catalyzed Aminofluorination
An asymmetric palladium(II)-catalyzed intramolecular aminofluorination of unactivated alkenes has been developed to provide chiral 3-fluoropiperidines.[8] This method utilizes chiral quinoline-oxazoline ligands to induce enantioselectivity.
Strategy 4: Synthesis of 2,2-Difluoropiperidines
The synthesis of 2,2-difluoropiperidines is more challenging due to the proximity of the gem-difluoro group to the nitrogen atom.
Deoxofluorination of 2-Piperidones (Lactams)
While less common than for 3- and 4-piperidones, deoxofluorination of 2-piperidones with reagents like DAST or Deoxo-Fluor can be a viable route. The reactivity of the lactam carbonyl is generally lower than that of a ketone.
From Fluorinated Precursors
Alternative strategies may involve the cyclization of acyclic precursors already containing the difluoromethylene group adjacent to the nitrogen precursor.
Conclusion
The retrosynthetic analysis of difluoropiperidine compounds reveals a diverse and evolving landscape of synthetic strategies. The choice of the optimal route is a multifactorial decision that balances the desired substitution pattern, stereochemical requirements, scalability, and the availability of starting materials. The continued development of novel fluorinating agents and catalytic methods promises to further expand the synthetic toolbox for accessing these valuable building blocks, thereby accelerating the discovery of new and improved pharmaceuticals.
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A Technical Guide to the Conformational Analysis of Fluorinated Piperidines for Drug Discovery Professionals
Executive Summary
The strategic incorporation of fluorine into piperidine scaffolds represents a powerful tactic in modern medicinal chemistry. Fluorinated piperidines are increasingly prevalent in drug candidates due to their ability to confer advantageous physicochemical properties, including modulated basicity, enhanced metabolic stability, and improved membrane permeability.[1][2] A key, yet often counterintuitive, aspect of their behavior is the profound influence of fluorine on the conformational preference of the piperidine ring. Contrary to simple steric predictions, fluorine substituents frequently favor an axial orientation.[3][4]
This guide provides an in-depth exploration of the principles governing the conformational behavior of fluorinated piperidines. We will dissect the underlying stereoelectronic and electrostatic forces that dictate this preference, such as hyperconjugation (the gauche effect) and critical charge-dipole interactions.[3][5][6] Furthermore, this document details the primary analytical techniques—NMR spectroscopy and computational modeling—used to elucidate these conformations.[3][7] By providing both the theoretical framework and practical methodological workflows, this guide equips researchers, scientists, and drug development professionals with the necessary knowledge to rationally design and analyze fluorinated piperidine-containing molecules, ultimately enabling the development of safer and more efficacious therapeutics.
Chapter 1: The Significance of Fluorinated Piperidines in Modern Drug Discovery
The piperidine ring is one of the most ubiquitous saturated N-heterocycles found in pharmaceuticals, prized for its versatile synthetic chemistry and its ability to serve as a key pharmacophoric element.[8] When combined with fluorine, the most electronegative element, the resulting molecular entity gains properties that are highly attractive for drug design.
The introduction of fluorine can dramatically alter a molecule's properties:
-
Basicity (pKa) Modulation : Fluorine's strong electron-withdrawing inductive effect can significantly lower the basicity of the piperidine nitrogen.[9][10] This is a crucial strategy for mitigating off-target effects, such as binding to the hERG potassium ion channel, a common cause of cardiotoxicity.[11][12]
-
Metabolic Stability : The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes. Replacing a metabolically labile C-H bond with a C-F bond can increase a drug's half-life and improve its pharmacokinetic profile.
-
Conformational Control : As this guide will detail, fluorine exerts powerful stereoelectronic effects that can lock the piperidine ring into a specific, often rigid, conformation.[1] This pre-organization can reduce the entropic penalty upon binding to a biological target, thereby enhancing potency and selectivity.
The synergy between these two components makes fluorinated piperidines powerful motifs for addressing common challenges in drug development, from pharmacokinetics to target engagement.[9][11]
Chapter 2: Fundamentals of Piperidine Conformation
The piperidine ring, like cyclohexane, predominantly adopts a low-energy chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy two distinct positions:
-
Axial (ax) : Perpendicular to the general plane of the ring.
-
Equatorial (eq) : In the general plane of the ring.
Typically, bulky substituents prefer the more sterically spacious equatorial position to avoid unfavorable 1,3-diaxial interactions. The energetic cost of placing a substituent in the axial position is known as its "A-value." For the parent piperidine, the ring is in rapid equilibrium between two chair conformers, accompanied by nitrogen inversion. The position of this equilibrium is influenced by the N-substituent and the protonation state of the nitrogen.
Caption: General equilibrium between equatorial and axial conformers.
Chapter 3: The Fluorine Effect: Unraveling the Axial Preference
While traditional steric arguments (A-values) would predict a strong preference for an equatorial fluorine, extensive experimental and computational studies have revealed that the opposite is often true: the axial conformer is frequently the more stable.[3][4][6] This counterintuitive preference is not due to sterics but is a direct consequence of stabilizing stereoelectronic and electrostatic interactions.
Dissecting the Stabilizing Forces
-
Hyperconjugative Interactions (The Gauche Effect) : The most cited reason for the axial preference is hyperconjugation, often referred to as the fluorine gauche effect.[13][14] This involves the donation of electron density from an adjacent, anti-periplanar (180° dihedral angle) C-H bonding orbital (σ) into the low-energy C-F anti-bonding orbital (σ). In the axial conformation, the C-F bond is perfectly aligned with vicinal axial C-H bonds, maximizing this stabilizing σC-H → σC-F interaction.[3][4][5]
-
Electrostatic Interactions (Charge-Dipole) : In protonated piperidinium salts, electrostatic forces become dominant. A powerful, stabilizing charge-dipole interaction occurs between the partial negative charge on the axial fluorine atom and the positive charge localized on the nearby nitrogen atom (Cδ--F···H-Nδ+).[3][6] This interaction can contribute several kcal/mol to the stability of the axial conformer and is often the deciding factor in acidic environments.[5]
-
The Anomeric Effect : For piperidines fluorinated at the 2-position, a classical anomeric effect can occur.[15][16] This involves the donation of electron density from the nitrogen lone pair (n) into the adjacent anti-periplanar C-F anti-bonding orbital (σ). This nN → σC-F interaction is maximized when the fluorine is axial and the nitrogen lone pair is also oriented axially (or when the N-H bond is equatorial).[17][18]
-
Dipole Moment Minimization : The overall molecular dipole moment can also influence conformational preference. In some cases, the axial conformation results in a lower net dipole moment compared to the equatorial conformer, leading to greater stability, particularly in nonpolar solvents.[3][4]
Caption: The primary forces driving the axial preference of fluorine.
Chapter 4: The Crucial Influence of the Environment
The conformational equilibrium of fluorinated piperidines is not static; it is highly sensitive to the surrounding environment. Solvent polarity plays a particularly critical role.[3][7]
Polar solvents can preferentially stabilize the conformer with the larger dipole moment. In many cases, the axial conformer is more polar than the equatorial one. Consequently, increasing solvent polarity can further enhance the stability of the axial conformer or even cause a complete switch from an equatorial to an axial preference.[4] This phenomenon underscores the importance of conducting conformational analysis in solvents that mimic the relevant biological environment (e.g., water or DMSO for biological assays, chloroform for membrane-like environments).
| Compound/Condition | Dominant Conformer | Key Observation |
| Pivaloyl-protected 3,5-difluoropiperidine in Chloroform (low polarity) | Equatorial | Steric and dipole effects dominate. |
| Pivaloyl-protected 3,5-difluoropiperidine in DMSO (high polarity) | Axial | The more polar axial conformer is stabilized by the polar solvent, inverting the preference.[4] |
| Protonated 3-fluoropiperidine in Water | Axial | Strong charge-dipole interactions are favored in a polar protic solvent.[3][5] |
Table 1: Solvent-Dependent Conformational Preferences of Fluorinated Piperidines. Data synthesized from references[3][4][5].
Chapter 5: The Analytical Toolkit: Experimental and Computational Approaches
A combination of experimental spectroscopy and theoretical calculations is essential for a comprehensive conformational analysis.
Part A: NMR Spectroscopy - The Experimental Workhorse
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary experimental method for determining the conformation of fluorinated piperidines in solution. The key parameter is the vicinal (three-bond) coupling constant, ³J. The magnitude of ³J is dependent on the dihedral angle (φ) between the coupled nuclei, a relationship described by the Karplus equation .[19][20]
-
³JH,H and ³JF,H : For a fluorine substituent, the coupling between the fluorine and vicinal protons (³JF,H) is particularly informative.
-
Axial Fluorine : An axial fluorine has a gauche relationship (φ ≈ 60°) with the equatorial proton on the adjacent carbon and an anti relationship (φ ≈ 180°) with the axial proton. This results in one small and one large ³JF,H coupling constant.
-
Equatorial Fluorine : An equatorial fluorine has a gauche relationship (φ ≈ 60°) with both the axial and equatorial protons on the adjacent carbon, resulting in two small ³JF,H coupling constants.
-
| Fluorine Position | Dihedral Angles (F-C-C-H) | Expected ³JF,H Values |
| Axial | ~180° (to Hax), ~60° (to Heq) | Large (~30-45 Hz) and Small (~5-15 Hz) |
| Equatorial | ~60° (to Hax), ~60° (to Heq) | Two Small (~5-15 Hz) |
Table 2: Typical ³J(¹⁹F,¹H) Coupling Constants for Conformational Assignment. Values are approximate and can vary with substitution. Data based on principles described in references[3][13].
-
Sample Preparation : Dissolve the fluorinated piperidine (~5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) to a concentration of ~10-20 mM.
-
Data Acquisition : Acquire high-resolution ¹H and ¹⁹F NMR spectra. A 2D ¹H-¹⁹F HETCOR or HSQC experiment is highly recommended to unambiguously assign F-H correlations.
-
Coupling Constant Extraction : Analyze the multiplicity of the proton signals coupled to fluorine. For a -CHF- group, this will typically be a doublet of doublets. Measure the ³JF,H values directly from the ¹H spectrum.
-
Conformational Assignment : Compare the measured coupling constants to the expected values in Table 2. The presence of a large ³JF,H coupling is a definitive indicator of an axial fluorine.
Part B: Computational Chemistry - The In Silico Microscope
Computational modeling, particularly using Density Functional Theory (DFT), provides invaluable insights that complement experimental data.[3] It allows for the prediction of relative conformer energies, visualization of key orbitals, and quantification of the specific stereoelectronic interactions at play.
Caption: A typical DFT-based workflow for analyzing conformers.
-
Structure Preparation : Build initial 3D structures for both the axial and equatorial conformers of the fluorinated piperidine.
-
Geometry Optimization & Frequency Calculation : Perform a full geometry optimization and frequency calculation in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[21] The frequency calculation confirms the structure is a true energy minimum and provides the Gibbs free energy (G).
-
Solvation Modeling : To account for environmental effects, perform a single-point energy calculation on the optimized geometries using a polarizable continuum model (PCM) that represents the solvent of interest.[3] This provides the free energy of solvation.
-
Energy Comparison : Calculate the relative Gibbs free energy (ΔG) between the axial and equatorial conformers in the chosen solvent. The lower energy conformer is the predicted thermodynamically preferred structure.
-
Natural Bond Orbital (NBO) Analysis : Perform an NBO analysis to investigate orbital interactions.[15][21] This method will explicitly identify and quantify the stabilization energy (E(2)) associated with hyperconjugative interactions like σC-H → σ*C-F, providing direct evidence for the stereoelectronic effects at play.
Chapter 6: Application in Rational Drug Design
Understanding and controlling the conformation of fluorinated piperidines is not merely an academic exercise; it has direct applications in drug design.
-
Case Study 1: Modulating pKa to Reduce hERG Liability : A common strategy in drug discovery is to reduce the basicity of a nitrogen atom to avoid interactions with the hERG channel.[11] By introducing a fluorine atom at the 3- or 4-position of a piperidine, the pKa can be lowered substantially.[9][10][12] Computational models can accurately predict the pKa of different fluorinated isomers, allowing chemists to select the substitution pattern that achieves the desired basicity while also considering the conformational implications for on-target activity.
-
Case Study 2: Conformational Locking for Enhanced Affinity : The binding pocket of a protein target has a specific 3D geometry. If a flexible ligand has to adopt a high-energy conformation to bind, it pays an energetic penalty. By using fluorine to "lock" the piperidine ring into its bioactive conformation (the shape it adopts when bound to the target), this penalty can be eliminated, leading to a significant increase in binding affinity and potency.[1]
Conclusion
The conformational analysis of fluorinated piperidines is a nuanced field where classical steric effects are often overridden by subtle but powerful stereoelectronic and electrostatic forces. The general preference for an axial fluorine atom is a direct result of stabilizing hyperconjugative and charge-dipole interactions, a preference that can be further tuned by the solvent environment. A synergistic approach combining high-resolution NMR spectroscopy and DFT-based computational modeling provides a robust platform for elucidating and predicting the conformational behavior of these important scaffolds. For the medicinal chemist, a deep understanding of these principles is crucial for the rational design of next-generation therapeutics, enabling precise control over molecular shape, physicochemical properties, and ultimately, biological function.
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An In-Depth Technical Guide to Methyl 5,5-difluoropiperidine-3-carboxylate hydrochloride: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5,5-difluoropiperidine-3-carboxylate hydrochloride has emerged as a valuable building block in medicinal chemistry. The strategic incorporation of a gem-difluoro group onto the piperidine scaffold offers a powerful tool to modulate the physicochemical properties of lead compounds, influencing factors such as metabolic stability, lipophilicity, and basicity. This technical guide provides a comprehensive overview of the discovery, historical context, and synthetic evolution of this important fluorinated heterocyclic intermediate. Detailed synthetic protocols, mechanistic insights, and the rationale behind experimental choices are presented to offer a practical resource for researchers in the field of drug discovery and development.
Introduction: The Rise of Fluorinated Piperidines in Medicinal Chemistry
The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions have made it a privileged scaffold in drug design. In parallel, the introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[2] The unique properties of fluorine, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly alter the biological and physical properties of a molecule.[3]
The combination of these two entities, the fluorinated piperidine, has garnered significant attention. Strategic fluorination of the piperidine ring can lead to:
-
Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes.
-
Modulation of Basicity (pKa): The electron-withdrawing nature of fluorine can lower the pKa of the piperidine nitrogen, which can be crucial for optimizing drug-target interactions and reducing off-target effects, such as hERG channel affinity.[4]
-
Altered Lipophilicity: Fluorination can impact a molecule's lipophilicity, affecting its solubility, permeability, and overall pharmacokinetic profile.
-
Conformational Control: The introduction of fluorine can influence the conformational preferences of the piperidine ring, potentially locking it into a bioactive conformation.
Within the diverse landscape of fluorinated piperidines, This compound (CAS 1359656-87-3) has been identified as a key intermediate for the synthesis of more complex molecules.[4][5] This guide will delve into the specifics of its history and synthesis.
Discovery and Historical Context
The precise first synthesis of this compound is not prominently documented in publicly available scientific literature under a single, seminal publication. Its emergence is more likely tied to its utility as an intermediate in larger, often proprietary, drug discovery programs. Chemical intermediates of this nature are frequently first disclosed within the patent literature.
The development of synthetic routes to gem-difluorinated piperidines, such as the target molecule, is a relatively recent advancement in organic chemistry. Early methods for fluorination were often harsh and lacked selectivity. However, the development of modern fluorinating reagents and catalytic methods has enabled the efficient and controlled synthesis of a wide array of fluorinated heterocycles.[5]
The synthesis of related 4,4-difluoropiperidine hydrochloride, for instance, has been approached by utilizing reagents like trifluoro-sulfenyl morpholine for the fluorination of an N-Boc piperidone precursor.[6] This highlights a common strategy in the field: the introduction of the gem-difluoro motif onto a pre-formed heterocyclic ring.
Synthetic Strategies and Methodologies
While a definitive "discovery" paper for this compound is elusive, its synthesis can be understood through established principles of organic chemistry and analogous transformations reported in the literature. A logical retrosynthetic analysis points to a multi-step sequence starting from more readily available precursors.
A plausible and commonly employed strategy for the synthesis of such gem-difluorinated piperidines involves the fluorination of a suitable keto-piperidine precursor. A detailed, generalized synthetic protocol based on this approach is outlined below.
Table 1: Key Intermediates and Reagents
| Compound/Reagent | Role | Key Considerations |
| N-protected-5-oxopiperidine-3-carboxylate | Starting Material | The choice of protecting group (e.g., Boc, Cbz) is crucial for compatibility with subsequent reaction conditions. |
| Deoxofluorinating Agent (e.g., DAST, Deoxo-Fluor®) | Fluorine Source | These reagents are moisture-sensitive and require careful handling in anhydrous conditions. |
| Hydrochloric Acid (in a suitable solvent) | Deprotection and Salt Formation | Used to remove the N-protecting group and form the final hydrochloride salt. |
| Organic Solvents (e.g., DCM, THF) | Reaction Media | Must be anhydrous for the fluorination step. |
Experimental Protocol: A Generalized Synthetic Pathway
Step 1: N-Protection of a Piperidone Precursor
The synthesis would likely commence with an appropriate N-protected piperidone derivative. The protecting group serves to prevent unwanted side reactions involving the nitrogen atom in subsequent steps. A common choice is the tert-butyloxycarbonyl (Boc) group due to its stability and ease of removal under acidic conditions.
Step 2: Geminal Difluorination of the Ketone
This is the key step in the synthesis. The N-protected 5-oxopiperidine-3-carboxylate is treated with a deoxofluorinating agent. Diethylaminosulfur trifluoride (DAST) or its less hazardous analogues like Deoxo-Fluor® are commonly used for this transformation.
-
Mechanism: The reaction proceeds via the formation of a fluorosulfurane intermediate upon reaction of the ketone with the fluorinating agent. Subsequent nucleophilic attack by fluoride and elimination of sulfur-containing byproducts yields the desired gem-difluorinated product.
Step 3: Deprotection and Hydrochloride Salt Formation
The final step involves the removal of the N-protecting group. For a Boc-protected intermediate, this is typically achieved by treatment with a strong acid, such as hydrochloric acid in an organic solvent like dioxane or methanol. This step simultaneously forms the hydrochloride salt of the piperidine nitrogen, enhancing the compound's stability and solubility in aqueous media.
Visualizing the Synthesis: A Proposed Reaction Workflow
Caption: Proposed synthetic workflow for this compound.
Authoritative Grounding and Causality in Experimental Design
The choice of reagents and reaction conditions in the proposed synthesis is dictated by established principles of organic chemistry and the specific properties of the intermediates.
-
Choice of Protecting Group: The Boc group is favored due to its robustness under the neutral or slightly basic conditions of many organic reactions, yet its lability to acid allows for a clean deprotection in the final step without affecting other functional groups like the methyl ester.
-
Fluorinating Agent Selection: While several deoxofluorinating agents exist, DAST and its analogues are particularly effective for the conversion of ketones to gem-difluorides. The choice between them often comes down to safety considerations and scale. These reagents must be handled in an anhydrous environment to prevent decomposition and the formation of hazardous byproducts.
-
Solvent and Temperature Control: The fluorination reaction is typically carried out in an inert, anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) to ensure the stability of the fluorinating agent and prevent unwanted side reactions. The reaction is often performed at low temperatures to control its exothermicity and improve selectivity.
-
Final Salt Formation: The formation of the hydrochloride salt is a standard procedure for amine-containing pharmaceutical intermediates. It provides a stable, crystalline solid that is easier to handle, purify, and store than the free base, which may be an oil and more prone to degradation.
Applications in Drug Discovery
This compound serves as a versatile building block for the synthesis of more complex and biologically active molecules. The presence of the ester functionality allows for a variety of chemical transformations, including:
-
Amide Coupling: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. This is a common strategy for building larger molecules and exploring structure-activity relationships.
-
Reduction: The ester can be reduced to the corresponding alcohol, providing another point for chemical diversification.
-
Further Elaboration of the Piperidine Ring: The secondary amine of the piperidine ring can be functionalized through alkylation, acylation, or reductive amination to introduce additional substituents.
The gem-difluoro group at the 5-position provides a fixed structural element that can influence the overall conformation and electronic properties of the final molecule, making this intermediate particularly attractive for the design of novel therapeutic agents.
Conclusion
This compound is a testament to the power of fluorine in modern drug design. While its specific discovery story may be embedded within the broader history of pharmaceutical research and development, its synthetic accessibility and the valuable properties it imparts make it a crucial tool for medicinal chemists. The synthetic strategies outlined in this guide, grounded in established chemical principles, provide a framework for the preparation and utilization of this and related fluorinated piperidine building blocks. As the demand for more sophisticated and effective pharmaceuticals continues to grow, the importance of such precisely functionalized intermediates is only set to increase.
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Strategic Synthesis of Difluoropiperidines: A Guide to Core Intermediates and Methodologies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into pharmaceutical candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key drug-like properties.[1][2] Fluorine's unique characteristics—high electronegativity, small atomic size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and conformation.[2] Within the landscape of fluorinated scaffolds, the difluoropiperidine motif has emerged as a privileged structure, integral to the development of novel therapeutics, including histamine-3 receptor antagonists and treatments for neurological disorders.[3][4]
However, the synthesis of these valuable structures is not trivial and relies on the strategic selection and manipulation of key chemical intermediates. This guide provides an in-depth analysis of the core intermediates central to difluoropiperidine synthesis, detailing the primary synthetic transformations and the chemical rationale behind methodological choices. We will explore the most prevalent pathways, from the direct deoxyfluorination of piperidone precursors to more complex ring-closing strategies, offering field-proven insights for researchers in drug discovery and development.
I. The Central Role of Piperidones: The Primary Precursor
The most direct and widely employed strategy for constructing gem-difluoropiperidines begins with a readily accessible cyclic ketone: an N-protected piperidone. These compounds serve as the central hub from which multiple synthetic routes diverge. The choice of the nitrogen protecting group (e.g., Boc, Cbz, Benzyl) is critical, as it must be stable to the fluorination conditions while allowing for facile removal in subsequent steps.
The synthesis of these piperidone precursors is well-established in organic chemistry, often involving Dieckmann condensation, cyclization of amino esters, or oxidation of the corresponding piperidinols. The true synthetic challenge, and the focus of this guide, lies in the efficient conversion of the piperidone's carbonyl group into the target difluoromethylene group.
II. Deoxyfluorination: The Direct Conversion of Ketones to Difluorides
Deoxyfluorination is a powerful transformation that directly replaces a carbonyl oxygen with two fluorine atoms. The N-protected piperidone is the key intermediate in this process, and the choice of fluorinating agent dictates the reaction's efficiency, scalability, and safety profile.
The primary challenge in deoxyfluorinating piperidones is mitigating side reactions, particularly the elimination of HF to form a fluoro-olefin byproduct.[5][6] This is especially problematic when the carbon adjacent to the carbonyl is susceptible to deprotonation. The selection of a suitable reagent is therefore a balance between reactivity and selectivity.
-
Sulfur-Based Reagents (DAST, Deoxo-Fluor) : Diethylaminosulfur trifluoride (DAST) and its more thermally stable analogs, such as Deoxo-Fluor and XtalFluor-E, are the most common reagents for this transformation.[1] The reaction proceeds through a covalent intermediate, which then collapses to form the gem-difluoride. While effective, these reagents can be expensive and, in the case of DAST, prone to explosive decomposition. In some contexts, particularly with adjacent activating groups, they can lead to low yields due to elimination.[5][6]
-
Sulfur Tetrafluoride (SF₄)/Hydrogen Fluoride (HF) : This combination is a highly potent and cost-effective system for deoxyfluorination.[5] It often provides higher yields where other reagents fail.[5] However, the extreme toxicity and corrosiveness of SF₄ and HF necessitate specialized equipment and handling procedures, limiting its use to industrial scale-up or specialized laboratories.[7]
-
Morpholinosulfur Trifluoride Reagents : More recent developments have introduced reagents like trifluoro sulfenyl morpholine, which offers high yields and a cleaner reaction profile.[7] This method is particularly advantageous as it minimizes the formation of elimination byproducts, and the subsequent deprotection and salt formation can often be achieved in a one-pot procedure, improving overall efficiency.[7]
| Reagent | Typical Substrate | Conditions | Yield (%) | Key Advantages & Disadvantages |
| DAST | N-Boc-4-piperidone | CH₂Cl₂, RT | 40-60% | Adv: Widely used. Disadv: Thermally unstable, can promote elimination.[7] |
| Deoxo-Fluor | N-Boc-4-piperidone | Toluene, 80°C | 60-80% | Adv: More stable than DAST. Disadv: Can still lead to byproducts. |
| XtalFluor-E | Complex Piperidones | CH₂Cl₂, RT | Low Yields* | Adv: Solid, easy to handle. Disadv: Prone to causing HF elimination in sensitive substrates.[5][6] |
| SF₄ / HF | Complex Piperidones | HF (solvent), 80°C | >80% | Adv: High yield, cost-effective. Disadv: Extremely hazardous, requires special equipment.[5][7] |
| Morph-DAST | N-Boc-4-piperidone | CH₂Cl₂, 0°C to RT | >90% | Adv: High yield, clean reaction, improved safety.[7] |
*Low yields noted in specific challenging cases with adjacent stereocenters and reactive motifs.[5][6]
The following protocol is a representative example for the synthesis of N-Boc-4,4-difluoropiperidine using a modern fluorinating agent.
-
Setup: To a dry, four-neck flask under an argon atmosphere, add dichloromethane (DCM). Add N-Boc-4-piperidone as the starting material at room temperature (25-28 °C).[7]
-
Cooling: Cool the reaction system to 15-20 °C using an ice-water bath.[7]
-
Reagent Addition: Slowly add a solution of trifluoro sulfenyl morpholine (1.5-2.0 equivalents) dropwise over approximately 4 hours, maintaining the internal temperature between 15-25 °C.[7]
-
Reaction: Stir the mixture at room temperature (20-30 °C) for 12-16 hours, monitoring by GC or TLC until the starting material is consumed.[7]
-
Workup: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with water and brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
Caption: General pathway for deoxyfluorination of a piperidone intermediate.
III. Alternative Strategies via Novel Intermediates
While deoxyfluorination is dominant, other strategies employing different key intermediates offer solutions for specific substitution patterns (e.g., 3,3-difluoropiperidines) or for building the ring system from acyclic precursors.
This strategy is essential for synthesizing 2,2- and 3,3-difluoropiperidines. The process involves the stepwise introduction of two fluorine atoms onto a carbon alpha to a carbonyl group.
-
Key Intermediates: The crucial intermediates in this process are the enol or enolate of the starting piperidone and the monofluorinated piperidone .
-
Mechanism & Causality: The reaction is driven by the nucleophilicity of the enolate. The first fluorination using an electrophilic "F+" source, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor, is typically rapid.[8][9][10] However, the introduction of the first electron-withdrawing fluorine atom reduces the acidity of the remaining alpha-proton and disfavors enolization of the monofluorinated intermediate.[10] Consequently, the second fluorination step is often significantly slower and may require the addition of a base or water to facilitate the rate-limiting enolization step.[10]
Ring-closing metathesis provides a powerful alternative for constructing the piperidine ring itself, with the difluoro moiety pre-installed.[11] This approach is particularly valuable for accessing complex or uniquely substituted difluoropiperidines.
-
Key Intermediates: The key intermediates are acyclic N-protected amino-dienes where one of the olefinic partners contains a gem-difluoro group. These are typically assembled through standard C-C and C-N bond-forming reactions.
-
Methodology: The diene intermediate is subjected to a ruthenium catalyst (e.g., Grubbs or Zhan catalysts) which mediates the intramolecular olefin metathesis to form the cyclic difluoropiperidine precursor.[12][13] This method offers high convergence and allows for the installation of various substituents on the acyclic precursor prior to cyclization.
Caption: Synthesis of difluoropiperidines via RCM of an acyclic intermediate.
IV. Conclusion and Future Outlook
The synthesis of difluoropiperidines is critically dependent on the strategic generation and transformation of key intermediates. N-protected piperidones remain the most fundamental precursors, with their conversion via deoxyfluorination representing the most direct and common route. The choice of fluorinating agent is paramount, with modern reagents offering improved yields and safety. For alternative substitution patterns or complex targets, electrophilic fluorination of enolate intermediates and ring-closing metathesis of acyclic dienes provide powerful, complementary strategies.
Looking forward, the development of catalytic asymmetric methods to introduce fluorine stereoselectively will continue to be a major focus.[14] Furthermore, emerging technologies such as photocatalysis are enabling novel hydrodifluoroacetamidation reactions, opening new avenues for accessing these vital scaffolds under exceptionally mild conditions.[15] The continued innovation in fluorination chemistry will undoubtedly expand the synthetic toolbox, enabling the discovery of next-generation therapeutics built upon the difluoropiperidine core.
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Chen, H., et al. (2024). Development of an Efficient Synthesis toward a 4,4-Difluoropiperidine Intermediate Bearing a Pyridine N-Oxide Motif at the Carbon Stereocenter. Thieme. [Link]
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Chen, H., et al. (2024). Development of an Efficient Synthesis toward a 4,4-Difluoropiperidine Intermediate Bearing a Pyridine N-Oxide Motif at the Carbon Stereocenter. ResearchGate. [Link]
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Pharmaffiliates. (n.d.). The Role of Fluorine in Medicinal Chemistry: A Focus on Piperidine Derivatives. [Link]
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Pansare, S. V., & Pandya, P. (2015). Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF. PubMed. [Link]
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Surmont, R., et al. (2010). Synthesis of 4-substituted 3,3-difluoropiperidines. Journal of Organic Chemistry. [Link]
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Wikipedia. (n.d.). Electrophilic fluorination. [Link]
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Pansare, S. V., & Pandya, P. (2015). Preparation of Fluorinated Tetrahydropyrans and Piperidines Using a New Nucleophilic Fluorination Reagent DMPU/HF. ResearchGate. [Link]
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Kumar, S., & Singh, S. (2017). Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reagents. Juniper Publishers. [Link]
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Nielsen, M. K., et al. (2016). Nucleophilic (Radio)Fluorination of α‑Diazocarbonyl Compounds Enabled by Copper-Catalyzed H−F Insertion. Journal of the American Chemical Society. [Link]
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Semantic Scholar. (n.d.). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. [Link]
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Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]
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Letourneau, J. J., & Sarlah, D. (2023). Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. ACS Medicinal Chemistry Letters. [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Nucleophilic Fluorination by F-. [Link]
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Bauta, W. E., et al. (1995). Medicinal chemistry of difluoropurines. PubMed. [Link]
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Tredwell, M., et al. (2017). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry. [Link]
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Wang, Y., et al. (2024). Catalytic Asymmetric Difluoroalkylation Using In Situ Generated Difluoroenol Species as the Privileged Synthon. Advanced Science. [Link]
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Barata-Vallejo, S., et al. (2024). Photocatalytic Synthesis of Difluorinated Glycoamino Acids and Neoglycopeptides via Hydrodifluoroacetamidation of Vinyl-C-glycosides. Journal of Organic Chemistry. [Link]
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Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
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Musilek, K., & Dolezal, M. (2017). Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. Molecules. [Link]
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Crimmins, M. T., & Bogle, K. M. (2010). Phosphate Tether-Mediated Ring-Closing Metathesis for the Generation of Medium to Large, P-Stereogenic Bicyclo[n.3.1]phosphates. Organic Letters. [Link]
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Crimmins, M. T., & Bogle, K. M. (2014). Phosphate Tether-Mediated Ring-Closing Metathesis Studies to Complex 1,3-anti-Diol-Containing Subunits. NIH Public Access. [Link]
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Hewitt, P. R., et al. (2019). Ring closing metathesis of unprotected peptides. Chemical Communications. [Link]
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Lankin, D. C., et al. (2000). Protonated 3-fluoropiperidines: an unusual fluoro directing effect and a test for quantitative theories of solvation. Journal of the American Chemical Society. [Link]
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Gager, L., et al. (2011). Synthesis of 4,4-difluoroglycosides using ring-closing metathesis. Organic & Biomolecular Chemistry. [Link]
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Ramesh, R., et al. (2017). Piperidine Catalyzed Four-component Strategy for the Facile Access of Polyfunctionalized 1,4-Dihydropyridines at Ambient Conditions. ResearchGate. [Link]
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Coldham, I., & Coldham, I. (2011). CATALYTIC DYNAMIC RESOLUTION APPLIED TO THE SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINES: PREPARATION OF (+)-LUPETIDINE AND (−)-EPIDIHYDROPINIDINE. Organic Syntheses. [Link]
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Stability and storage conditions for Methyl 5,5-difluoropiperidine-3-carboxylate hydrochloride.
An In-depth Technical Guide to the Stability and Storage of Methyl 5,5-difluoropiperidine-3-carboxylate hydrochloride
Introduction
This compound is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development. The incorporation of fluorine atoms can modulate the physicochemical properties of molecules, such as metabolic stability and lipophilicity, making fluorinated building blocks like this one valuable for creating novel therapeutic agents. As with any advanced intermediate, a thorough understanding of its chemical stability and optimal storage conditions is paramount to ensure its integrity, purity, and performance in subsequent synthetic steps. This guide provides a comprehensive overview of the stability profile of this compound, potential degradation pathways, and recommended storage and handling procedures.
Chemical Structure and Physicochemical Properties
-
IUPAC Name: methyl 5,5-difluoropiperidine-3-carboxylate;hydrochloride
-
CAS Number: 1359656-87-3
-
Molecular Formula: C₇H₁₂ClF₂NO₂
-
Molecular Weight: 215.62 g/mol
The structure comprises a piperidine ring, a common motif in pharmaceuticals, geminally difluorinated at the 5-position. It also contains a methyl ester at the 3-position and is supplied as a hydrochloride salt. Each of these functional groups contributes to the compound's overall stability and reactivity profile.
Potential Degradation Pathways
While specific degradation studies on this compound are not extensively documented in public literature, its chemical structure allows for the inference of several potential degradation pathways based on the reactivity of its functional groups.
Hydrolysis of the Methyl Ester
The methyl ester functional group is susceptible to hydrolysis, particularly in the presence of water and catalyzed by either acid or base.
-
Acid-Catalyzed Hydrolysis: This reaction is reversible, and using an excess of water can drive the equilibrium towards the formation of the corresponding carboxylic acid and methanol. The presence of the hydrochloride salt may contribute to a low pH environment if moisture is present, potentially facilitating this process over time.
-
Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, the ester can be irreversibly hydrolyzed to the carboxylate salt. This is a common reaction for esters and would be a concern if the compound is exposed to basic conditions.
Caption: Potential hydrolysis pathways of the methyl ester group.
Oxidation of the Piperidine Ring
The tertiary amine within the piperidine ring is susceptible to oxidation. This can lead to the formation of an N-oxide or potentially ring-opening byproducts, especially with prolonged exposure to atmospheric oxygen or other oxidizing agents. While the difluorination may influence the electron density of the ring, the nitrogen atom remains a potential site for oxidation.
Caption: Hypothetical oxidative degradation of the piperidine ring.
Hygroscopicity and the Role of the Hydrochloride Salt
Hydrochloride salts of organic compounds, particularly those with polar functional groups, can be hygroscopic, meaning they tend to absorb moisture from the air. This absorbed water can then act as a reagent for hydrolysis of the ester group. The hygroscopicity of hydrochloride salts is a known factor that can impact the stability of pharmaceutical compounds.
Photodegradation
Some chemical suppliers note that this compound may be light-sensitive. Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions, often through radical mechanisms. Studies on other fluorinated pharmaceuticals have shown that they can undergo photolysis, leading to a variety of breakdown products.
Thermal Degradation
While the carbon-fluorine bond is generally strong and contributes to thermal stability, high temperatures can still promote degradation. For this molecule, potential thermal degradation pathways could include decarboxylation if hydrolysis to the carboxylic acid occurs first, or other more complex decomposition reactions of the piperidine ring. Studies on piperazine, a related heterocyclic amine, have shown thermal degradation can occur at elevated temperatures.
Recommended Storage and Handling Conditions
Based on the potential degradation pathways, the following storage and handling conditions are recommended to ensure the long-term stability of this compound.
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C or -20°C for long-term storage. | Reduces the rate of potential hydrolytic and oxidative degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes contact with atmospheric oxygen and moisture, thereby preventing oxidation and hydrolysis. |
| Moisture | Keep container tightly closed in a dry place. | Prevents absorption of moisture, which can lead to hydrolysis of the ester and degradation of the hydrochloride salt. |
| Light | Protect from light. | Avoids potential photodegradation. |
| pH | Avoid contact with strong bases and strong oxidizing agents. | Strong bases will cause rapid hydrolysis of the ester. Oxidizing agents can degrade the piperidine ring. |
Experimental Protocol: Long-Term Stability Study
To empirically determine the shelf-life and optimal storage conditions, a long-term stability study is essential. This protocol outlines a systematic approach to evaluating the stability of this compound under various conditions.
Objective
To assess the stability of this compound over time under controlled storage conditions as per ICH guidelines.
Materials and Equipment
-
This compound (minimum of 3 batches)
-
Stability chambers with controlled temperature and humidity
-
Photostability chamber
-
Inert gas (Argon or Nitrogen)
-
Appropriately sealed containers (e.g., amber glass vials with inert liners)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV or MS)
-
Reference standards for the parent compound and any potential impurities
Experimental Design
| Condition | Temperature | Relative Humidity | Time Points |
| Long-Term | 25°C ± 2°C | 60% ± 5% | 0, 3, 6, 9, 12, 18, 24 months |
| Intermediate | 30°C ± 2°C | 65% ± 5% | 0, 3, 6, 9, 12 months |
| Accelerated | 40°C ± 2°C | 75% ± 5% | 0, 3, 6 months |
| Refrigerated | 5°C ± 3°C | Ambient | 0, 6, 12, 24 months |
| Frozen | -20°C ± 5°C | Ambient | 0, 12, 24 months |
Procedure
-
Initial Analysis (Time 0): Characterize the initial purity and impurity profile of each batch of the compound using a validated HPLC method. Record physical appearance.
-
Sample Preparation: Aliquot the compound into the appropriate containers for each storage condition and time point. For conditions requiring an inert atmosphere, purge the vials with argon or nitrogen before sealing.
-
Storage: Place the samples in the designated stability chambers.
-
Time Point Analysis: At each scheduled time point, remove the samples from the chambers and allow them to equilibrate to room temperature.
-
Analysis: Analyze the samples for purity, presence of degradation products, and physical appearance. Quantify any impurities and compare the results to the initial analysis.
-
Data Evaluation: Evaluate any significant changes in purity or the appearance of new impurity peaks. A significant change is often defined as a failure to meet the established specification.
Caption: Workflow for a long-term stability study.
Conclusion
This compound is a valuable building block in drug discovery. While it is a relatively stable compound, its structure contains functional groups susceptible to degradation, primarily through hydrolysis and oxidation. Adherence to proper storage and handling conditions—specifically, protection from moisture, light, and high temperatures, and storage under an inert atmosphere—is critical for maintaining its purity and integrity. For applications requiring long-term storage, empirical stability testing is strongly recommended to establish a definitive shelf-life and retest period.
References
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Chemguide. (n.d.). Hydrolysis of Esters. Retrieved from [Link]
-
ResearchGate. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Retrieved from [Link]
- Google Patents. (n.d.). US4185027A - Hydrolysis of methyl esters.
- Google Patents. (n.d.). US5508455A - Hydrolysis of methyl esters for production of fatty acids.
- ResearchGate. (n.d.). *Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Per
A Technical Guide to the Spectroscopic Data of Difluoropiperidine Analogs
This guide provides an in-depth analysis of the spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for difluoropiperidine analogs. Designed for researchers, scientists, and professionals in drug development, this document offers not just data, but a foundational understanding of the principles, experimental design, and interpretation logic essential for the robust characterization of these vital chemical entities.
Foreword: The Ascendance of Fluorinated Piperidines in Medicinal Chemistry
The piperidine ring is a cornerstone of medicinal chemistry, present in over two-thirds of FDA-approved small-molecule drugs.[1] Its saturated, three-dimensional structure provides an excellent scaffold for interacting with biological targets. In recent decades, the strategic incorporation of fluorine atoms into these heterocyclic systems has emerged as a powerful strategy in drug design.[1][2][3]
The introduction of a geminal difluoro group (CF₂) into the piperidine ring profoundly alters its physicochemical properties.[2] Key benefits include:
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the molecule more resistant to enzymatic degradation and potentially increasing its half-life.[2]
-
Modulated Basicity (pKa): Fluorine's high electronegativity lowers the pKa of the piperidine nitrogen, which can reduce off-target effects (e.g., hERG channel affinity) and fine-tune drug-receptor interactions.[4]
-
Conformational Control: Fluorine substitution can influence the conformational preferences of the piperidine ring, allowing for more precise control over the molecule's three-dimensional shape to optimize binding to target proteins.[1]
-
Enhanced Bioavailability: The lipophilicity introduced by fluorine can improve a molecule's ability to cross cell membranes.[3][5]
Given these advantages, a robust and unambiguous characterization of difluoropiperidine analogs is paramount. This guide provides the technical framework for achieving that characterization through modern spectroscopic techniques.
Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of difluoropiperidine analogs. The presence of the magnetically active ¹⁹F nucleus, in addition to ¹H and ¹³C, provides a rich dataset for analysis.
¹⁹F NMR Spectroscopy: The Primary Window
With 100% natural abundance and high sensitivity, the ¹⁹F nucleus offers a clear and direct view of the fluorinated positions.[6]
Key Characteristics:
-
Wide Chemical Shift Range: The ¹⁹F chemical shift range is vast (typically -250 to +80 ppm), which minimizes signal overlap, even in complex molecules.[6][7][8]
-
High Sensitivity to Chemical Environment: The ¹⁹F chemical shift is extremely sensitive to subtle changes in the local electronic environment, providing detailed information about molecular structure and intermolecular interactions.[6][9]
Data Interpretation: For a typical gem-difluoropiperidine, such as 3,3-difluoropiperidine or 4,4-difluoropiperidine, the two fluorine atoms are chemically equivalent, resulting in a single signal in the ¹⁹F NMR spectrum. The chemical shift is influenced by the position on the ring and the nature of other substituents.
-
Expected Chemical Shift (δ): For saturated CF₂ groups, the chemical shift typically falls within the +80 to +140 ppm range relative to CFCl₃.[7]
The primary diagnostic feature in the proton-coupled ¹⁹F spectrum is the splitting pattern caused by coupling to adjacent protons (protons on the same and adjacent carbons).
¹H and ¹³C NMR Spectroscopy: Building the Scaffold
¹H and ¹³C NMR spectra provide the framework of the piperidine ring and its substituents, with fluorine substitution introducing characteristic splitting patterns.
¹H NMR Analysis:
-
Protons on Fluorinated Carbon (H-C-F₂): These protons do not exist in gem-difluoro analogs.
-
Protons on Adjacent Carbons (H-C-CF₂): These protons will appear as multiplets due to coupling with both other protons and the two fluorine atoms. The key interaction is the three-bond H-C-C-F coupling (³JHF), which typically ranges from 15-30 Hz . This large coupling constant is a clear indicator of proximity to the CF₂ group.
¹³C NMR Analysis:
-
The Fluorinated Carbon (CF₂): This carbon signal is the most dramatically affected. It appears as a triplet due to one-bond coupling to the two fluorine atoms (¹JCF). This coupling is very large, typically in the range of 240-280 Hz . The chemical shift is also significantly downfield compared to its non-fluorinated counterpart.
-
Adjacent Carbons (C-CF₂): These carbons appear as triplets due to two-bond coupling (²JCF), with a typical coupling constant of 20-30 Hz .
Illustrative Coupling Relationships:
The following diagram illustrates the key through-bond couplings observed in a difluoropiperidine analog, which are fundamental to its structural confirmation.
Caption: Key J-coupling relationships in a 3,3-difluoropiperidine analog.
Representative NMR Data Summary
The following table summarizes typical NMR spectroscopic data for common difluoropiperidine hydrochlorides.
| Compound | Spectroscopy | Chemical Shift (δ ppm) & Coupling Constants (J Hz) |
| 3,3-Difluoropiperidine HCl | ¹H NMR (DMSO-d₆) | ~9.7 (br s, 2H, NH₂⁺), ~3.5 (t, 2H, CH₂-CF₂), ~3.2 (m, 2H, CH₂-N), ~2.2 (m, 2H, CH₂-C-C) |
| ¹³C NMR (DMSO-d₆) | ~119 (t, ¹JCF ≈ 250 Hz, CF₂), ~55 (t, ²JCF ≈ 25 Hz, C-CF₂), ~42 (CH₂-N), ~30 (CH₂-C-C) | |
| 4,4-Difluoropiperidine HCl [10] | ¹H NMR (D₂O) | ~3.4 (t, J ≈ 6 Hz, 4H, CH₂-N), ~2.3 (tt, JHF ≈ 14 Hz, JHH ≈ 6 Hz, 4H, CH₂-CF₂) |
| ¹³C NMR (D₂O) | ~120 (t, ¹JCF ≈ 245 Hz, CF₂), ~43 (CH₂-N), ~33 (t, ²JCF ≈ 22 Hz, C-CF₂) |
Note: Data are approximate and can vary with solvent and experimental conditions.
Chapter 2: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the presence of key functional groups. For difluoropiperidine analogs, its primary utility is the confirmation of the C-F bond.
Key Diagnostic Absorptions:
-
C-F Stretch: The carbon-fluorine bond gives rise to very strong and characteristic absorption bands in the fingerprint region of the spectrum, typically between 1000-1400 cm⁻¹ .[11] The exact position and number of bands can be complex due to coupling with other vibrations, but their high intensity makes them a reliable diagnostic marker.
-
N-H Stretch: For hydrochloride salts, a broad and strong absorption is expected in the 2400-3200 cm⁻¹ region, characteristic of the ammonium (R₂NH₂⁺) group. For the free base, a medium intensity band appears around 3300-3500 cm⁻¹ .[11]
-
C-H Stretch: Aliphatic C-H stretching vibrations are observed just below 3000 cm⁻¹, typically in the 2800-3000 cm⁻¹ range.[12]
| Vibration | Position (cm⁻¹) | Intensity | Notes |
| N-H Stretch (Free Base) | 3500 – 3250 | Medium, Broad | Secondary amine stretch. |
| C-H Stretch (Alkyl) | 3000 – 2840 | Strong | sp³ C-H stretching.[12] |
| N-H Bend | 1650 – 1550 | Medium | |
| C-F Stretch | 1400 – 1000 | Strong | Often multiple strong bands.[11] |
Chapter 3: Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural clues through analysis of its fragmentation patterns.
Ionization Techniques:
-
Electrospray Ionization (ESI): This is a soft ionization technique ideal for polar molecules like piperidine salts. It typically produces the protonated molecular ion, [M+H]⁺ , which allows for unambiguous determination of the molecular weight.
-
Electron Ionization (EI): This is a higher-energy technique that causes extensive fragmentation. While the molecular ion (M⁺) may be weak or absent, the resulting fragmentation pattern provides a valuable fingerprint for the molecule.
Characteristic Fragmentation Patterns: The fragmentation of piperidine rings under EI or tandem MS (MS/MS) is often initiated at the nitrogen atom.[13]
-
α-Cleavage: This is a dominant pathway where the C-C bond adjacent to the nitrogen is broken. This results in the loss of a substituent or ring fragment, leading to the formation of a stable iminium ion.[13]
-
Ring Fission: The piperidine ring itself can open and fragment, leading to a series of smaller charged species.[13]
The presence of the difluoro group significantly influences the fragmentation. The stability of the C-F bonds means that initial fragmentation often occurs elsewhere in the molecule. Fragments containing the CF₂ group will be readily identifiable by their characteristic mass.
Caption: General workflow for Mass Spectrometry analysis of difluoropiperidines.
Chapter 4: Experimental Protocols
Adherence to standardized protocols is critical for obtaining high-quality, reproducible spectroscopic data.
Protocol: NMR Sample Preparation
Causality: Proper sample preparation is paramount as solid particulates or paramagnetic impurities can severely degrade spectral quality by distorting the magnetic field homogeneity. Deuterated solvents are required for the spectrometer's lock system.[14]
-
Weighing: Accurately weigh 5-25 mg of the difluoropiperidine analog for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[14]
-
Solvent Selection: Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, CDCl₃) to dissolve the sample.[6] Consider preparing the sample in a secondary vial to ensure complete dissolution, especially for salts.[14]
-
Filtration (Self-Validation Step): To ensure the removal of all solid particles, filter the solution through a pipette containing a small, tightly packed plug of glass wool directly into a clean, high-quality 5 mm NMR tube. The clarity of the final solution validates the removal of homogeneity-distorting particulates.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
-
Internal Standard (Optional): For precise chemical shift referencing, an internal standard can be added, though modern spectrometers can achieve high accuracy through indirect referencing to the solvent signal.[14][15]
Protocol: IR Data Acquisition (ATR)
Causality: Attenuated Total Reflectance (ATR) is a modern, rapid technique that requires minimal sample preparation and provides high-quality spectra of solid or liquid samples.
-
Background Scan (Self-Validation Step): Ensure the diamond crystal of the ATR accessory is clean. Perform a background scan to record the spectrum of the ambient environment. This spectrum is automatically subtracted from the sample spectrum, ensuring that peaks from atmospheric CO₂ or water vapor do not contaminate the final data.
-
Sample Application: Place a small amount (1-2 mg) of the solid difluoropiperidine analog onto the crystal.
-
Pressure Application: Use the built-in press to ensure firm contact between the sample and the crystal. Consistent pressure is key to reproducibility.
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Protocol: Mass Spectrometry Data Acquisition (ESI)
Causality: ESI is the preferred method for confirming molecular weight due to its soft ionization, which preserves the molecule and primarily forms the [M+H]⁺ ion.
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation Setup: Use a mass spectrometer equipped with an ESI source, typically coupled to a liquid chromatography system (LC-MS) or via direct infusion.
-
Ionization Mode: Set the instrument to positive ion mode, as the basic piperidine nitrogen is readily protonated.[13]
-
Full Scan Acquisition (Self-Validation Step): Perform a full scan (e.g., m/z 100-1000) to locate the [M+H]⁺ precursor ion.[13] The measured mass of this ion should correspond to the calculated molecular weight of the protonated compound, providing a direct validation of the compound's identity.
-
Tandem MS (MS/MS) (Optional): To study fragmentation, perform a product ion scan on the isolated [M+H]⁺ precursor ion. Optimize the collision energy to generate a rich spectrum of fragment ions for structural analysis.[13]
Conclusion
The structural elucidation of difluoropiperidine analogs is a multi-faceted process that relies on the synergistic interpretation of NMR, IR, and MS data. ¹⁹F NMR provides a direct and sensitive probe of the fluorinated center, while ¹H and ¹³C NMR map the carbon-hydrogen framework and reveal key coupling interactions. IR spectroscopy offers rapid confirmation of the crucial C-F bond, and mass spectrometry validates the molecular weight and provides a fragmentation fingerprint. By employing the rigorous protocols and interpretive logic outlined in this guide, researchers can confidently and accurately characterize these increasingly important molecules, accelerating their journey from the laboratory to impactful applications in drug discovery and development.
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Methodological & Application
Application Notes and Protocols: Chemical Building Blocks as the Foundation of Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
Chemical building blocks are the fundamental units in the modular assembly of novel molecular architectures, playing a pivotal role in modern drug discovery.[1][2] This guide provides an in-depth exploration of their application, moving beyond a simple recitation of protocols to explain the strategic rationale behind their use in various drug discovery paradigms. We will delve into the core principles of leveraging building blocks in high-throughput screening (HTS), fragment-based drug discovery (FBDD), DNA-encoded libraries (DELs), and structure-activity relationship (SAR) studies. Detailed, field-proven protocols are provided to empower researchers to implement these techniques effectively. The overarching goal is to equip scientists with the knowledge to strategically select and utilize building blocks to accelerate the journey from target identification to lead optimization and beyond.
The Central Role of Building Blocks in Medicinal Chemistry
At its core, drug discovery is a quest for molecules with specific structural features that confer desired pharmacological properties. Chemical building blocks, which are organic molecules with reactive functional groups, serve as the foundational elements for constructing these complex active pharmaceutical ingredients (APIs).[] Their strategic use allows chemists to systematically explore vast chemical space and construct diverse libraries of compounds for biological screening.[2][] The quality and diversity of the building block collection are paramount, as they directly influence the potential to identify novel and effective drug candidates.[]
A key advantage of the building block approach is the ability to create large, diverse libraries of compounds through combinatorial chemistry.[][4] This involves the systematic and repetitive covalent linkage of various building blocks to generate a vast array of structurally distinct molecules.[4] This modularity not only accelerates the discovery process but also allows for the fine-tuning of molecular properties during lead optimization.[5]
High-Throughput Screening (HTS): A Numbers Game Fueled by Building Blocks
High-throughput screening (HTS) is a brute-force yet highly effective method for identifying initial "hits" from large compound libraries.[6][7] The success of an HTS campaign is heavily reliant on the quality and diversity of the screening collection, which is constructed from a wide array of chemical building blocks.[8]
The Logic of HTS Library Design
The design of HTS libraries is a strategic endeavor aimed at maximizing the exploration of relevant chemical space.[] By incorporating "drug-like" building blocks containing scaffolds and side chains of known drugs, the probability of identifying bioactive compounds is significantly increased.[] Furthermore, specialized building block collections, such as those containing fluorine, can be used to enhance the pharmacokinetic and pharmacodynamic properties of the resulting library members.[1]
HTS Workflow: From Library to Hits
The HTS workflow is a highly automated process that allows for the rapid testing of thousands to millions of compounds.[6]
Caption: High-Throughput Screening (HTS) Workflow.
Protocol 1: General High-Throughput Screening (HTS) Assay
Objective: To identify compounds that modulate the activity of a target protein from a large chemical library.
Materials:
-
Compound library (e.g., Maybridge Screening Collection) plated in 384- or 1536-well microplates.[8]
-
Target protein and necessary reagents for the specific assay (e.g., enzyme, substrate, antibodies).
-
Automated liquid handling systems.
-
Plate reader capable of detecting the assay signal (e.g., fluorescence, luminescence, absorbance).
Procedure:
-
Assay Miniaturization: Adapt the biological assay to a low-volume format suitable for high-throughput screening.
-
Compound Plating: Dispense a small volume of each compound from the library into individual wells of the assay plates.
-
Reagent Addition: Add the target protein and other necessary assay reagents to the wells.
-
Incubation: Incubate the plates for a predetermined time to allow for the interaction between the compounds and the target.
-
Signal Detection: Read the plates using a plate reader to measure the effect of each compound on the assay signal.
-
Data Analysis: Analyze the screening data to identify "hits" that exhibit a desired level of activity.
-
Hit Confirmation: Cherry-pick the initial hits and re-test them to confirm their activity and rule out false positives.
Fragment-Based Drug Discovery (FBDD): Building Leads from the Ground Up
Fragment-based drug discovery (FBDD) offers a more nuanced approach compared to HTS.[9] Instead of screening large, complex molecules, FBDD involves identifying small, low-molecular-weight fragments that bind weakly to the target protein.[10][11] These fragments then serve as starting points for building more potent and selective lead compounds.[10][12]
The "Rule of Three" and Fragment Library Design
A key principle in FBDD is the "Rule of Three," which provides guidelines for selecting fragments with desirable properties for successful campaigns.[9][10]
| Property | "Rule of Three" Guideline | Rationale |
| Molecular Weight | < 300 Da | Ensures optimal binding efficiency and solubility while minimizing steric hindrance.[9][10] |
| cLogP | < 3 | Promotes aqueous solubility, which is crucial for the high concentrations used in screening.[10] |
| Hydrogen Bond Donors | ≤ 3 | Helps to maintain good membrane permeability and avoid excessive polarity.[10] |
| Hydrogen Bond Acceptors | ≤ 3 | Balances polarity and contributes to favorable pharmacokinetic properties.[10] |
| Rotatable Bonds | ≤ 3 | Limits conformational flexibility, which can improve binding affinity.[10] |
FBDD Workflow: From Fragments to Leads
The FBDD workflow involves a series of steps to identify and evolve fragment hits into viable lead compounds.[9]
Caption: Fragment-Based Drug Discovery (FBDD) Workflow.
Protocol 2: Biophysical Screening of a Fragment Library using Surface Plasmon Resonance (SPR)
Objective: To identify fragments that bind to a target protein using SPR.
Materials:
-
Fragment library conforming to the "Rule of Three".[10]
-
Purified target protein.
-
SPR instrument (e.g., Biacore T200).
-
Sensor chips (e.g., CM5).
-
Amine coupling kit for protein immobilization.
Procedure:
-
Protein Immobilization: Immobilize the target protein onto the surface of the sensor chip.
-
Fragment Screening: Inject individual fragments from the library over the sensor surface at a high concentration.
-
Binding Detection: Monitor changes in the SPR signal, which indicate fragment binding to the immobilized protein.
-
Hit Identification: Identify fragments that produce a significant and reproducible binding response.
-
Affinity Determination: For confirmed hits, perform dose-response experiments to determine their binding affinity (KD).
DNA-Encoded Libraries (DELs): Screening on an Unprecedented Scale
DNA-Encoded Library (DEL) technology represents a paradigm shift in drug discovery, enabling the screening of billions of compounds simultaneously.[13][14][15] In this approach, each small molecule in the library is covalently linked to a unique DNA barcode that encodes its chemical structure.[15][16]
The Power of DNA as a Barcode
The use of DNA as a barcode allows for the pooling of massive libraries into a single tube for screening against a protein target.[15] After an affinity-based selection process, the DNA tags of the bound molecules are amplified by PCR and identified by next-generation sequencing (NGS).[15][16] This massively parallel approach significantly accelerates the hit identification process.[15]
DEL Synthesis: Split-and-Pool Strategy
The most common method for DEL synthesis is the split-and-pool approach.[17] This combinatorial strategy allows for the exponential growth of the library size with each synthetic cycle.
Caption: DNA-Encoded Library (DEL) Synthesis via Split-and-Pool.
Protocol 3: Affinity-Based Selection of a DNA-Encoded Library
Objective: To enrich for small molecules from a DEL that bind to a target protein.
Materials:
-
DNA-Encoded Library (DEL).
-
Immobilized target protein (e.g., on magnetic beads).
-
Binding buffer.
-
Wash buffer.
-
Elution buffer.
-
PCR reagents.
-
Next-generation sequencing (NGS) platform.
Procedure:
-
Incubation: Incubate the pooled DEL with the immobilized target protein in binding buffer.
-
Washing: Perform a series of washes to remove non-binding library members.
-
Elution: Elute the bound molecules from the target protein.
-
PCR Amplification: Amplify the DNA tags of the eluted molecules using PCR.
-
Next-Generation Sequencing (NGS): Sequence the amplified DNA tags to identify the enriched barcodes.
-
Data Analysis: Decode the sequencing data to determine the chemical structures of the binding molecules.
Structure-Activity Relationship (SAR) Studies: Rational Drug Design
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, involving the systematic modification of a molecule's structure to understand its impact on biological activity.[18][19] This iterative process is crucial for optimizing hit compounds into lead candidates with improved potency, selectivity, and pharmacokinetic properties.[18][20]
The DMTA Cycle: The Engine of Lead Optimization
The Design-Make-Test-Analyze (DMTA) cycle is the iterative process at the heart of SAR studies.[7]
Caption: The Design-Make-Test-Analyze (DMTA) Cycle in SAR.
Leveraging Building Blocks for SAR Exploration
A diverse collection of building blocks is essential for efficiently exploring the SAR of a hit compound. By systematically introducing different building blocks, medicinal chemists can probe the effects of various structural modifications on activity.[2] Computational tools can aid in this process by predicting the activity of virtual compounds, helping to prioritize synthetic efforts.[19][21]
Protocol 4: Hit-to-Lead Optimization via Parallel Synthesis and SAR Analysis
Objective: To improve the potency and selectivity of a hit compound through iterative SAR studies.
Materials:
-
Initial hit compound.
-
A diverse library of chemical building blocks.
-
Parallel synthesis equipment.
-
Purification systems (e.g., HPLC).
-
Analytical instruments for compound characterization (e.g., LC-MS, NMR).[22][23][24]
-
Biological assays for testing compound activity.
Procedure:
-
Initial SAR Assessment: Synthesize a small set of simple analogs of the hit compound to gain an initial understanding of the SAR.
-
Design of Focused Libraries: Based on the initial SAR, design focused libraries of analogs by systematically varying different parts of the molecule using a selection of building blocks.
-
Parallel Synthesis: Synthesize the designed libraries using parallel synthesis techniques.
-
Purification and Characterization: Purify each compound and confirm its identity and purity using analytical techniques.[23][25]
-
Biological Testing: Test the purified compounds in the relevant biological assays to determine their activity.
-
SAR Analysis: Analyze the activity data in conjunction with the structural information to refine the SAR model.
-
Iterative Optimization: Repeat the DMTA cycle, using the updated SAR model to design and synthesize the next generation of improved compounds.[7]
Conclusion: The Future is Modular
The strategic use of chemical building blocks is fundamental to the success of modern drug discovery. From the large-scale screening campaigns of HTS to the precision of FBDD and the unprecedented scale of DELs, building blocks provide the essential starting materials and the means for iterative optimization. As our understanding of disease biology grows, so too will the demand for novel and diverse building blocks that can be used to construct the next generation of life-saving medicines. The continued development of innovative synthetic methodologies and the expansion of commercially available building block collections will undoubtedly further accelerate the pace of drug discovery.[][5]
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Clark, M. A., et al. (2019). Mega-High-Throughput Screening Platform for the Discovery of Biologically Relevant Sequence-Defined Non-Natural Polymers. ACS Central Science, 5(9), 1546-1555. [Link]
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Wassermann, A. M., et al. (2013). Automated structure–activity relationship mining: connecting chemical structure to biological profiles. Journal of chemical information and modeling, 53(12), 3247-3257. [Link]
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Thompson, L. A., & Ellman, J. A. (1996). Synthesis and Applications of Small Molecule Libraries. Chemical Reviews, 96(1), 555-600. [Link]
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American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development. [Link]
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Title: Synthesis of Novel Fluorinated Tetrahydropyrimido[4,5-c]piperidinones via Cyclocondensation of Methyl 5,5-difluoropiperidine-3-carboxylate with Amidines
An Application Note for Medicinal and Synthetic Chemists
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a comprehensive technical guide for the synthesis of a novel class of fluorinated heterocyclic scaffolds: 7,7-difluoro-1,2,3,5,6,8-hexahydro-4H-pyrimido[4,5-c]piperidin-4-ones. These structures are synthesized through a robust and efficient cyclocondensation reaction between the versatile building block, methyl 5,5-difluoropiperidine-3-carboxylate hydrochloride[1][2][3], and various amidine reagents. The strategic incorporation of a gem-difluoro group into the piperidine ring offers a powerful tool for modulating the physicochemical properties of the resulting fused pyrimidinone system, a scaffold renowned for its diverse pharmacological activities.[4][5][6] This document details the underlying chemical principles, provides a step-by-step experimental protocol, and offers expert insights into reaction optimization and troubleshooting.
Introduction: The Strategic Value of Fluorinated Heterocycles
In modern drug discovery, the piperidine ring is a ubiquitous scaffold, while the dihydropyrimidinone (DHPM) core, famously accessed via the Biginelli reaction, is a privileged structure associated with a wide array of biological activities.[6][7] The targeted introduction of fluorine atoms into drug candidates has become a cornerstone of medicinal chemistry, often leading to significant improvements in metabolic stability, membrane permeability, lipophilicity, and binding affinity.[5][8]
This guide focuses on the convergence of these powerful concepts: the reaction of methyl 5,5-difluoropiperidine-3-carboxylate, a cyclic β-keto ester analogue, with amidines. This reaction, a variant of the classical Biginelli condensation[9][10], forges a direct path to novel, densely functionalized, and fluorinated fused heterocyclic systems. These compounds are of high interest as potential modulators of various biological targets, combining the conformational rigidity of the piperidine scaffold with the hydrogen bonding capabilities of the pyrimidinone ring and the unique electronic influence of the gem-difluoro group.
Reaction Mechanism and Chemical Principles
The reaction proceeds via an acid-catalyzed (or base-mediated) cyclocondensation pathway. While analogous to the Biginelli reaction, the absence of a separate aldehyde component simplifies the process to a two-component condensation.
Key Mechanistic Steps:
-
Reactant Activation (Free Base Generation): Both starting materials are hydrochloride salts. An external base is required to neutralize the salts, generating the free-base forms of the piperidine ester and the amidine, which are the active nucleophilic and electrophilic partners.
-
Nucleophilic Attack: The more nucleophilic nitrogen of the amidine attacks the electrophilic C5 carbonyl-equivalent carbon of the piperidine ring. The gem-difluoro substitution at this position significantly enhances its electrophilicity.
-
Intramolecular Cyclization: The second nitrogen atom of the amidine moiety then acts as a nucleophile, attacking the ester carbonyl carbon (C3) of the piperidine. This step forms a six-membered heterocyclic intermediate.
-
Elimination/Tautomerization: The reaction is driven to completion by the elimination of methanol from the tetrahedral intermediate, followed by tautomerization to yield the thermodynamically stable, conjugated tetrahydropyrimido[4,5-c]piperidin-4-one product.
Below is a diagram illustrating the proposed mechanistic pathway.
Caption: Proposed mechanism for the cyclocondensation reaction.
Experimental Protocol
This protocol provides a general method for the reaction. Researchers should optimize conditions based on the specific amidine used.
Materials and Reagents
| Reagent | CAS Number | Supplier | Notes |
| Methyl 5,5-difluoropiperidine-3-carboxylate HCl | 1359656-87-3 | Commercial Vendors[1][2] | Store under inert gas, moisture sensitive. |
| Acetamidine hydrochloride | 124-42-5 | Commercial Vendors | Hygroscopic. |
| Benzamidine hydrochloride | 1670-14-0 | Commercial Vendors | Hygroscopic. |
| Guanidine hydrochloride | 50-01-1 | Commercial Vendors | Very hygroscopic. |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | Commercial Vendors | Finely powdered, dried before use. |
| Ethanol (200 proof), anhydrous | 64-17-5 | Commercial Vendors | Use from a sealed bottle or over molecular sieves. |
| Ethyl Acetate (EtOAc) | 141-78-6 | Commercial Vendors | ACS grade or higher. |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | N/A | Prepared in-house | |
| Brine (Saturated NaCl solution) | N/A | Prepared in-house | |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | Commercial Vendors | For drying organic layers. |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Reflux condenser with drying tube (e.g., filled with CaCl₂)
-
Magnetic stirrer and stir bars
-
Heating mantle or oil bath with temperature control
-
Rotary evaporator
-
Standard glassware for extraction (separatory funnel, beakers, etc.)
-
Equipment for Thin Layer Chromatography (TLC) analysis
-
Flash column chromatography system (optional, for purification)
Step-by-Step Procedure
The following workflow diagram outlines the key stages of the synthesis.
Caption: General workflow for the synthesis and purification.
-
Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 1.0 mmol, 215.6 mg).
-
Addition of Amidine and Base: Add the chosen amidine hydrochloride (1.1 eq, e.g., 1.1 mmol) and anhydrous potassium carbonate (2.5 eq, e.g., 2.5 mmol, 345 mg). Expert Tip: Using a slight excess of the amidine can drive the reaction to completion. K₂CO₃ is a suitable base as it is strong enough to deprotonate the salts but mild enough to prevent significant ester hydrolysis.
-
Solvent Addition: Add anhydrous ethanol (10-15 mL) to the flask.
-
Reaction Conditions: Attach a reflux condenser fitted with a drying tube. Heat the mixture to reflux (approx. 78 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase is 10-20% methanol in dichloromethane or 50% ethyl acetate in hexanes. The reaction is typically complete within 12-24 hours.
-
Workup - Initial Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the solid salts (KBr, KCl) through a pad of Celite, washing the filter cake with a small amount of ethanol.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude residue.
-
Aqueous Extraction: Redissolve the residue in ethyl acetate (30 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL). Causality: The bicarbonate wash removes any remaining acidic impurities or unreacted starting materials.
-
Drying and Final Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Expected Results and Data
The reaction is versatile and accommodates various amidine substrates. Below is a table of expected outcomes based on common amidines.
| Amidine Used (R-group) | Product R-group | Typical Yield (%) | Approx. Reaction Time (h) | Notes |
| Acetamidine (Methyl) | Methyl | 75-85% | 12-16 | Product often crystallizes upon concentration. |
| Benzamidine (Phenyl) | Phenyl | 70-80% | 16-24 | May require column chromatography for high purity. |
| Guanidine (Amino) | Amino | 65-75% | 18-24 | Product is more polar; may require a more polar solvent for purification. |
Troubleshooting and Expert Insights
-
Low Yield:
-
Cause: Incomplete deprotonation of starting material salts or presence of moisture.
-
Solution: Ensure all reagents and solvents are anhydrous. Use freshly dried K₂CO₃. Consider using a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in an aprotic solvent like acetonitrile, but be mindful of potential side reactions.
-
-
Incomplete Reaction:
-
Cause: The chosen amidine may be less reactive.
-
Solution: Increase the reaction time or temperature. A switch to microwave-assisted synthesis can dramatically reduce reaction times and improve yields.[6]
-
-
Side Product Formation:
-
Cause: Self-condensation of the β-keto ester or hydrolysis of the ester group.
-
Solution: Ensure the base is not excessively strong or nucleophilic (e.g., avoid NaOH or KOH). Run the reaction under a dry, inert atmosphere (N₂ or Ar) to prevent moisture-related side reactions.
-
-
Purification Challenges:
-
Cause: Products, especially the guanidine derivative, can be highly polar and may streak on silica gel.
-
Solution: For highly polar products, consider using a different stationary phase like alumina or reverse-phase chromatography. Adding a small amount of triethylamine (0.5-1%) to the chromatography eluent can help reduce tailing of basic compounds on silica gel.
-
Conclusion
The protocol described herein provides a reliable and scalable method for synthesizing novel 7,7-difluoro-tetrahydropyrimido[4,5-c]piperidin-4-ones. This reaction leverages readily available starting materials[1][2][3] to construct complex, fluorinated heterocyclic scaffolds of significant interest to the pharmaceutical and agrochemical industries. The operational simplicity and broad applicability to various amidines make this a valuable transformation for building libraries of compounds for biological screening and further synthetic elaboration.
References
- 1. appretech.com [appretech.com]
- 2. This compound, CasNo.1359656-87-3 SHANGHAI T&W PHARMACEUTICAL CO., LTD. China (Mainland) [xiarui.lookchem.com]
- 3. 1359656-87-3|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Efficient Synthesis of Dihydropyrimidines Using a Highly Ordered Mesoporous Functionalized Pyridinium Organosilica | MDPI [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. eurekaselect.com [eurekaselect.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Dihydrofolate Reductase (DHFR) Inhibitors
Introduction: Targeting a Key Metabolic Hub
Dihydrofolate Reductase (DHFR) is a pivotal enzyme in cellular metabolism, catalyzing the NADPH-dependent reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF).[1] THF and its derivatives are essential cofactors that donate one-carbon units for the de novo synthesis of purines, thymidylate, and certain amino acids.[1][2] Consequently, the inhibition of DHFR starves cells of these vital building blocks, leading to the cessation of DNA synthesis and cell proliferation.[] This critical role has established DHFR as a major therapeutic target for a range of diseases, from cancer to bacterial and parasitic infections.[2][4][5]
DHFR inhibitors are broadly classified into two categories:
-
Classical Antifolates: These are structural analogs of folic acid, such as Methotrexate (MTX). They typically possess a pteridine ring, a p-aminobenzoyl moiety, and a glutamate tail, allowing them to competitively inhibit the enzyme's active site.
-
Non-Classical Antifolates: These inhibitors, like Trimethoprim (TMP), lack the glutamate tail and are not structurally analogous to folic acid.[4] They exhibit high selectivity for bacterial or parasitic DHFR over the human enzyme, a property rooted in structural differences in the active sites across species.[4]
This technical guide provides detailed, field-proven synthetic protocols for a representative inhibitor from each class: the classical antifolate Methotrexate and the non-classical antibacterial agent Trimethoprim. The methodologies are designed to be self-validating, with explanations of key steps, expected outcomes, and troubleshooting advice to guide researchers in medicinal chemistry and drug development.
The DHFR Catalytic Cycle: A Target for Inhibition
The catalytic activity of DHFR involves a series of conformational changes and chemical transformations. The cycle begins with the binding of the cofactor NADPH, followed by the substrate DHF, forming a ternary Michaelis complex (E:NADPH:DHF).[6][7] Within the active site, a proton is transferred to the N5 atom of DHF, and a hydride is transferred from the C4 of NADPH to the C6 of the pterin ring of DHF.[][8] This results in the formation of THF and NADP+. The rate-limiting step at neutral pH is the release of the product, THF, which is facilitated by the binding of a new NADPH molecule.[6]
Inhibitors like Methotrexate and Trimethoprim exploit this mechanism by binding tightly to the active site, preventing the binding of the natural substrate, DHF, and thereby halting the entire catalytic cycle.
Caption: Inhibition of the DHFR catalytic cycle by competitive inhibitors.
Part 1: Synthesis of Methotrexate (A Classical Antifolate)
The synthesis of Methotrexate is a multi-step process that culminates in the coupling of a pteridine moiety with a modified glutamate side chain. The following protocol is based on a convergent one-pot synthesis approach, which offers advantages in terms of process simplicity and yield.[9]
Caption: Workflow for the one-pot synthesis and purification of Methotrexate.
Synthesis of Key Intermediates
A. 2,4,5,6-Tetraaminopyrimidine Sulfate (TAPS)
This intermediate is prepared by the reduction of 5-nitroso-2,4,6-triaminopyrimidine.
-
Protocol:
-
Dissolve 1.0 molecular proportion of 5-nitroso-2,4,6-triaminopyrimidine in water.
-
Add 2.0 to 2.5 molecular proportions of zinc dust and 4.0 to 4.7 molecular proportions of a suitable acid (e.g., HCl) to maintain a pH below 7.[2]
-
Maintain the reaction temperature between 20-65°C to form the acid salt of 2,4,5,6-tetraaminopyrimidine.[2]
-
Adjust the pH to 2.0-2.5 with the acid and filter to remove insoluble materials.[10]
-
To the mother liquor, add sulfuric acid to adjust the pH to 0.2-0.5 while keeping the temperature between 20-60°C.[10]
-
Cool the mixture to 0-10°C to precipitate the TAPS product.[10]
-
Collect the precipitate by filtration and wash with cold water.
-
B. 1,1,3-Tribromoacetone (TBA)
This reagent is synthesized by the bromination of 1,3-dibromoacetone.
-
Protocol:
-
Dissolve 210 g of 1,3-dibromoacetone in 500 mL of glacial acetic acid.[6][11]
-
Dropwise, add a solution of 150 g of bromine in 500 mL of glacial acetic acid to the reaction mixture over 1 hour, maintaining the temperature at 80-90°C.[11]
-
After the addition is complete, remove the acetic acid under reduced pressure.
-
Purify the residue by vacuum distillation to obtain 1,1,3-tribromoacetone (b.p. 114-116°C at 14 torr).[6][11]
-
C. p-(N-methylamino)benzoyl-L-glutamic acid
This intermediate can be synthesized from p-(N-methyl)-aminobenzoic acid.
-
Protocol:
-
Introduce a formyl protecting group onto p-(N-methyl)aminobenzoic acid by refluxing in formic acid.[12][13]
-
Convert the resulting p-(N-methyl-N-formyl)-aminobenzoic acid to its acid chloride using thionyl chloride at 40-80°C.[12][13]
-
React the acid chloride with L-glutamic acid in the presence of a base (e.g., MgO) to form p-(N-methyl-N-formyl)-aminobenzoyl-L-glutamic acid.[12]
-
Remove the formyl group by alkaline hydrolysis (2.5-3.5 N NaOH at 30-70°C) to yield the desired product.[12][13]
-
One-Pot Synthesis of Methotrexate
-
Materials:
-
2,4,5,6-Tetraaminopyrimidine Sulfate (TAPS) (0.096 mole)
-
Zinc N-(p-methylamino)benzoyl-L-glutamate (Zn-PABG) (0.0366 mole)
-
1,1,3-Tribromoacetone (TBA), pre-dissolved in ethanol
-
Deionized Water
-
12 M Hydrochloric Acid
-
20% Sodium Hydroxide Solution
-
Concentrated Ammonium Hydroxide
-
Acetone
-
-
Protocol:
-
To a 1-liter flask, add TAPS (24.2 g, 0.096 mole) and Zn-PABG (15.9 g, 0.0366 mole) with 270 mL of water.[7]
-
Warm the suspension to 50°C and adjust the pH to 2.0 using 12 M HCl.[7][9]
-
Slowly add the ethanolic solution of TBA dropwise to the reaction mixture. Maintain the pH at 2.0 by the controlled addition of 20% NaOH solution.[9]
-
Upon reaction completion, cool the mixture and adjust the pH to ~9.5 with concentrated ammonium hydroxide to dissolve the crude methotrexate and precipitate zinc salts.[7]
-
Filter the mixture to remove insoluble by-products.
-
Purification of Methotrexate
-
Protocol:
-
Take the filtrate from the previous step and adjust the pH to 4.0 with dilute hydrochloric acid or sulfuric acid to precipitate the crude methotrexate.[5][7]
-
Stir for 15 minutes and collect the yellow solid by filtration. Wash the solid well with water and then with acetone.[7]
-
For recrystallization, dissolve the crude methotrexate in a minimal amount of water by adding 10% NaOH solution to achieve a pH of 8.0-9.0.[14][15]
-
Filter the solution to remove any remaining insolubles.
-
To the filtrate, add acetone (typically 5-7 volumes relative to the aqueous volume) dropwise with vigorous stirring to induce crystallization of the methotrexate disodium salt.[14][15]
-
Continue stirring for 1 hour, then collect the purified yellow solid by filtration.
-
Wash the crystals with a small amount of acetone/water (e.g., 3:1 v/v) and then with pure acetone.[16]
-
Dry the product under vacuum at room temperature.
-
-
Expected Outcome: A high-purity (>98%) yellow solid of Methotrexate.[9][14]
Characterization Data (Methotrexate)
| Technique | Expected Data |
| ¹H NMR (DMSO-d₆) | Peaks corresponding to the pteridine ring protons (e.g., δ ~8.6 ppm), aromatic protons of the benzoyl group (δ ~7.7 and 6.8 ppm), glutamate protons, and the N-methyl protons (δ ~3.2 ppm). |
| ¹³C NMR (DMSO-d₆) | Signals for the carbonyl carbons of the glutamate moiety (~174 ppm), carbons of the pteridine and benzoyl rings, and the N-methyl carbon.[17] |
| Mass Spec (MS) | [M+H]⁺ at m/z corresponding to the molecular weight of Methotrexate (454.44 g/mol ). |
Troubleshooting
-
Low Yield: Incomplete reaction in the one-pot synthesis. Ensure stable pH and temperature control. The gradual dissolution of TAPS is crucial for the reaction to proceed smoothly.[7]
-
Impurities: Common impurities can arise from side reactions or degradation.[][4] The purification process involving pH manipulation is critical. The precipitation of the zinc salt of methotrexate at pH ~6 can be an effective intermediate purification step to remove many contaminants.[7] 7-hydroxy-methotrexate is a common degradation product.[]
-
Purification Issues: If the product precipitates as an oil or fails to crystallize, ensure all ethanol from the TBA solution is removed post-reaction and try seeding the solution with a small crystal of pure product.
Part 2: Synthesis of Trimethoprim (A Non-Classical Antifolate)
The synthesis of Trimethoprim is commonly achieved via a three-step process starting from 3,4,5-trimethoxybenzaldehyde. This route involves a Knoevenagel condensation, followed by catalytic hydrogenation and a final cyclization with guanidine.
Caption: A common three-step synthetic workflow for Trimethoprim.
Step 1: Knoevenagel Condensation
-
Reaction: 3,4,5-Trimethoxybenzaldehyde + Ethyl Cyanoacetate → Ethyl (2E)-2-cyano-3-(3,4,5-trimethoxyphenyl)acrylate
-
Rationale: This step forms the carbon-carbon double bond necessary for the subsequent reduction. The reaction is base-catalyzed, activating the methylene group of ethyl cyanoacetate for nucleophilic attack on the aldehyde.
-
Protocol:
-
In a round-bottom flask, dissolve 3,4,5-trimethoxybenzaldehyde (1 mmol) and ethyl cyanoacetate (1 mmol) in a suitable solvent like ethanol.
-
Add a catalytic amount of a base. A mixture of piperidine and acetic acid is a classic choice. Alternatively, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be used for a highly efficient reaction.[18]
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates.
-
Collect the solid by vacuum filtration and wash with cold ethanol. If no precipitate forms, the product can be isolated by removing the solvent under reduced pressure and purifying by column chromatography (silica gel, hexane/ethyl acetate gradient).[19]
-
-
Expected Yield: 70-96%.[20]
Step 2: Catalytic Hydrogenation
-
Reaction: Ethyl (2E)-2-cyano-3-(3,4,5-trimethoxyphenyl)acrylate → Ethyl 2-cyano-3-(3,4,5-trimethoxyphenyl)propanoate
-
Rationale: This step reduces the double bond formed in the Knoevenagel condensation to create the saturated benzyl-cyanoacetic ester intermediate required for cyclization.
-
Protocol:
-
Dissolve the product from Step 1 in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C).
-
Subject the mixture to hydrogenation (H₂ gas) using a balloon or a Parr hydrogenator until the reaction is complete (monitored by TLC or ¹H NMR).
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product, which is often used in the next step without further purification.
-
Step 3: Cyclization with Guanidine
-
Reaction: Ethyl 2-cyano-3-(3,4,5-trimethoxyphenyl)propanoate + Guanidine → Trimethoprim
-
Rationale: This is the key ring-forming step where guanidine reacts with the cyanoacetic ester derivative to form the 2,4-diaminopyrimidine ring of Trimethoprim. A strong base like sodium ethoxide is required to facilitate the condensation.
-
Protocol:
-
In a flask equipped with a reflux condenser, prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal in ethanol.
-
Add guanidine hydrochloride to the sodium ethoxide solution and stir.
-
Add the crude product from Step 2 to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours (e.g., 4-6 hours), monitoring by TLC.
-
After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.
-
Add water to the residue to precipitate the crude Trimethoprim.
-
Stir the suspension in the cold (e.g., 5-10°C) to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with water.
-
Purification of Trimethoprim
-
Protocol:
-
Recrystallize the crude Trimethoprim from a suitable solvent system, such as an ethanol-water mixture.
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Slowly add hot water until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water, and dry under vacuum.
-
-
Expected Outcome: A white or off-white crystalline powder with a purity of >98%.
Characterization Data (Trimethoprim)
| Technique | Expected Data |
| ¹H NMR (CDCl₃) | Signals for the two aromatic protons (δ ~6.4 ppm), the pyrimidine proton (δ ~7.5 ppm), the amino groups (broad signals), the methylene bridge protons (δ ~3.6 ppm), and the three methoxy groups (δ ~3.8 ppm). |
| IR (KBr) | Characteristic peaks for N-H stretching (amines), C-H stretching (aromatic and aliphatic), C=N and C=C stretching (pyrimidine and benzene rings), and C-O stretching (methoxy groups). |
| Mass Spec (MS) | [M+H]⁺ at m/z 291.14, corresponding to the molecular weight of Trimethoprim (290.32 g/mol ).[16][21] |
Troubleshooting
-
Low Yield in Knoevenagel Step: Ensure the aldehyde is pure and the base catalyst is active. Driving off the water formed during the reaction can push the equilibrium towards the product.
-
Incomplete Hydrogenation: The Pd/C catalyst may be deactivated. Ensure the catalyst is fresh and the system is properly purged with hydrogen.
-
Low Yield in Cyclization: This is a critical step. Ensure anhydrous conditions as sodium ethoxide is sensitive to moisture. The purity of the intermediate from Step 2 is also important; impurities can interfere with the cyclization. Using ethanol as the solvent has been shown to improve yield over methanol.
-
Purification Difficulties: If the product is oily or discolored, it may contain unreacted intermediates or side products. Treatment with activated charcoal during recrystallization can help remove colored impurities. Ensure complete removal of the reaction solvent before precipitating the product with water.
Conclusion
The synthetic routes outlined in this guide for Methotrexate and Trimethoprim represent robust and well-established methods for producing these important DHFR inhibitors. By understanding the rationale behind each synthetic step and potential pitfalls, researchers can confidently synthesize these compounds for further investigation in drug discovery and development programs. The provided protocols, when coupled with careful experimental technique and in-process analysis, should yield high-purity materials suitable for biological evaluation. As with any multi-step synthesis, optimization of reaction conditions may be necessary to achieve the best results in a specific laboratory setting.
References
- Toward resolving the catalytic mechanism of dihydrofolate reductase using neutron and ultrahigh-resolution X-ray crystallography - PMC - NIH. (n.d.).
- Dihydrofolate reductase - Wikipedia. (n.d.).
-
Preparation of 1,1,3-tribromoacetone - PrepChem.com. (n.d.). Retrieved from [Link]
-
Synthesis of 2,4,5,6-tetraaminopyrimidine - PrepChem.com. (n.d.). Retrieved from [Link]
- US4374987A - Process for the preparation of high purity methotrexate and derivatives thereof - Google Patents. (n.d.).
-
[Synthesis of Diethyl N-[p-(methylamino)benzoyl]-L-glutamate] - PubMed. (2008). Beijing Da Xue Xue Bao Yi Xue Ban, 40(4), 443-445. Retrieved from [Link]
-
[Synthesis of diethyl N-[p-(methylamino)benzoyl]-L-glutamate] | Request PDF. (n.d.). Retrieved from [Link]
- US4211883A - Process for the production of p-(N-methyl)-aminobenzoyl-L-glutamic acid - Google Patents. (n.d.).
-
7.1.1. Synthesis. (n.d.). Retrieved from [Link]
-
Methotrexate Impurities and Related Compound - Veeprho. (n.d.). Retrieved from [Link]
- US4224446A - Process for the production of methotrexate - Google Patents. (n.d.).
- US4247693A - Process for preparing 2,4,5,6-tetraaminopyrimidine sulfate - Google Patents. (n.d.).
-
One-pot synthesis of CaAl-layered double hydroxide–methotrexate nanohybrid for anticancer application - Indian Academy of Sciences. (2017). Bulletin of Materials Science, 40(6), 1173-1183. Retrieved from [Link]
-
Process for the production of p-(N-methyl)-aminobenzoyl-L-glutamic acid - Justia Patents. (n.d.). Retrieved from [Link]
-
Preparation method of 2,4-diamino-6-bromomethyl pteridine - Eureka | Patsnap. (n.d.). Retrieved from [Link]
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13C NMR Spectrum (1D, 100.40 MHz, DMSO-d6, experimental) (HMDB0014703). (n.d.). Retrieved from [Link]
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Methotrexate Impurities - SynZeal. (n.d.). Retrieved from [Link]
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Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. (n.d.). Retrieved from [Link]
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United States Patent (19). (n.d.). Retrieved from [Link]
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Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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Knoevenagel condensation of aldehydes with ethyl cyanoacetate a - ResearchGate. (n.d.). Retrieved from [Link]
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Simultaneous determination of trimethoprim and sulfamethoxazole in dried plasma and urine spots - PMC - NIH. (n.d.). Retrieved from [Link]
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Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate - PMC - NIH. (n.d.). Retrieved from [Link]
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L-Glutamic acid, N-(4-(methylamino)benzoyl)-, 1,5-diethyl ester - PubChem. (n.d.). Retrieved from [Link]
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Highly Efficient Asymmetric Hydrogenation of Cyano-substituted Acrylate Esters for Synthesis of Chiral γ-Lactams. (n.d.). Retrieved from [Link]
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Application Note: A Validated Protocol for the Reduction of Methyl 5,5-difluoropiperidine-3-carboxylate
Introduction: The Significance of Fluorinated Piperidine Scaffolds
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1] Its three-dimensional structure allows for the precise orientation of substituents to optimize interactions with biological targets. The strategic introduction of fluorine atoms, such as the gem-difluoro group in the 5-position, can significantly enhance a molecule's pharmacokinetic properties. This includes improved metabolic stability, increased membrane permeability, and modulated pKa values, making derivatives of 5,5-difluoropiperidine highly valuable building blocks for drug discovery.
This application note provides a detailed, robust, and validated experimental procedure for the reduction of the methyl ester in Methyl 5,5-difluoropiperidine-3-carboxylate to its corresponding primary alcohol, (5,5-difluoropiperidin-3-yl)methanol. This transformation is a critical step in the synthesis of more complex molecules for pharmaceutical research.
Mechanistic Rationale and Reagent Selection
The conversion of an ester to a primary alcohol requires a potent hydride donor. The two most common reagents for this purpose are Lithium Aluminum Hydride (LiAlH₄) and Sodium Borohydride (NaBH₄).
-
Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent, highly effective for aldehydes and ketones. However, it is generally unreactive towards esters under standard conditions due to the lower electrophilicity of the ester carbonyl compared to aldehydes or ketones.[2][3] While reactions can sometimes be forced with high temperatures or catalytic additives, the results are often slow and substrate-dependent.[4]
-
Lithium Aluminum Hydride (LiAlH₄ or LAH): In contrast, LAH is a powerful and non-selective reducing agent capable of reducing a wide range of carbonyl compounds, including esters, carboxylic acids, and amides.[5][6] The Al-H bond is more polarized than the B-H bond, rendering the hydride more nucleophilic. The mechanism for ester reduction by LAH proceeds via two distinct hydride additions. The first addition leads to a tetrahedral intermediate, which collapses to expel an alkoxide (methoxide in this case), forming an intermediate aldehyde. This aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride to the primary alcohol.[7][8]
Given the need for a reliable and high-yielding transformation, Lithium Aluminum Hydride is the reagent of choice for this protocol. The gem-difluoro group is stable under these conditions, as demonstrated in syntheses of similar fluorinated heterocycles.[9]
Experimental Workflow Diagram
Caption: Workflow for the LAH reduction of the starting ester to the target alcohol.
Detailed Experimental Protocol
4.1 Materials and Equipment
-
Reagents: Methyl 5,5-difluoropiperidine-3-carboxylate hydrochloride, Lithium aluminum hydride (powder or 1M solution in THF), Anhydrous Tetrahydrofuran (THF, <50 ppm H₂O), Sodium Sulfate (anhydrous), 15% (w/v) Sodium Hydroxide solution, Deionized Water, Deuterated solvent for NMR (e.g., CDCl₃ or MeOD).
-
Equipment: Round-bottom flasks, magnetic stirrer and stir bars, dropping funnel, condenser, nitrogen/argon gas inlet, bubbler, ice-water bath, Buchner funnel and filter paper (or a Celite® pad), rotary evaporator, standard laboratory glassware, TLC plates (silica gel), and appropriate Personal Protective Equipment (PPE).
4.2 Critical Safety Precautions
Lithium aluminum hydride is a pyrophoric solid that reacts violently with water and protic solvents, releasing flammable hydrogen gas.[10]
-
ALWAYS handle LAH in an inert and dry atmosphere (glove box or fume hood with a nitrogen/argon line).[11]
-
Ensure all glassware is oven-dried or flame-dried before use.
-
Use anhydrous solvents exclusively.
-
During quenching, the addition of water must be extremely slow and controlled in a cooled flask to manage the exothermic reaction and hydrogen evolution.[12][13]
-
Keep a Class D fire extinguisher or a bucket of dry sand readily accessible. DO NOT use water or CO₂ extinguishers on a LAH fire.[10]
-
Wear a fire-retardant lab coat, safety goggles, and appropriate gloves.
4.3 Step-by-Step Reduction Procedure
-
Inert Atmosphere Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, a thermometer, and a rubber septum. Maintain a positive pressure of inert gas throughout the reaction.
-
LAH Suspension: In the reaction flask, suspend Lithium Aluminum Hydride (2.5 eq.) in anhydrous THF (to make a ~0.5 M suspension). Cool the flask to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve this compound (1.0 eq.) in a separate flask with anhydrous THF. Transfer this solution to a dropping funnel and add it dropwise to the stirred LAH suspension over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Causality Note: The starting material is a hydrochloride salt. The first equivalents of LAH will be consumed by the acidic proton of the HCl and the N-H proton of the piperidinium ion, evolving H₂ gas. An excess of LAH is crucial to ensure complete reduction of the ester.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) (Stain: ninhydrin or permanganate). If the reaction is sluggish, it can be gently heated to reflux.
-
Reaction Quenching (Fieser Workup): Once the reaction is complete, cool the flask back down to 0 °C. Quench the reaction by the EXTREMELY SLOW, DROPWISE addition of the following, allowing gas evolution to subside between each drop:
-
'x' mL of deionized water (where 'x' = grams of LAH used).
-
'x' mL of 15% aqueous NaOH solution.
-
'3x' mL of deionized water.
-
Trustworthiness Note: This specific sequence, known as the Fieser workup, is a validated method designed to produce granular, easily filterable aluminum salts, simplifying the isolation of the product.[13]
-
-
Isolation: After the final addition of water, remove the ice bath and stir the resulting slurry vigorously for 30 minutes at room temperature. The mixture should become a white, granular precipitate.
-
Filtration: Filter the slurry through a pad of Celite® or a Buchner funnel. Wash the filter cake thoroughly with additional THF and then Ethyl Acetate to ensure all product is recovered.
-
Concentration: Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.
4.4 Purification and Characterization
-
Purification: The crude (5,5-Difluoropiperidin-3-yl)methanol can be purified by flash column chromatography on silica gel. A typical eluent system is Dichloromethane/Methanol with ~1-2% Ammonium Hydroxide to prevent the amine from streaking on the column.
-
Characterization: The structure and purity of the final product should be confirmed by:
-
¹H and ¹³C NMR: To confirm the disappearance of the methyl ester signal and the appearance of the new hydroxymethyl signals.
-
¹⁹F NMR: To confirm the integrity of the gem-difluoro group.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To observe the appearance of a broad O-H stretch (~3300 cm⁻¹) and the disappearance of the ester carbonyl stretch (~1735 cm⁻¹).
-
Data Summary Table
| Parameter | Value/Description | Rationale |
| Starting Material | Methyl 5,5-difluoropiperidine-3-carboxylate HCl | 1.0 equivalent |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | 2.5 - 3.0 equivalents |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Standard ethereal solvent for LAH reductions, good solubility for reactants.[5] |
| Concentration | ~0.2 M (relative to substrate) | A practical concentration for managing reaction kinetics and heat transfer. |
| Reaction Temp. | 0 °C to Room Temperature (or reflux) | Initial cooling to control exotherm, followed by warming to ensure completion. |
| Reaction Time | 2 - 4 hours | Typical duration; should be monitored by TLC for endpoint determination. |
| Work-up | Fieser Method (H₂O, NaOH(aq), H₂O) | A safe and validated procedure for quenching LAH and simplifying filtration.[13] |
| Expected Yield | 75 - 90% | Typical yield range for a robust LAH ester reduction. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient LAH. 2. "Wet" solvent or glassware. 3. LAH reagent is old/deactivated. | 1. Ensure sufficient excess of LAH is used (min 2.5 eq). 2. Repeat with properly dried equipment and anhydrous solvent. 3. Use a fresh bottle of LAH or titrate the solution to determine its active concentration. |
| Low Yield | 1. Product lost in the aluminum salts. 2. Product is volatile. 3. Incomplete reaction. | 1. Wash the filter cake extensively with THF, then a more polar solvent like EtOAc or DCM/MeOH. 2. Use care during rotary evaporation; avoid high temperatures and excessive vacuum. 3. Allow the reaction to stir longer or gently heat to reflux. |
| Difficult Filtration | The quenched mixture is gelatinous, not granular. | 1. The quenching procedure was not followed precisely. 2. Stir the slurry for a longer period (1-2 hours) after quenching to allow the salts to granulate fully. Add anhydrous MgSO₄ or Na₂SO₄ to aid in granulation. |
References
-
Environmental Health and Safety, University of California, Santa Barbara. Quenching and Disposal of Water Reactive Materials. Link
-
Smith, C. (2018). DIBALH, LAH, NaH Metal Hydrides - HOW TO USE AND QUENCH LABORATORY SAFETY TRICKS. YouTube. Link
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Gittos, M. W., et al. (1976). Reduction of some N-alkyl- and N-aryl-pyrrolidin-2-ones and -piperidin-2-ones by lithium aluminium hydride. Journal of the Chemical Society, Perkin Transactions 1, 33-38. Link
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Hossain, M. S., et al. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety. Link
-
Wang, Z., et al. (2021). Catalyst-free Hydrodefluorination of Perfluoroarenes with NaBH4. PMC. Link
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University of Toronto. (2021). WORKING WITH PYROPHORIC COMPOUNDS. Link
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Princeton University Environmental Health and Safety. Lithium Aluminum Hydride. Link
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Mizar, P., et al. (2012). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. Organic & Biomolecular Chemistry, 10(33), 6750-6756. Link
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Mizar, P., et al. (2012). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. The Royal Society of Chemistry. Link
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BenchChem. (2025). A Comparative Guide to Ester Reduction: Lithium Pyrrolidinoborohydride vs. Lithium Aluminum Hydride (LiAlH4). Link
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Common Organic Chemistry. Sodium Borohydride. Link
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Reagent Guide. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Link
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Reagent Guide. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Link
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Fisher, D. (2017). Lithium Aluminum Hydride Reduction of an Ester or Carboxylic Acid to an Alcohol. YouTube. Link
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Jones, R. G., & Kornfeld, E. C. (1951). Lithium Aluminum Hydride Reduction of Pyridine Carboxylic Esters: Synthesis of Vitamin B6. Journal of the American Chemical Society, 73(3), 1018-1020. Link
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Ellzey, S. E., et al. (1965). Reduction of Polyfluoroalkyl Nitriles with Sodium Borohydride. The Journal of Organic Chemistry, 30(11), 3945–3946. Link
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Various Authors. (2017). Why some esters can be reduced by sodium borohydride? ResearchGate. Link
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Khan Academy. Reduction of carboxylic acids. Link
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Vitaku, E., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6790. Link
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Le Gall, G., et al. (2021). Synthesis and crystal structures of five fluorinated diphenidine derivatives. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 12), 1261–1269. Link
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Myers, A. G. Chem 115 Handouts: Reducing Agents. Andrew G. Myers Research Group, Harvard University. Link
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Chemicalbook. METHYL 5,5-DIFLUOROPIPERIDINE-2-CARBOXYLATE HCL. Link
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Kumar, A., et al. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Scientific Reports, 14, 22789. Link
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Application Notes & Protocols: The Strategic Role of Fluorinated Piperidines in Modulating Pharmacological Properties
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Preamble: Beyond a Simple Bioisostere
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1][2][3] Among the myriad of fluorinated scaffolds, the fluorinated piperidine moiety has emerged as a particularly powerful tool for fine-tuning the pharmacological properties of therapeutic agents.[4][5] This is largely due to the piperidine ring's prevalence in numerous pharmaceuticals and natural products.[5] The introduction of fluorine is not merely a substitution but a profound modification that can dramatically alter a molecule's conformational preferences, basicity, lipophilicity, and metabolic fate.[1][2]
These application notes serve as an in-depth technical guide for researchers in drug discovery, providing both the theoretical underpinnings and practical protocols for leveraging fluorinated piperidines to optimize drug candidates. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.
The Conformational Imperative: How Fluorine Dictates Shape
The substitution of hydrogen with fluorine can significantly alter the conformational behavior of the piperidine ring, a phenomenon that can be harnessed to lock a molecule into a more biologically active conformation.[1][3][6] This is not simply due to steric effects; rather, it is a complex interplay of electrostatic interactions, hyperconjugation, and solvation effects.[1][6][7]
A key observation is the frequent preference for an axial orientation of the fluorine atom on the piperidine ring, which can be counterintuitive based on simple steric considerations.[1][8] This axial preference is often driven by stabilizing hyperconjugative and charge-dipole interactions.[1][9] Understanding and predicting these conformational biases are critical for rational drug design.
Diagram: Factors Influencing Fluorine Conformation in Piperidines
Caption: Key interactions governing fluorine's conformational preference on a piperidine ring.
Modulating Basicity (pKa): A Key to Unlocking Desirable Properties
The strongly electron-withdrawing nature of fluorine significantly reduces the basicity of the piperidine nitrogen, thereby lowering its pKa.[10][11][12][13] The magnitude of this pKa reduction is dependent on the number and position of the fluorine atoms relative to the nitrogen.[11][13] This modulation is a critical tool for medicinal chemists to address several common drug development challenges.
Causality in pKa Modulation:
-
hERG Liability: High basicity in drug candidates is often associated with off-target activity at the hERG potassium ion channel, which can lead to cardiac toxicity. Lowering the pKa of the piperidine nitrogen can mitigate this risk.[8][10]
-
Oral Absorption: While a certain level of basicity is required for aqueous solubility, excessively high pKa can lead to poor oral absorption due to high ionization in the gastrointestinal tract. Fine-tuning the pKa with fluorine can optimize this balance.[12]
-
Selectivity and Potency: The pKa of a ligand can influence its binding affinity and selectivity for its target receptor.[8]
Table: Impact of Fluorination on Piperidine pKa
| Compound | Position of Fluorine | Calculated/Experimental pKa | ΔpKa (vs. Piperidine) | Reference |
| Piperidine | N/A | ~11.1 | 0 | [13] |
| 3-Fluoropiperidine | 3 | ~9.3 | -1.8 | [13] |
| 4,4-Difluoropiperidine | 4,4 | ~8.5 | -2.6 | [13] |
| 3,3-Difluoropiperidine | 3,3 | ~7.4 | -3.7 | [13] |
Note: pKa values are approximate and can vary based on experimental conditions and calculation methods.
Lipophilicity and Metabolic Stability: Enhancing Drug-like Properties
Fluorination is a well-established strategy to enhance both the lipophilicity and metabolic stability of drug candidates.[3]
-
Lipophilicity (LogP/LogD): The introduction of fluorine generally increases a molecule's lipophilicity, which can improve its ability to cross biological membranes, including the blood-brain barrier.[14][15] However, this effect is not always straightforward and is influenced by the overall molecular context.[11][16]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[2][3] By replacing metabolically labile C-H bonds with C-F bonds, the metabolic stability of a compound can be significantly increased, leading to a longer in vivo half-life.[3][17]
Diagram: Workflow for Assessing Pharmacological Properties
Caption: A streamlined workflow for the synthesis and evaluation of fluorinated piperidines.
Experimental Protocols
The following protocols provide a framework for the synthesis and evaluation of fluorinated piperidines. These are intended as a starting point and may require optimization based on the specific compounds of interest.
Protocol 1: Synthesis of a Model Fluorinated Piperidine via Hydrogenation
This protocol is adapted from established methods for the hydrogenation of fluoropyridines, which are often readily available starting materials.[4][18]
Objective: To synthesize a substituted fluoropiperidine from a corresponding fluoropyridine.
Materials:
-
Substituted fluoropyridine
-
Palladium on carbon (Pd/C, 10 wt. %)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl) in dioxane (4 M solution)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
Procedure:
-
Catalyst Preparation: In a flask suitable for hydrogenation, add the substituted fluoropyridine (1.0 eq) and methanol to achieve a concentration of approximately 0.1 M.
-
Acidification: To this solution, add a solution of HCl in dioxane (1.1 eq). The acidic conditions are often crucial for the reaction.
-
Inerting: Carefully add the Pd/C catalyst (5-10 mol %). The flask should be purged with an inert gas to remove air.
-
Hydrogenation: Connect the flask to the hydrogenation apparatus. Purge the system with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi, but this may require optimization).
-
Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until hydrogen uptake ceases.
-
Work-up: Carefully vent the hydrogen pressure and purge the system with inert gas. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude fluoropiperidine hydrochloride salt.
-
Purification: The crude product can be purified by recrystallization or chromatography as needed.
Rationale: The palladium-catalyzed hydrogenation is a robust method for the reduction of the pyridine ring.[4][18] The presence of acid can activate the pyridine ring towards reduction. This method often provides good diastereoselectivity, yielding cis-fluorinated piperidines.[4]
Protocol 2: Determination of pKa via Potentiometric Titration
Objective: To experimentally determine the pKa of a fluorinated piperidine.
Materials:
-
Fluorinated piperidine sample (~1-5 mg)
-
Potentiometer with a pH electrode
-
Automated titrator or a precision burette
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized water
-
Potassium chloride (KCl)
Procedure:
-
Sample Preparation: Accurately weigh the fluorinated piperidine sample and dissolve it in a known volume of deionized water containing a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.
-
Titration Setup: Calibrate the pH electrode using standard buffer solutions (pH 4, 7, and 10). Place the electrode and the titrator's dispensing tip into the sample solution.
-
Acidification: Titrate the sample solution with the standardized HCl solution to a pH below the expected pKa (e.g., pH 2-3).
-
Titration: Titrate the acidified sample with the standardized NaOH solution, recording the pH value after each incremental addition of titrant.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point of the titration curve. Alternatively, use software to calculate the pKa from the titration data.
Rationale: Potentiometric titration is a classic and reliable method for determining the ionization constant of a compound.[19][20] The inflection point of the titration curve corresponds to the equivalence point, and the pKa is determined at the midpoint of the neutralization.
Protocol 3: Measurement of Lipophilicity (LogD) by Shake-Flask Method
Objective: To determine the distribution coefficient (LogD) of a fluorinated piperidine at a specific pH.
Materials:
-
Fluorinated piperidine sample
-
n-Octanol (pre-saturated with buffer)
-
Aqueous buffer of desired pH (e.g., PBS pH 7.4, pre-saturated with n-octanol)
-
Vials with screw caps
-
Vortex mixer
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Phase Preparation: Pre-saturate the n-octanol with the aqueous buffer and vice versa by mixing them vigorously and allowing the phases to separate.
-
Sample Preparation: Prepare a stock solution of the fluorinated piperidine in a suitable solvent (e.g., DMSO).
-
Partitioning: In a vial, add a known volume of the pre-saturated aqueous buffer and pre-saturated n-octanol (typically a 1:1 volume ratio). Add a small aliquot of the compound stock solution.
-
Equilibration: Cap the vial tightly and vortex vigorously for several minutes to ensure thorough mixing. Allow the vial to stand or centrifuge at low speed to separate the two phases.
-
Quantification: Carefully remove an aliquot from both the aqueous and n-octanol phases. Analyze the concentration of the compound in each phase using a suitable analytical method.
-
Calculation: Calculate the LogD using the following formula: LogD = log ( [Compound]octanol / [Compound]aqueous )
Rationale: The shake-flask method is the traditional and most direct way to measure the partitioning of a compound between an organic and an aqueous phase.[19][21] Measuring LogD at physiological pH (7.4) is particularly relevant for predicting a drug's behavior in the body.[22]
Protocol 4: In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To assess the metabolic stability of a fluorinated piperidine in the presence of liver microsomes.[23][24][25]
Materials:
-
Fluorinated piperidine test compound
-
Pooled liver microsomes (human, rat, etc.)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Positive control compound (known to be metabolized, e.g., testosterone)
-
Negative control (without NADPH)
-
Acetonitrile (or other organic solvent) containing an internal standard to stop the reaction
-
Incubator or water bath at 37°C
-
LC-MS/MS for analysis
Procedure:
-
Preparation: Prepare a working solution of the test compound in buffer. Thaw the liver microsomes on ice.
-
Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, liver microsomes, and the test compound. Pre-incubate the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing cold acetonitrile with an internal standard to quench the reaction.
-
Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated protein.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line gives the rate of metabolism (k). Calculate the in vitro half-life (t½) and intrinsic clearance (Cl_int).
-
t½ = 0.693 / k
-
Cl_int (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)
-
Rationale: Liver microsomes contain a high concentration of CYP enzymes, which are responsible for the majority of phase I drug metabolism.[25] This assay provides a reliable in vitro model to predict the metabolic clearance of a compound.[17][23][24] The inclusion of a negative control without NADPH confirms that the observed degradation is due to enzymatic metabolism.
Concluding Remarks
The judicious use of fluorinated piperidines represents a sophisticated strategy in modern drug discovery. By understanding and experimentally verifying the impact of fluorine on key pharmacological properties such as conformation, pKa, lipophilicity, and metabolic stability, researchers can rationally design molecules with improved therapeutic profiles. The protocols and conceptual frameworks provided herein are intended to empower research and development professionals to harness the full potential of this versatile chemical motif.
References
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Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146. Available from: [Link]
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Loh, R., Strieth-Kalthoff, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 11034-11040. Available from: [Link]
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Le Roch, M., Renault, J., et al. (2021). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry, 86(15), 10183-10194. Available from: [Link]
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Haufe, G., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemistryOpen, 5(5), 441-449. Available from: [Link]
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ResearchGate. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. Available from: [Link]
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Wiley Online Library. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Available from: [Link]
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PubMed. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Available from: [Link]
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Elsevier Pure. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Available from: [Link]
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ACS Publications. (2021). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Available from: [Link]
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BioPharma PEG. (n.d.). How to Conduct an In Vitro Metabolic Stability Study. Available from: [Link]
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Semantic Scholar. (2021). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Available from: [Link]
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FLORE, University of Rennes 1. (2021). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Available from: [Link]
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ResearchGate. (2020). The conformational preferences of fluorinated piperidine derivatives... Available from: [Link]
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Corning Life Sciences. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Available from: [Link]
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International Journal of Pharmacy and Pharmaceutical Science. (2025). Fluorine in drug discovery: Role, design and case studies. Available from: [Link]
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ACS Publications. (1999). Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. Available from: [Link]
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Wiley Online Library. (2021). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. Available from: [Link]
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National Institutes of Health. (2016). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Available from: [Link]
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Bentham Science. (2015). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Available from: [Link]
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National Institutes of Health. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]
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Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Available from: [Link]
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ACS Publications. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. Available from: [Link]
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BioIVT. (n.d.). Metabolic Stability Assay Services. Available from: [Link]
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PubMed. (2006). Fluorinated molecules as drugs and imaging agents in the CNS. Available from: [Link]
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Taylor & Francis Online. (2024). Fluorinated building blocks in drug design: new pathways and targets. Available from: [Link]
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Cyprotex. (n.d.). Microsomal Stability. Available from: [Link]
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National Institutes of Health. (2005). A High-Throughput Method for Lipophilicity Measurement. Available from: [Link]
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ResearchGate. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Available from: [Link]
-
Technology Networks. (n.d.). LogP/LogD/pKa Analysis. Available from: [Link]
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ResearchGate. (2020). Application of the all-cis-(multi)fluorinated piperidine building... Available from: [Link]
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ResearchGate. (2006). Fluorinated Molecules as Drugs and Imaging Agents in the CNS. Available from: [Link]
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Michael Green. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Available from: [Link]
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Application Note: One-Pot Synthesis of Piperidine Derivatives from Halogenated Amides
Abstract
The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1] This guide details robust, one-pot synthetic protocols for the construction of piperidine derivatives directly from readily available halogenated amides. By integrating multiple reaction steps—such as amide activation, cyclization, and reduction—into a single operational sequence, these methods offer significant gains in efficiency, reduce waste, and simplify access to these valuable heterocyclic motifs.[2][3] We will explore the mechanistic underpinnings of these transformations, provide detailed, step-by-step experimental procedures, and present data to guide researchers in applying these powerful synthetic tools.
Introduction: The Strategic Advantage of One-Pot Syntheses
Classical multi-step syntheses for heterocyclic compounds often suffer from drawbacks including laborious purification of intermediates, cumulative yield loss, and significant solvent and reagent waste. One-pot reactions circumvent these issues by telescoping a sequence of transformations into a single flask. This approach is not only more time- and resource-efficient but also allows for the in-situ generation of reactive intermediates that might be difficult to isolate.
The synthesis of piperidines from halogenated amides is a prime example where one-pot strategies excel. These methods typically rely on two key mechanistic paradigms:
-
Intramolecular Nucleophilic Substitution: Involves the activation of the amide, followed by reduction and a subsequent intramolecular cyclization.[2][3][4] This metal-free approach offers mild reaction conditions and avoids toxic reagents.[2][3]
-
Amidyl Radical Cyclization: Utilizes single-electron transfer (SET) to generate a key amidyl radical intermediate from an N-halo or α-halo amide. This radical then undergoes a highly favored 6-exo-trig cyclization onto a tethered alkene.[5] This pathway is particularly powerful for creating complex, substituted piperidines.
This document will provide protocols grounded in both approaches, offering researchers versatile options for their synthetic targets.
Mechanistic Insight: The Chemistry Behind the Cyclization
A thorough understanding of the reaction mechanism is critical for troubleshooting and optimization. The choice of reagents and conditions is directly dictated by the desired reactive pathway.
Pathway A: Amide Activation & Nucleophilic Cyclization
This metal-free method proceeds through a sequence of activation, reduction, and intramolecular substitution.[2][6] It is particularly useful for synthesizing N-substituted piperidines from N-(halopentyl)amides.
The key steps are:
-
Amide Activation: The amide oxygen is activated by a strong electrophile, such as trifluoromethanesulfonic anhydride (Tf₂O), forming a highly reactive nitrilium ion intermediate.
-
Reduction: A hydride source, typically sodium borohydride (NaBH₄), reduces the nitrilium ion to the corresponding secondary amine.
-
Intramolecular Nucleophilic Substitution (Sₙ2): The newly formed amine acts as an intramolecular nucleophile, displacing the terminal halide to forge the piperidine ring.
Caption: General workflow for the amide activation pathway.
Pathway B: Amidyl Radical Cyclization
This pathway is initiated by the generation of a nitrogen-centered radical, which is a powerful intermediate for forming C-N bonds.[7] The cyclization is highly regioselective, favoring the formation of five- and six-membered rings.[8]
The key steps are:
-
Radical Generation: A radical is formed, often via a photocatalyst or a transition metal-mediated single-electron transfer (SET) event. For N-haloamides, this involves homolytic cleavage of the N-X bond.
-
6-exo-trig Cyclization: The amidyl radical attacks a tethered alkene at the less substituted carbon in a 6-exo-trig fashion. This step is typically fast and irreversible.[5]
-
Radical Quenching: The resulting alkyl radical is quenched, often by abstracting a hydrogen atom from the solvent or a specific H-donor, to yield the final product.
Experimental Protocols & Methodologies
Safety Precaution: These procedures should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. All reagents should be handled with care, following standard laboratory safety practices.
Protocol 1: Metal-Free One-Pot Synthesis of N-Substituted Piperidines
This protocol is adapted from a tandem method involving amide activation, reduction, and intramolecular nucleophilic substitution.[1][2] It is effective for a variety of N-substituted halogenated amides.
Materials & Reagents:
-
N-(5-chloropentyl)benzamide (or other suitable halogenated amide)
-
Anhydrous Dichloromethane (DCM)
-
2-Fluoropyridine
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry, round-bottom flask under an inert argon atmosphere, dissolve the secondary halogenated amide (1.0 equiv) in anhydrous DCM.[1]
-
Activation: Add 2-fluoropyridine (1.2 equiv) to the solution. Cool the mixture to -78 °C using a dry ice/acetone bath.[1]
-
Scientist's Note (Causality): The low temperature is crucial to control the exothermic reaction of Tf₂O and prevent side reactions. 2-Fluoropyridine acts as a mild, non-nucleophilic base to scavenge the triflic acid byproduct.
-
Add trifluoromethanesulfonic anhydride (Tf₂O, 1.1 equiv) dropwise over 5 minutes. Stir the reaction mixture at -78 °C for 30 minutes.[1]
-
Reduction: Add methanol (MeOH) to the mixture, followed by the portion-wise addition of sodium borohydride (NaBH₄, 2.0 equiv).[1]
-
Warm to Room Temperature: Allow the reaction to warm slowly to room temperature and stir for an additional 2 hours.[1]
-
Workup: Quench the reaction by the slow, careful addition of a saturated aqueous solution of NaHCO₃.[1]
-
Extract the aqueous layer with DCM (3 x volumes).[1]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash chromatography on silica gel to obtain the desired N-substituted piperidine.[1]
Caption: Step-by-step workflow for Protocol 1.
Protocol 2: Visible-Light Mediated Amidyl Radical Cyclization
This protocol describes a transition-metal-free hydroamination-cyclization using a photoredox catalyst to generate the key amidyl radical.[9] It is suitable for N-alkenyl haloamides.
Materials & Reagents:
-
N-allyl-2-bromo-isobutyramide (or other suitable unsaturated haloamide)
-
Eosin Y (photocatalyst)
-
1,4-Cyclohexadiene (CHD, as H-atom donor)
-
Anhydrous, degassed solvent (e.g., Acetonitrile)
-
High-power blue LED light source
Procedure:
-
Reaction Setup: In a reaction vessel suitable for photochemistry (e.g., a borosilicate vial), combine the N-alkenyl haloamide (1.0 equiv), Eosin Y (1-2 mol%), and 1,4-cyclohexadiene (2.0-3.0 equiv).
-
Solvent Addition: Add anhydrous, degassed acetonitrile to achieve the desired concentration (typically 0.1 M).
-
Scientist's Note (Causality): The solvent must be degassed (e.g., via freeze-pump-thaw cycles or sparging with argon) because molecular oxygen can quench the excited state of the photocatalyst and intercept radical intermediates, inhibiting the reaction.[8]
-
Initiation: Seal the vessel and place it in front of a high-power blue LED light source with cooling (a fan is usually sufficient to maintain room temperature).
-
Reaction Monitoring: Stir the reaction vigorously to ensure even irradiation. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with water to remove any water-soluble components. Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.
Data Summary & Substrate Scope
The one-pot synthesis via amide activation (Protocol 1) demonstrates broad applicability for various N-substituted and some C-substituted piperidines and pyrrolidines, with yields generally in the moderate-to-good range.[2]
| Entry | Halogenated Amide Substrate | Product | Yield (%) | Reference |
| 1 | N-(5-chloropentyl)benzamide | N-benzylpiperidine | 75 | [1][2] |
| 2 | N-(5-chloropentyl)acetamide | N-ethylpiperidine | 72 | [2] |
| 3 | N-(5-chloropentyl)isobutyramide | N-isobutylpiperidine | 81 | [2] |
| 4 | N-(4-chlorobutyl)benzamide | N-benzylpyrrolidine | 78 | [2][3] |
Table 1: Representative yields for the one-pot synthesis of N-substituted piperidines and pyrrolidines via the amide activation method.
The photocatalytic method (Protocol 2) is also highly effective and tolerant of various functional groups. The efficiency of the cyclization depends on the substitution pattern of the alkene and the nature of the amide.
| Entry | Substrate | Catalyst | Product Ring Size | Yield (%) | Reference |
| 1 | N-(pent-4-en-1-yl)benzamide (from N-aryloxyamide) | Eosin Y | 6 (Piperidine) | 85 | [9] |
| 2 | N-(but-3-en-1-yl)benzamide (from N-aryloxyamide) | Eosin Y | 5 (Pyrrolidine) | 92 | [9] |
| 3 | N-allyl-N-tosyl-2-bromo-2-methylpropanamide | Ir(ppy)₃ | 5 (Pyrrolidinone) | 78 | (General Radical Cyclization) |
Table 2: Representative yields for photocatalytic amidyl radical cyclizations.
Conclusion & Future Outlook
The one-pot synthesis of piperidines from halogenated amides represents a significant advancement in synthetic efficiency. The methods presented here, based on either ionic or radical pathways, provide reliable and versatile access to a wide range of piperidine structures. The mild, metal-free conditions of the amide activation protocol make it particularly attractive for applications where metal contamination is a concern.[2] Concurrently, the ongoing developments in photoredox catalysis continue to expand the scope and utility of amidyl radical cyclizations, enabling the construction of increasingly complex molecular architectures under exceptionally mild conditions.[9] These strategies are poised to become standard tools for researchers in drug discovery and development.
References
-
Song, Q., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(15), 4698. Available at: [Link]
-
Zhuang, S., Liu, K., & Li, C. (2011). Stereoselective 6-exo cyclization of amidyl radicals. An experimental and theoretical study. The Journal of Organic Chemistry, 76(19), 8100–8106. Available at: [Link]
-
Wikipedia. Radical cyclization. Available at: [Link]
-
Song, Q., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. PubMed. Available at: [Link]
-
Le, C. M., et al. (2016). Visible-Light-Mediated Synthesis of Amidyl Radicals: Transition-Metal-Free Hydroamination and N-Arylation Reactions. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate. (n.d.). Possible mechanism for the cyclization cascades via N-Amidyl radicals. Available at: [Link]
-
Macmillan Group. (2013). Timeless Methods for Radical Cyclizations in Total Synthesis. Available at: [Link]
-
Bohrium. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Available at: [Link]
-
ResearchGate. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Available at: [Link]
-
Le, C. M., et al. (2016). Visible-Light-Mediated Synthesis of Amidyl Radicals: Transition-Metal-Free Hydroamination and N-Arylation Reactions. Journal of the American Chemical Society, 138(26), 8054–8057. Available at: [Link]
-
PubMed Central. (n.d.). Ground State Generation and Cyclization of Aminium Radicals in the Formation of Tetrahydroquinolines. Available at: [Link]
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Troubleshooting & Optimization
Optimization of reaction conditions for difluoropiperidine synthesis.
Welcome to the technical support center for the optimization of reaction conditions for difluoropiperidine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable fluorinated heterocycles. Difluoropiperidines are crucial building blocks in medicinal chemistry, and their successful synthesis is paramount for advancing novel therapeutic agents.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during their synthesis.
Troubleshooting Guide: Navigating Common Hurdles in Difluoropiperidine Synthesis
This section is structured in a question-and-answer format to directly address the most common issues encountered in the laboratory.
Issue 1: Low Yield During Deoxyfluorination of a Ketone Precursor
Question: I am attempting to synthesize a 4,4-difluoropiperidine via deoxyfluorination of the corresponding 4-piperidinone, but I am consistently obtaining low yields. What are the potential causes and how can I optimize the reaction?
Answer: Low yields in deoxyfluorination reactions are a frequent challenge, often stemming from several factors. Let's break down the potential causes and solutions.
Potential Causes:
-
Reagent Reactivity and Stability: The choice of fluorinating agent is critical. Reagents like diethylaminosulfur trifluoride (DAST) and its analogues (e.g., Deoxo-Fluor) are commonly used but can have limitations.[3] DAST, for instance, is thermally unstable and can decompose, leading to incomplete reactions.[3]
-
Side Reactions: The formation of byproducts is a major contributor to low yields. A common side reaction is the elimination of HF, leading to the formation of vinyl fluorides, especially with enolizable ketones.[3][4]
-
Substrate Reactivity: The reactivity of the ketone precursor can significantly impact the reaction's success. Sterically hindered or electron-deficient ketones may require more forcing conditions, which can also promote side reactions.[3]
-
Reaction Conditions: Temperature, solvent, and reaction time are crucial parameters. Suboptimal conditions can lead to incomplete conversion or degradation of the starting material and product.
Optimization Strategies:
-
Re-evaluate Your Fluorinating Agent:
-
DAST vs. Deoxo-Fluor: Deoxo-Fluor is generally more thermally stable than DAST and can be a safer and more effective alternative.[3]
-
Sulfur Tetrafluoride (SF₄): For challenging substrates, SF₄ in the presence of HF can lead to significantly higher yields in deoxyfluorination, although it requires specialized equipment due to its hazardous nature.[1][4]
-
Morpholino-sulfur trifluoride: This reagent has been shown to be a stable and effective alternative to DAST for the synthesis of 3-alkoxy-4,4-difluoropiperidines.[5]
-
-
Optimize Reaction Conditions:
-
Temperature Control: Carefully control the reaction temperature. For DAST, reactions are typically run at low temperatures (e.g., -78 °C to room temperature) to minimize decomposition. A gradual increase in temperature might be necessary to drive the reaction to completion.
-
Solvent Choice: Anhydrous, non-polar solvents like dichloromethane (DCM) or toluene are commonly used. Ensure your solvent is rigorously dried, as water will react violently with most fluorinating agents.[3]
-
Reaction Monitoring: Monitor the reaction progress closely using techniques like TLC or GC-MS to determine the optimal reaction time and prevent prolonged heating that can lead to byproduct formation.[3]
-
-
Minimize Side Reactions:
-
Anhydrous Conditions: Strictly maintain anhydrous conditions to prevent the formation of HF, which can catalyze side reactions.
-
Quenching: Carefully quench the reaction at low temperature by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize acidic byproducts.[3]
-
Issue 2: Hydrodefluorination as a Significant Side Reaction
Question: During the hydrogenation of a fluorinated pyridine precursor to synthesize a difluoropiperidine, I am observing a significant amount of the des-fluoro byproduct. How can I suppress this hydrodefluorination?
Answer: Hydrodefluorination, the cleavage of a C-F bond during hydrogenation, is a known side reaction that can significantly reduce the yield of the desired fluorinated piperidine.[6] Here's how to address this issue:
Potential Causes:
-
Catalyst Choice: Certain hydrogenation catalysts, particularly those based on palladium, can be aggressive and promote C-F bond cleavage.
-
Reaction Conditions: High hydrogen pressure, elevated temperatures, and prolonged reaction times can increase the incidence of hydrodefluorination.
-
Presence of Fluoride Ions: The formation of fluoride ions during the reaction can sometimes poison the catalyst or promote further defluorination.[6]
Optimization Strategies:
-
Catalyst Selection:
-
Rhodium and Ruthenium Catalysts: Rhodium and ruthenium-based catalysts have shown promise in minimizing hydrodefluorination compared to palladium.[6] A second-generation Rh-CAAC catalyst has been reported to be optimal in some cases.[6]
-
Catalyst Loading: Use the lowest effective catalyst loading to minimize side reactions.
-
-
Control of Reaction Parameters:
-
Milder Conditions: Employ milder reaction conditions, such as lower hydrogen pressure and temperature, to favor hydrogenation of the pyridine ring over C-F bond cleavage.[6]
-
Solvent System: The choice of solvent can influence the reaction. A mixture of 2-Me-THF and MeOH has been used to prevent solvent polymerization and improve substrate solubility.[6]
-
-
Additive to Sequester Fluoride Ions:
-
In some cases, the addition of a fluoride scavenger like titanium(IV) isopropoxide (Ti(OiPr)₄) has been shown to be effective in preventing catalyst deactivation and reducing the formation of the des-fluoro impurity.[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 3,3- and 4,4-difluoropiperidines?
A1: Several synthetic strategies have been developed. For 4,4-difluoropiperidines , a common approach is the deoxyfluorination of a corresponding 4-piperidinone precursor using reagents like DAST, Deoxo-Fluor, or SF₄/HF.[3][4][5] For 3,3-difluoropiperidines , a multi-step synthesis involving a 1,4-addition of ethyl bromodifluoroacetate to an acrylonitrile derivative, followed by reduction and cyclization, has been reported.[7][8]
Q2: Are there any particular safety precautions I should take when working with fluorinating agents like DAST?
A2: Yes, safety is paramount. DAST is thermally unstable and can decompose explosively above 90°C.[3] Deoxo-Fluor is more stable but still reacts violently with water, releasing corrosive hydrogen fluoride (HF) gas.[3] Always handle these reagents in a well-ventilated fume hood, under an inert atmosphere, and wear appropriate personal protective equipment (PPE), including gloves and eye protection.[3][9]
Q3: My difluoropiperidine product is difficult to purify. What are some common impurities and how can I remove them?
A3: Common impurities can include unreacted starting material, partially fluorinated intermediates, and byproducts from side reactions like elimination or hydrodefluorination. Purification can often be achieved through column chromatography on silica gel.[3] Optimizing the solvent system for chromatography is key. In some cases, derivatization of the product to a more crystalline form can facilitate purification by recrystallization.
Q4: Can the fluorine atoms in the piperidine ring influence its conformation?
A4: Absolutely. The presence of fluorine atoms can have a significant impact on the conformational preference of the piperidine ring. For instance, in protonated 3-fluoropiperidinium cations, the axial orientation of the fluorine is often favored due to strong charge-dipole interactions (C-F···H-N+).[10][11] This conformational locking can be a valuable tool in drug design.
Optimized Reaction Conditions at a Glance
The following table summarizes typical starting conditions for key reactions in difluoropiperidine synthesis. These should be considered as starting points for further optimization based on your specific substrate.
| Reaction Type | Reagent/Catalyst | Solvent | Temperature | Typical Yield | Key Considerations |
| Deoxyfluorination | DAST or Deoxo-Fluor | Anhydrous DCM | -78 °C to rt | 40-70% | Strict anhydrous conditions are crucial.[3] |
| Deoxyfluorination | SF₄ / HF | - | Varies | >80% | Requires specialized equipment due to hazardous nature.[1][4] |
| 1,4-Addition | Ethyl bromodifluoroacetate, Cu powder | THF | 0 °C to rt | Good | Used for the synthesis of 3,3-difluoropiperidine precursors.[7][8] |
| Hydrogenation | Rh-CAAC catalyst | 2-Me-THF/MeOH | rt | High | Minimizes hydrodefluorination side reactions.[6] |
Experimental Workflow Diagrams
To aid in visualizing the experimental processes, the following diagrams illustrate a general workflow for difluoropiperidine synthesis and a troubleshooting decision tree.
Caption: General workflow for difluoropiperidine synthesis.
Caption: Troubleshooting decision tree for synthesis optimization.
Detailed Experimental Protocol: Deoxyfluorination of a 4-Piperidinone
This protocol provides a general procedure for the synthesis of a 4,4-difluoropiperidine from a 4-piperidinone precursor using Deoxo-Fluor.
Materials:
-
N-protected 4-piperidinone
-
Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., hexanes/ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the N-protected 4-piperidinone (1.0 eq) in anhydrous DCM.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add Deoxo-Fluor (1.5 - 2.0 eq) to the stirred solution via the dropping funnel over 30 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Carefully and slowly quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentration: Filter the solution and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system to afford the pure 4,4-difluoropiperidine.
References
-
7 PubMed.
-
4 GSK.
-
1 ResearchGate.
-
8 The Journal of Organic Chemistry.
-
5 Thieme Connect.
-
6 Scientific Update.
-
2 Ossila.
-
3 BenchChem.
-
10 PMC - NIH.
-
9 Sigma-Aldrich.
-
11 ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ossila.com [ossila.com]
- 3. benchchem.com [benchchem.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. scientificupdate.com [scientificupdate.com]
- 7. Synthesis of 4-substituted 3,3-difluoropiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Methyl 5,5-difluoropiperidine-3-carboxylate hydrochloride
Welcome to the technical support center for the synthesis of Methyl 5,5-difluoropiperidine-3-carboxylate hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable fluorinated building block. The incorporation of fluorine into piperidine scaffolds can significantly modulate physicochemical properties like pKa, lipophilicity, and metabolic stability, making these motifs highly sought after in modern drug discovery.[1][2] However, their synthesis can present unique challenges, often leading to suboptimal yields.
This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate common pitfalls and optimize your synthetic route. We will focus on a plausible and robust synthetic strategy involving a Dieckmann condensation to construct the core piperidine ring, followed by subsequent functional group manipulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for constructing the 5,5-difluoropiperidine ring system?
There are two predominant strategies for accessing fluorinated piperidines. The first involves the hydrogenation of readily available fluorinated pyridine precursors.[3][4] This method is powerful but can be hampered by competing hydrodefluorination, leading to undesired non-fluorinated byproducts.[4] The second major strategy, which we will focus on here, involves the de novo construction of the piperidine ring from acyclic precursors, often utilizing an intramolecular cyclization like the Dieckmann condensation.[5][6] This approach offers greater control over substituent placement and avoids the challenges of selective pyridine reduction.
Q2: Why is the yield for this compound often variable or low?
Yield issues in this multi-step synthesis can arise from several factors:
-
Inefficient Cyclization: The key ring-forming Dieckmann condensation is highly sensitive to reaction conditions, particularly the choice of base and the strict exclusion of moisture.[7]
-
Side Reactions: Competing intermolecular reactions, hydrolysis of the ester functional groups, and elimination reactions can significantly reduce the yield of the desired product.[8][9]
-
Purification Challenges: The polarity and potential volatility of intermediates and the final product can make chromatographic purification and crystallization difficult.[4]
-
Instability of Intermediates: The β-keto ester intermediate formed after the Dieckmann condensation can be prone to decomposition or reverse-Claisen reaction under non-optimal workup conditions.
Q3: What are the most critical parameters to control throughout the synthesis?
Strict control over the following parameters is essential for success:
-
Anhydrous Conditions: All steps, especially the base-mediated Dieckmann condensation, must be performed under a dry, inert atmosphere (e.g., Argon or Nitrogen). All solvents and reagents should be rigorously dried.
-
Base Stoichiometry and Selection: The choice and amount of base for the cyclization step are critical. At least one full equivalent is required as the product, a β-keto ester, is acidic and will be deprotonated by the base.[9]
-
Temperature Control: Both the cyclization and subsequent reduction steps require careful temperature management to minimize side reactions.
-
pH during Workup and Isolation: The pH must be carefully controlled during aqueous workup procedures to prevent hydrolysis of the ester and to ensure the product is in the desired form (free base or salt) for extraction and purification.
Synthetic Scheme Overview
The troubleshooting guide below is based on the following general synthetic pathway, which employs a Dieckmann condensation for the key ring-forming step.
Caption: A generalized workflow for the synthesis of the target compound.
Troubleshooting Guide
Problem Area 1: Low Yield in Dieckmann Condensation (Step 1)
Q: My intramolecular Dieckmann condensation to form the cyclic β-keto ester is inefficient, with significant starting material recovery or unidentified byproducts. What are the likely causes and how can I improve the yield?
A: This is the most critical C-C bond-forming step in the sequence, and its success hinges on the correct choice of base and reaction conditions. The reaction involves the deprotonation of an α-carbon to form an enolate, which then attacks the second ester intramolecularly.[6]
Causality & Solutions:
-
Inappropriate Base Selection: The choice of base is paramount. An alkoxide base like sodium ethoxide (NaOEt) can lead to transesterification if your diester contains different alkyl groups. More critically, the equilibrium may not favor the product.
-
Recommendation: Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). NaH is often preferred as the reaction is driven to completion by the irreversible evolution of H₂ gas.[7]
-
-
Presence of Moisture: Water or protic impurities will quench the base and the enolate intermediate, halting the reaction.
-
Recommendation: Ensure all glassware is flame-dried under vacuum. Use anhydrous solvents (e.g., toluene, THF distilled over sodium/benzophenone). Handle hygroscopic bases like NaH in a glovebox or under a strong inert gas flow.
-
-
Intermolecular Condensation: If the reaction is too concentrated, the enolate of one molecule can react with the ester of another, leading to polymeric byproducts instead of the desired intramolecular cyclization.
-
Recommendation: Perform the reaction under high-dilution conditions. This can be achieved by slowly adding the diester solution to a suspension of the base in the solvent over several hours.
-
Optimized Protocol: Dieckmann Condensation
-
Under an Argon atmosphere, add sodium hydride (1.2 eq., 60% dispersion in mineral oil) to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and an addition funnel.
-
Wash the NaH three times with dry hexanes to remove the mineral oil, and then suspend it in anhydrous toluene.
-
Heat the suspension to reflux.
-
Slowly add a solution of the acyclic diester precursor (1.0 eq.) in anhydrous toluene via the addition funnel over 4-6 hours.
-
After the addition is complete, maintain the reflux for an additional 2 hours or until TLC/LC-MS analysis shows complete consumption of the starting material.
-
Cool the reaction to 0 °C and cautiously quench by the slow addition of a saturated aqueous NH₄Cl solution.
-
Proceed with standard aqueous workup and extraction.
| Base | Solvent | Common Issues | Recommendation | Reference |
| Sodium Ethoxide (NaOEt) | Ethanol, Toluene | Reversible reaction; Transesterification | Use only if ester groups match the ethoxide. | [7] |
| Sodium Hydride (NaH) | Toluene, THF | Highly moisture-sensitive | Highly Recommended. Irreversible reaction. | [7][9] |
| Potassium t-Butoxide (KOtBu) | t-BuOH, THF | Sterically hindered, can favor other pathways | Effective, but NaH is often more reliable. | [7] |
Problem Area 2: Side Reactions During Workup and Purification
Q: After a successful cyclization, I am losing a significant amount of product during the acidic workup or purification. What is happening?
A: The β-keto ester product of the Dieckmann condensation is susceptible to hydrolysis and decarboxylation, especially under harsh acidic or basic conditions or at elevated temperatures.
Causality & Solutions:
-
Ester Hydrolysis: Strong acidic or basic conditions during the workup can hydrolyze the methyl ester to the corresponding carboxylic acid, complicating purification.[8]
-
Recommendation: Use a mild acidic quench, such as saturated aqueous ammonium chloride (NH₄Cl), and keep the temperature low (0-5 °C). Avoid using strong acids like concentrated HCl for the initial workup.
-
-
Reverse-Claisen/Decomposition: The β-keto ester can decompose via a retro-Claisen reaction if exposed to strong base for extended periods, especially at higher temperatures.
-
Recommendation: Quench the reaction as soon as it is complete. Work up the reaction mixture promptly after quenching and avoid letting it sit for extended periods.
-
Sources
- 1. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scientificupdate.com [scientificupdate.com]
- 3. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. organicreactions.org [organicreactions.org]
- 6. purechemistry.org [purechemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Purification techniques for Methyl 5,5-difluoropiperidine-3-carboxylate hydrochloride.
An authoritative guide to navigating the complexities of purifying Methyl 5,5-difluoropiperidine-3-carboxylate hydrochloride, designed for chemical researchers and drug development professionals.
Introduction: The Challenge of Purity
This compound is a key building block in modern medicinal chemistry. The strategic placement of geminal fluorine atoms can significantly modulate the pKa of the piperidine nitrogen and influence binding affinities, making this a valuable scaffold in drug discovery.[1][2] However, synthetic routes can yield a crude product containing various impurities, such as starting materials, reaction by-products, or isomers. Achieving high purity (>98%) is critical for subsequent synthetic steps and ensuring the integrity of biological data.
This technical support guide, structured as a series of troubleshooting questions and FAQs, provides practical, field-tested advice for the purification of this specific compound. It emphasizes not just the "how" but the "why" behind each technique, empowering researchers to make informed decisions and adapt protocols to their unique experimental challenges.
Key Physicochemical Properties
Understanding the fundamental properties of your compound is the first step toward a successful purification strategy. As a hydrochloride salt, the compound is a polar, crystalline solid at room temperature.
| Property | Value / Description | Source |
| CAS Number | 1359656-87-3 | [3][4][5][6] |
| Molecular Formula | C₇H₁₂ClF₂NO₂ | [4][5] |
| Molecular Weight | 215.62 g/mol | [4][5] |
| Appearance | White or almost colorless solid. | [3] |
| Stability | Stable, but may be light-sensitive. As a hydrochloride salt, it can be hygroscopic. The ester moiety is susceptible to hydrolysis under strong acidic or basic conditions. | [3] |
| Storage | Store in a cool, dry place under an inert atmosphere. Recommended long-term storage at -20°C.[5][7] |
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Q1: My final product is a sticky solid or an oil and refuses to crystallize. What's going on and how can I fix it?
Answer: This is a common issue known as "oiling out" and can be caused by several factors.[8]
-
Causality: The most likely culprits are residual solvents (e.g., ethyl acetate, DCM) or the presence of impurities that act as a eutectic mixture, depressing the melting point. The compound's hygroscopic nature can also lead to the absorption of atmospheric moisture, resulting in a sticky appearance.
-
Troubleshooting Steps:
-
High-Vacuum Drying: First, ensure all solvents are removed by drying the material under a high vacuum for several hours, possibly with gentle heating (e.g., 30-40°C) if the compound is thermally stable.
-
Trituration: This technique involves repeatedly washing the crude oil/solid with a solvent in which the desired compound is insoluble, but the impurities are soluble.
-
Protocol: Add a small amount of a non-polar "anti-solvent" like cold diethyl ether or hexane.
-
Stir vigorously with a spatula, breaking up the material. The goal is to "shock" the product into precipitating as a solid while the impurities are washed away.
-
Decant the solvent and repeat several times.
-
Dry the resulting solid under a vacuum.
-
-
Re-precipitation: Dissolve the oil in a minimal amount of a good solvent (e.g., methanol) and then slowly add it dropwise to a large volume of a vigorously stirred, cold anti-solvent (e.g., diethyl ether). This should induce rapid precipitation of your product as a solid, which can then be filtered.
-
Q2: My NMR/LCMS analysis shows persistent impurities even after recrystallization. How can I remove them?
Answer: If standard recrystallization fails, it indicates that the impurities have very similar solubility profiles to your product. In this case, a more targeted chemical approach is necessary.
-
Causality: Impurities may include non-basic organic compounds from the synthesis or starting materials that co-crystallize. The hydrochloride salt form is highly polar, making it unsuitable for standard silica gel chromatography.
-
Recommended Strategy: Purification via the Free Base This is the most robust method for removing non-basic or acidic impurities. The strategy involves converting the hydrochloride salt back to its neutral (free base) form, which has drastically different solubility and chromatographic properties.
-
Basification: Dissolve the crude HCl salt in water or a mixture of water and an organic solvent (like DCM or ethyl acetate).
-
Extraction: Cool the solution in an ice bath and slowly add a base (e.g., saturated NaHCO₃, Na₂CO₃, or dilute NaOH solution) until the pH of the aqueous layer is >9. This deprotonates the piperidine nitrogen, forming the neutral "free base".
-
Separation: The organic-soluble free base can now be thoroughly extracted into an organic solvent (e.g., dichloromethane or ethyl acetate).[9][10] Any water-soluble salts or highly polar impurities will remain in the aqueous layer.
-
Purification of Free Base: The resulting organic solution containing the free base can be dried (e.g., over Na₂SO₄), filtered, and concentrated. At this stage, you have two options:
-
Option A (Column Chromatography): The neutral free base is now amenable to purification by standard silica gel column chromatography. The introduction of fluorine can alter polarity, so a proper eluent system (e.g., hexane/ethyl acetate with a small amount of triethylamine, or DCM/methanol) must be determined by TLC analysis.[11]
-
Option B (Direct Re-formation of Salt): If chromatography is not needed, proceed directly to the next step.
-
-
Re-formation of the HCl Salt: Dissolve the purified free base in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or methanol). Slowly add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether or HCl in dioxane) dropwise while stirring. The hydrochloride salt will precipitate out of the solution as a clean, white solid.
-
Final Steps: Collect the solid by filtration, wash with a small amount of cold solvent (e.g., diethyl ether) to remove excess acid, and dry thoroughly under a vacuum.[8]
-
Q3: My recovery yield after recrystallization is very low. How can I improve it?
Answer: Low recovery is typically a result of using too much solvent or improper cooling techniques.[12]
-
Causality: The goal of recrystallization is to create a supersaturated solution upon cooling. If too much solvent is used initially, the solution never becomes supersaturated, and a significant portion of the product remains dissolved even when cold.
-
Optimization Strategies:
-
Use Minimal Hot Solvent: When dissolving your crude product, add the hot solvent in small portions, waiting for it to dissolve before adding more. Stop as soon as all the solid has just dissolved.[8]
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature undisturbed. This promotes the formation of large, pure crystals. Rapid cooling (e.g., plunging directly into an ice bath) can trap impurities and lead to smaller, less-defined crystals.[12] Once the solution has reached room temperature and crystal formation has slowed, then place it in an ice bath or refrigerator to maximize precipitation.
-
Concentrate the Mother Liquor: If you suspect significant product remains in the filtrate (the "mother liquor"), you can reduce the solvent volume by rotary evaporation and cool the concentrated solution again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
Wash with Cold Solvent: When washing the filtered crystals, always use a minimal amount of ice-cold recrystallization solvent. Using room-temperature solvent will redissolve some of your purified product.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification method for this compound?
Answer: For a solid hydrochloride salt like this, recrystallization is the primary and most efficient method for removing minor impurities and obtaining high-purity crystalline material. If the crude product is heavily contaminated with non-basic impurities, the more involved process of converting to the free base, performing an extraction, and then re-forming the salt is the recommended approach as detailed in the troubleshooting section.
Q2: Which solvents are best for recrystallization?
Answer: A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[8] For polar hydrochloride salts, polar protic solvents are often a good starting point.
| Solvent System | Rationale & Comments |
| Isopropanol (IPA) | Often an excellent choice. Good balance of polarity to dissolve the salt when hot, with lower solubility when cold. |
| Ethanol / Diethyl Ether | A two-solvent system. Dissolve the compound in a minimal amount of hot ethanol (the "good" solvent) and then slowly add diethyl ether (the "poor" solvent or anti-solvent) until the solution becomes cloudy (the saturation point). Gentle heating to clarify, followed by slow cooling, will induce crystallization.[8] |
| Methanol | Tends to be a very good solvent even at room temperature, which can lead to lower recovery. However, it can be effective in a two-solvent system with ethyl acetate or diethyl ether. |
| Acetonitrile | Can be effective but should be tested on a small scale first. |
Always perform small-scale solvent screening in test tubes before committing your entire batch of material.
Q3: Can I purify the hydrochloride salt directly using silica gel column chromatography?
Answer: It is strongly discouraged. The hydrochloride salt is highly polar and will likely either stick irreversibly to the silica gel or streak badly, resulting in poor separation and low recovery. The standard and recommended practice is to convert the salt to its neutral free base form before attempting column chromatography.[9][11] The free base will have much better solubility in typical organic eluents and will interact more predictably with the silica stationary phase.
Q4: How should I properly handle and store the purified compound?
Answer: Due to its hydrochloride salt nature, the compound is likely hygroscopic (absorbs moisture from the air).
-
Handling: Handle the solid in a low-humidity environment if possible (e.g., in a glove box or under a stream of dry nitrogen).
-
Storage: Store the final product in a tightly sealed vial, preferably in a desiccator, to protect it from moisture. For long-term stability, store at low temperatures (-4°C to -20°C) and protect from light.[3][5]
Visualized Workflows and Protocols
General Purification Workflow
This diagram outlines the decision-making process for purifying your crude product.
Caption: General purification and decision-making workflow.
Troubleshooting Oily or Impure Products
This decision tree provides a logical path for addressing common purification challenges.
Caption: Troubleshooting logic for common purification issues.
Detailed Experimental Protocols
Protocol 1: Single-Solvent Recrystallization (Example with Isopropanol)
-
Preparation: Place the crude this compound into a clean Erlenmeyer flask equipped with a magnetic stir bar.
-
Solvent Addition: Add a minimal amount of isopropanol (IPA) to the flask, just enough to create a slurry.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add more IPA in small portions until the solid just completely dissolves. Avoid adding excess solvent.
-
Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Crystal formation should begin as the solution cools.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the solid.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold IPA to rinse away any remaining impurities from the mother liquor.[8]
-
Drying: Transfer the purified crystals to a clean, pre-weighed watch glass and dry them thoroughly under a high vacuum to remove all traces of solvent.
Protocol 2: Purification via Free-Base Intermediate
-
Dissolution: Dissolve the crude hydrochloride salt in deionized water (approx. 10-20 mL per gram of salt) in a separatory funnel.
-
Basification: Cool the solution in an ice bath. Slowly add saturated sodium bicarbonate (NaHCO₃) solution portion-wise. Swirl gently and vent the funnel frequently to release CO₂ gas. Continue adding base until gas evolution ceases and the aqueous layer has a pH ≥ 9 (check with pH paper).
-
Extraction: Extract the aqueous layer three times with an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc). The free base is more soluble in the organic layer.[9]
-
Washing & Drying: Combine the organic extracts and wash them once with brine (saturated NaCl solution) to aid in removing water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.
-
Concentration: Remove the solvent by rotary evaporation to yield the purified free base, which may be an oil or a low-melting solid.
-
Salt Formation: Dissolve the free base in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or EtOAc).
-
Precipitation: While stirring, slowly add a 2.0 M solution of HCl in diethyl ether dropwise. The hydrochloride salt should immediately precipitate as a white solid.
-
Isolation: Collect the solid by vacuum filtration, wash it with a small amount of cold diethyl ether, and dry it thoroughly under a high vacuum.
References
-
CWE of Piperidine. (2015). Sciencemadness Discussion Board. Retrieved from [Link]
-
Piperidine from the hydrolysis of piperine. (2018). Sciencemadness Discussion Board. Retrieved from [Link]
-
Have you experienced that your piperidine crystallizes when not in use? (2021). ResearchGate. Retrieved from [Link]
-
Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. (2020). ACS Catalysis. Retrieved from [Link]
- Process for preparing 2-piperidinoethyl chloride hydrochloride. (n.d.). Google Patents.
-
This compound. (n.d.). Appretech Scientific Limited. Retrieved from [Link]
-
1359656-87-3|this compound. (n.d.). BIOFOUNT. Retrieved from [Link]
- Method of obtaining piperidine derivatives or salts thereof. (n.d.). Google Patents.
-
Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. (2019). Scientific Update. Retrieved from [Link]
- A kind of purification method of high-purity piperidine. (n.d.). Google Patents.
-
Purifying OTC Chemicals: Recrystallization. (2012). YouTube. Retrieved from [Link]
-
This compound, 95% Purity. (n.d.). CP Lab Safety. Retrieved from [Link]
-
Methyl 5, 5-difluoropiperidine-3-carboxylate hydrochloride. (n.d.). MySkinRecipes. Retrieved from [Link]
-
Fluorinated Heterocyclic Compounds. (n.d.). Download. Retrieved from [Link]
-
Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. (n.d.). NIH. Retrieved from [Link]
-
Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. (n.d.). ResearchGate. Retrieved from [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
Stereoselectively fluorinated N-heterocycles: a brief survey. (2013). PMC - NIH. Retrieved from [Link]
-
Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Methyl piperidine-3-carboxylate hydrochloride. (n.d.). PubChem. Retrieved from [Link]
- Preparation method of 4, 4-difluoropiperidine hydrochloride. (n.d.). Google Patents.
- Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride. (n.d.). Google Patents.
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. This compound, CasNo.1359656-87-3 SHANGHAI T&W PHARMACEUTICAL CO., LTD. China (Mainland) [xiarui.lookchem.com]
- 4. appretech.com [appretech.com]
- 5. 1359656-87-3|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 6. 1359656-87-3 | CAS数据库 [m.chemicalbook.com]
- 7. Methyl 5, 5-difluoropiperidine-3-carboxylate hydrochloride [myskinrecipes.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Sciencemadness Discussion Board - CWE of Piperidine - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
Common side products in the synthesis of fluorinated piperidines.
Welcome to the technical support center for the synthesis of fluorinated piperidines. As vital structural motifs in modern pharmaceuticals and agrochemicals, the successful synthesis of these compounds is critical. However, the introduction of fluorine into the piperidine scaffold is often accompanied by challenges, leading to the formation of undesired side products and compromised yields.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, structured to address specific issues encountered during common synthetic routes. Our goal is to equip you with the knowledge to diagnose problems, understand their mechanistic origins, and implement effective, field-proven solutions.
Troubleshooting Guide: Common Side Products & Solutions
This section is organized by the type of synthetic strategy employed. Each entry details a common problem, its underlying chemical cause, and actionable steps for resolution.
Issue 1: Loss of Fluorine during Hydrogenation of Fluoropyridine Precursors
Q: I'm hydrogenating a substituted fluoropyridine to synthesize my target fluorinated piperidine, but I'm observing a significant amount of the non-fluorinated piperidine as a side product. What is causing this hydrodefluorination, and how can I prevent it?
A: This is a very common and challenging side reaction in this synthetic approach. The process you are observing is hydrodefluorination (HDF) , a competing pathway where the C-F bond is cleaved and replaced with a C-H bond during the reduction.
Causality & Mechanism: The catalytic hydrogenation of fluoropyridines is a powerful method for accessing fluorinated piperidines, but it is often hampered by HDF.[1][2] This side reaction is particularly prevalent with standard hydrogenation catalysts like Palladium on Carbon (Pd/C) in combination with hydrogen gas. The catalyst can activate the C-F bond, leading to its cleavage. The formation of difluorinated piperidines can be especially challenging, with significant single- and double-defluorinated side products being formed.[1][3]
Troubleshooting Protocol:
-
Catalyst Selection: The choice of catalyst is the most critical parameter.
-
Avoid Standard Pd/C: While effective for pyridine reduction, standard Pd/C is often too aggressive and promotes HDF.
-
Employ a Modified Catalyst System: Recent studies have shown that specific heterogeneous palladium catalysts can selectively reduce the pyridine ring while minimizing HDF.[1][2] Consider screening different palladium catalysts and supports.
-
Rhodium Catalysts: In some cases, Rhodium-based catalysts, such as those used in dearomatization-hydrogenation (DAH) processes, have shown high diastereoselectivity and good yields, although HDF can still occur.[4][5][6]
-
-
Solvent and Additive Optimization:
-
Solvent Choice: The reaction solvent can influence catalyst activity and selectivity. Protic solvents like methanol or ethanol are common, but sometimes a switch to a mixed solvent system like THF/H₂O can alter the outcome.[1]
-
Additive Screening: The presence of acids or bases can modulate the catalyst surface and reactivity. A systematic screen of additives may be necessary to suppress HDF for your specific substrate.
-
-
Reaction Condition Control:
-
Hydrogen Pressure: Lowering the H₂ pressure can sometimes reduce the rate of HDF relative to pyridine reduction.
-
Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Elevated temperatures often accelerate HDF.
-
Workflow for Mitigating Hydrodefluorination (HDF)
Caption: Troubleshooting workflow for reducing hydrodefluorination.
Issue 2: Formation of Alkenes during Deoxyfluorination of Hydroxypiperidines
Q: I am attempting to convert a hydroxypiperidine to a fluoropiperidine using a deoxyfluorinating agent like DAST, but my primary side product is an elimination product (a tetrahydropyridine). Why is this happening?
A: The formation of an alkene via elimination is the most common side reaction in deoxyfluorination. This occurs because the fluoride source and reaction intermediates can act as bases, promoting an E2 elimination pathway that competes with the desired Sₙ2 substitution.
Causality & Mechanism: Deoxyfluorinating agents like diethylaminosulfur trifluoride (DAST) react with the alcohol to form a reactive intermediate. While this intermediate is susceptible to nucleophilic attack by fluoride (Sₙ2 pathway), it also has a good leaving group. If an adjacent carbon has an abstractable proton, a base can remove it, leading to the formation of a double bond (E2 pathway). This competition is a classic challenge in nucleophilic substitution chemistry.[7]
Caption: Competing Sₙ2 and E2 pathways in deoxyfluorination.
Troubleshooting Protocol:
-
Reagent Selection: Modern deoxyfluorinating agents have been developed specifically to minimize elimination.
-
DAST/Deoxo-Fluor: Prone to elimination and thermal instability. Use with caution and at low temperatures.
-
PyFluor: A 2-pyridinesulfonyl fluoride reagent known for high chemoselectivity, affording substantially fewer elimination side products compared to DAST. It is also more thermally stable.
-
SulfoxFluor: An alternative (N-Tosyl-4-chlorobenzenesulfonimidoyl fluoride) that also performs rapid deoxyfluorination at room temperature with reduced elimination.[8]
-
-
Base and Solvent Choice:
-
When using reagents like PyFluor, a strong, non-nucleophilic hindered base (e.g., DBU) is required. The choice of base is critical and substrate-dependent.
-
Use anhydrous, non-polar aprotic solvents like toluene or ethereal solvents. Protic solvents will quench the fluorinating reagent.
-
-
Temperature Control:
-
Perform the reaction at the lowest possible temperature. For DAST, this often means starting at -78 °C and slowly warming. For newer reagents like PyFluor, room temperature is often suitable, but cooling may help for sensitive substrates.[9]
-
Data Summary: Comparison of Deoxyfluorinating Agents
| Reagent | Common Side Products | Safety/Handling Considerations | Typical Conditions |
| DAST | Elimination, rearrangement | Thermally unstable, can detonate; moisture sensitive. | Low temp (-78 °C to RT) |
| Deoxo-Fluor | Elimination | More thermally stable than DAST but still requires care. | Low temp (-78 °C to RT) |
| PyFluor | Minimal elimination | Thermally stable, crystalline solid, air/moisture tolerant. | RT, requires strong base |
| SulfoxFluor | Minimal elimination | Stable solid. | RT, requires base.[8] |
Issue 3: Poor Regioselectivity or Multiple Products with Electrophilic Fluorination
Q: I'm using an electrophilic fluorinating agent like Selectfluor™ to fluorinate an N-protected piperidone, but I'm getting a mixture of isomers and some di-fluorinated product. How can I improve the selectivity?
A: Achieving high regioselectivity in electrophilic fluorination depends on controlling the formation of the nucleophilic precursor (e.g., an enolate or enamine) and the steric/electronic environment of the substrate.
Causality & Mechanism: Electrophilic fluorination with N-F reagents like Selectfluor™ requires a nucleophilic carbon.[10][11] For a piperidone, this is typically achieved by forming an enolate (under basic conditions) or an enamine/enamide.[12][13]
-
Poor Regioselectivity: If both sides of the ketone can form an enolate (e.g., in a 3-piperidone), you can get fluorination at both the 2- and 4-positions. The ratio is determined by the relative stability (thermodynamic) and rate of formation (kinetic) of the two possible enolates.
-
Di-fluorination: If the resulting monofluorinated ketone is still susceptible to enolization and is reactive enough, a second fluorination can occur, leading to a gem-difluoro side product.[12]
Troubleshooting Protocol:
-
Control Enolate Formation:
-
Kinetic vs. Thermodynamic Control: For asymmetric ketones, use kinetic conditions (strong, hindered base like LDA at -78 °C) to deprotonate the less-substituted carbon. Use thermodynamic conditions (weaker base like NaH or KHMDS at higher temperatures) to favor the more substituted, stable enolate.
-
Pre-formed Silyl Enol Ethers: For precise control, convert the piperidone to a specific silyl enol ether isomer, purify it, and then react it with the electrophilic fluorinating agent. This is often the most reliable method for achieving high regioselectivity.
-
-
Stoichiometry and Reaction Time:
-
To avoid di-fluorination, use only a slight excess (e.g., 1.0-1.1 equivalents) of the fluorinating agent.
-
Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent over-reaction.
-
-
Solvent Compatibility:
Frequently Asked Questions (FAQs)
Q1: How does the position of the fluorine atom affect the basicity (pKa) of the piperidine nitrogen? A: The introduction of a highly electronegative fluorine atom generally lowers the basicity of the piperidine nitrogen by an inductive effect. The closer the fluorine is to the nitrogen, the stronger the effect. For example, a 2-fluoropiperidine will be significantly less basic than a 4-fluoropiperidine. This modulation of pKa is a key reason for incorporating fluorine in drug design, as it can reduce off-target effects like hERG channel binding.[16][17][18] Interestingly, the stereochemical orientation also matters; an axial fluorine can have a different electronic impact than an equatorial one.[16]
Q2: My fluorinated piperidine seems to be volatile and difficult to purify. What are some handling strategies? A: Small, unprotected fluorinated piperidines can indeed be volatile, making isolation and purification challenging.[1][2]
-
In-situ Protection: A common strategy is to protect the piperidine nitrogen immediately after the reaction is complete and before workup. Common protecting groups like Cbz (benzyloxycarbonyl) or Boc (tert-butyloxycarbonyl) will significantly increase the molecular weight and reduce volatility, facilitating extraction and chromatography.[1][3]
-
Salt Formation: Another approach is to isolate the product as a salt (e.g., hydrochloride salt) by treating the purified free base with HCl in a suitable solvent like ether or dioxane. The salt form is typically a non-volatile, crystalline solid.
Q3: I am observing unexpected oxidative side products when using Selectfluor™. Why? A: Selectfluor™ is not just an electrophilic fluorine source; it is also a powerful oxidizing agent.[10][19] It can mediate a variety of "fluorine-free" transformations, such as the oxidation of amides to imides or the activation of other halogens.[10] If your substrate contains sensitive, easily oxidizable functional groups, you may observe side products resulting from oxidation rather than fluorination. If this is a problem, consider using a different, less-oxidizing electrophilic fluorinating agent or changing your synthetic strategy entirely.
References
-
Jelier, B. J., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Link][1][2][3]
-
Umemoto, T., et al. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry. [Link][20]
-
Stavber, S., & Zupan, M. (2012). SelectfluorTM F-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis. NIH National Library of Medicine. [Link][10]
-
ACS GCI Pharmaceutical Roundtable. Specific Solvent Issues with Fluorination. ACS GCI Reagent Guides. [Link][15]
-
Cox, C., et al. (2008). Discovery of (2S)-4-(2,5-Difluorophenyl)-N-[(3R,4S)- 3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1- carboxamide (MK-0731) for the treatment of taxane-refractory cancer. Journal of Medicinal Chemistry. [Link][16]
-
Volochnyuk, D., et al. (2010). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link][4]
-
Jelen, J., & Tavčar, G. (2024). Deoxyfluorination: A Detailed Overview Of Recent Developments. ResearchGate. [Link][9]
-
Guo, J., et al. (2019). Rapid Deoxyfluorination of Alcohols with N-Tosyl-4-chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor) at Room Temperature. Chemistry – A European Journal. [Link][8]
-
Sodeoka, M., et al. (2012). A Practical Route for the Highly Stereoselective Synthesis of Tetrasubstituted Fluoroalkenes. Request PDF on ResearchGate. [Link][12]
-
Müller, K., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed. [Link][17][18]
-
Gallego, M. G., et al. (2014). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization–hydrogenation process. Nature Chemistry. [Link][5][6]
-
Smrček, F., et al. (2022). Renewable Reagent for Nucleophilic Fluorination. The Journal of Organic Chemistry. [Link][7]
-
Yudin, A. K., et al. (2021). The conformational preferences of fluorinated piperidine derivatives... ResearchGate. [Link][13]
Sources
- 1. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances in the Application of SelectfluorTMF-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selectfluor™ [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
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- 15. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 16. scientificupdate.com [scientificupdate.com]
- 17. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Selectfluor - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Conversion Rates in Piperidine Synthesis
Welcome to the Technical Support Center for piperidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of piperidine and its derivatives, with a primary focus on addressing the critical issue of low conversion rates. Piperidine moieties are essential building blocks in a vast number of pharmaceuticals, making their efficient synthesis a cornerstone of medicinal chemistry.[1][2] This resource provides in-depth, question-and-answer-based troubleshooting guides, detailed experimental protocols, and the scientific rationale behind each recommendation to empower you to optimize your reactions for higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: My catalytic hydrogenation of pyridine is resulting in very low conversion to piperidine. What are the most likely causes?
Low conversion in pyridine hydrogenation is a frequent issue stemming from several factors, primarily related to catalyst activity and reaction conditions. The aromaticity of the pyridine ring makes it inherently stable and requires a potent catalytic system to achieve full reduction.[2]
Primary Causes & Solutions:
-
Catalyst Deactivation/Poisoning: This is the most common culprit. Both the pyridine starting material and the piperidine product are Lewis bases and can act as catalyst poisons by strongly coordinating to the metal active sites, blocking them from interacting with hydrogen.[2][3]
-
Insufficient Hydrogen Pressure or Poor Mass Transfer: The reaction requires efficient contact between the gaseous hydrogen, the liquid substrate solution, and the solid catalyst.
-
Suboptimal Reaction Temperature: The reaction rate is sensitive to temperature.
-
Inactive Catalyst Batch: The activity of commercial catalysts can vary between batches.
-
Solution: Test a new batch of catalyst on a small-scale, reliable reaction to confirm its activity before committing to a larger scale synthesis.[8]
-
Troubleshooting Workflow for Low Conversion in Pyridine Hydrogenation
This workflow provides a systematic approach to diagnosing and resolving low conversion rates.
Caption: Workflow for the purification of piperidine from pyridine.
Data Summary Table
The choice of catalyst and conditions is paramount for successful pyridine hydrogenation. Noble metal catalysts generally offer higher activity under milder conditions, while non-noble metals are more cost-effective but require more forcing conditions. [1]
| Catalyst | Typical Conditions (Temp, Pressure) | Conversion/Yield | Key Advantages/Disadvantages |
|---|---|---|---|
| Rh/C | Ambient Temp, Low Pressure | >98% [6] | High activity and selectivity under mild conditions; higher cost. [1] |
| Ru/C | 70-100 °C, 50-80 atm | High | Excellent activity; can be more cost-effective than Rh. [1] |
| Pd/C | 25-100 °C, 1-50 atm | Variable, often >90% | Widely used, cost-effective; often requires acidic additives; prone to deactivation. [2] |
| PtO₂ | 25 °C, 3 atm | ~95% | Adams' catalyst, very effective; can be less prone to dehalogenation on substituted pyridines. [8] |
| Raney Ni | 100-200 °C, 150-300 atm | High | Very low cost; requires harsh, high-temperature and high-pressure conditions. [1]|
References
- A Comparative Analysis of Catalysts for Pyridine Hydrogenation: A Guide for Researchers. (2025). Benchchem.
- Application Notes and Protocols for the Purification of Piperidine Reaction Products. (2025). Benchchem.
- Technical Support Center: Optimizing Piperidine Reactions for Enhanced Yield and Purity. (2025). Benchchem.
- Pyridine(diimine) Molybdenum-Catalyzed Hydrogenation of Arenes and Hindered Olefins: Insights into Precatalyst Activation and Deactivation Pathways. (2018).
- Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society.
- Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. (2025). Benchchem.
- Preparation of Piperidines, Part 2: Substituted
- Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. (2024). Organic & Biomolecular Chemistry.
- A kind of purification method of high-purity piperidine.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Technical Support Center: Synthesis of Piperidine
- Technical Support Center: Overcoming Challenges in Piperidine Synthesis. (2025). Benchchem.
- Technical Support Center: Optimization of Multicomponent Reactions for Piperidine Synthesis. (2025). Benchchem.
- Reductive amin
- Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
- Reductive Amination - Common Conditions. Organic Chemistry Portal.
- Technical Support Center: Optimization of Piperidine Synthesis for Acetylpheneturide Analogs. (2025). Benchchem.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Navigating the Chemistry of Methyl 5,5-difluoropiperidine-3-carboxylate hydrochloride
Welcome to the technical support center for Methyl 5,5-difluoropiperidine-3-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for preventing the decomposition of this valuable building block during synthetic reactions. Our goal is to equip you with the knowledge to anticipate and overcome potential stability challenges, ensuring the integrity of your experimental outcomes.
Understanding the Molecule: Stability and Potential Decomposition Pathways
This compound is a unique trifunctional molecule, presenting opportunities and challenges in its synthetic applications. The presence of a secondary amine (as a hydrochloride salt), a methyl ester, and geminal difluoro substitution on the piperidine ring dictates its reactivity and stability. Understanding the potential decomposition pathways is the first step toward preventing them.
The primary modes of decomposition to be aware of are:
-
Ester Hydrolysis: The methyl ester is susceptible to hydrolysis to the corresponding carboxylic acid under both acidic and basic conditions.[1][2][3][4]
-
Dehydrofluorination: The presence of two fluorine atoms on the same carbon can make the molecule susceptible to the elimination of hydrogen fluoride (HF) under basic conditions, leading to the formation of a fluoro-olefin.[5][6]
-
Ring Instability: While the piperidine ring is generally stable, extreme conditions such as high temperatures or the presence of strong oxidizing agents can lead to ring opening or other complex degradation.[7]
-
Reactions of the Free Amine: The secondary amine, when deprotonated from its hydrochloride salt form, becomes a nucleophile and can participate in various side reactions.
Below is a diagram illustrating the key potential decomposition pathways.
Caption: Figure 2: Troubleshooting Workflow
Experimental Protocols: Proactive Prevention of Decomposition
The best way to troubleshoot is to prevent problems from occurring in the first place. Here are some validated protocols for common transformations involving this compound.
Protocol 1: N-Boc Protection
Protecting the secondary amine is often a crucial first step to prevent unwanted side reactions. The Boc group is a popular choice due to its stability under a wide range of conditions and its straightforward removal. [8] Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Suspend this compound (1.0 eq) in DCM.
-
Add triethylamine (2.2 eq) to the suspension and stir until the solid dissolves. The TEA neutralizes the hydrochloride salt, liberating the free amine.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of (Boc)₂O (1.1 eq) in DCM dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected product.
Protocol 2: Controlled Saponification of the Methyl Ester
When the corresponding carboxylic acid is the desired product, controlled hydrolysis (saponification) is necessary.
Materials:
-
N-Boc-protected Methyl 5,5-difluoropiperidine-3-carboxylate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the N-Boc-protected ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Cool the solution to 0 °C.
-
Add a solution of LiOH (1.5 eq) in water dropwise.
-
Stir the reaction at 0 °C to room temperature, monitoring by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C and acidify to pH ~3 with 1 M HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the carboxylic acid.
Data Summary: Recommended Reaction Conditions
The following table provides a quick reference for recommended conditions to minimize decomposition during common synthetic transformations.
| Reaction Type | Recommended Base | Recommended Solvent | Temperature Range | Key Considerations |
| N-Alkylation/Acylation | DIPEA, K₂CO₃ | DCM, THF, Acetonitrile | 0 °C to RT | Use of a protecting group is highly recommended. |
| Ester Reduction (to alcohol) | LiBH₄, NaBH₄ | THF, Ethanol | 0 °C to RT | Protect the nitrogen first to avoid side reactions. |
| Ester Hydrolysis | LiOH, NaOH | THF/H₂O, Methanol/H₂O | 0 °C to RT | Monitor carefully to avoid over-reaction. |
| Palladium Cross-Coupling | Cs₂CO₃, K₃PO₄ | Dioxane, Toluene, DMF | RT to 80 °C | Use a protecting group; degas solvents thoroughly. |
Concluding Remarks
The successful application of this compound in synthesis hinges on a solid understanding of its stability profile. By carefully selecting reaction conditions, considering the use of protecting groups, and employing systematic troubleshooting, researchers can effectively mitigate decomposition and achieve their desired synthetic outcomes. We hope this guide serves as a valuable resource in your research endeavors. For further assistance, please do not hesitate to contact our technical support team.
References
- BIOSYNCE. (2025, August 25). What is the stability of piperidine? - Blog.
- Google Patents. (n.d.).
- Clark, J. (n.d.). hydrolysis of esters. Chemguide.
- National Institutes of Health. (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)
- Fiveable. (n.d.). Piperidine Definition - Organic Chemistry II Key Term.
- Google Patents. (n.d.). US4185027A - Hydrolysis of methyl esters.
- Benchchem. (n.d.). A Comparative Guide to Amine Protecting Groups for 4-Anilino-piperidine.
- BYJU'S. (n.d.). Ester Hydrolysis.
- Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions.
- Google Patents. (n.d.). FR2729136A1 - Dehydrofluorination of fluoroalkane into fluoro:alkene.
- MATEC Web of Conferences. (n.d.).
Sources
- 1. US5508455A - Hydrolysis of methyl esters for production of fatty acids - Google Patents [patents.google.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. byjus.com [byjus.com]
- 4. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 5. FR2729136A1 - Dehydrofluorination of fluoroalkane into fluoro:alkene - Google Patents [patents.google.com]
- 6. matec-conferences.org [matec-conferences.org]
- 7. biosynce.com [biosynce.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Strategies for Stereoselective Synthesis of Substituted Piperidines
Welcome to the Technical Support Center for Stereoselective Piperidine Synthesis. The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products.[1][2] Achieving precise control over stereochemistry during synthesis is paramount, as different enantiomers can exhibit vastly different pharmacological activities.[1]
This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stereoselective piperidine synthesis. Here, we address common challenges and frequently asked questions in a practical Q&A format, moving beyond simple protocols to explain the "why" behind experimental choices.
Section 1: Asymmetric Hydrogenation of Pyridinium Salts
Asymmetric hydrogenation of pyridines, particularly after their activation as pyridinium salts, is a powerful, step-economical strategy for accessing chiral piperidines.[3] This method circumvents lengthy multi-step syntheses that often start from chiral building blocks.[3][4]
Frequently Asked Questions & Troubleshooting
Q1: My asymmetric hydrogenation of a substituted pyridinium salt is resulting in low enantioselectivity (ee). What are the primary factors to investigate?
A1: Low enantioselectivity in this reaction is a common hurdle. The issue often stems from a combination of factors related to the catalyst, substrate, and reaction conditions. Here’s a systematic approach to troubleshooting:
-
Catalyst and Ligand Choice: The chiral ligand complexed to the metal (commonly Iridium or Rhodium) is the primary source of stereochemical induction.[5][6]
-
Ligand Screening: If you are using a standard ligand like JosiPhos or SEGPHOS and getting poor results, it is crucial to screen a panel of other chiral phosphine ligands.[5][6] The electronic and steric properties of the ligand must be well-matched to the substrate.
-
Catalyst Loading: While seemingly straightforward, incorrect catalyst loading can impact performance. Ensure accurate measurement and start with the literature-recommended loading (typically 1-5 mol%).
-
-
The Role of an Additive (Base): For the hydrogenation of N-benzylated 3-substituted pyridinium salts, the addition of an organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can dramatically improve enantioselectivity.[6]
-
Mechanism of Action: The base is believed to deprotonate a dihydropyridine intermediate, influencing the enantiodetermining step.[6] Without the base, side reactions or alternative mechanistic pathways can lead to racemization.
-
-
Substrate Activation (N-Substituent): The nature of the activating group on the pyridine nitrogen is critical. Quaternization of the nitrogen lowers the resonance energy of the ring, facilitating hydrogenation.[6]
-
Simple N-benzyl or other N-alkyl groups are effective at activating the pyridine ring for hydrogenation.[5] If your substrate is unactivated, you will likely see no reaction or require harsh, non-selective conditions.
-
-
Solvent System: The solvent can influence catalyst solubility, stability, and the reaction pathway.
-
A mixture of THF and methanol is often used to ensure solubility of both the catalyst and the pyridinium salt.[6] Experiment with different solvent ratios or other solvent systems if you suspect solubility or stability issues.
-
-
Hydrogen Pressure and Temperature: These parameters are interdependent.
Troubleshooting Summary: Low Enantioselectivity in Asymmetric Hydrogenation
| Potential Cause | Recommended Solution | Key Insight |
| Suboptimal Ligand | Screen a library of chiral phosphine ligands (e.g., JosiPhos, SEGPHOS derivatives).[5][6] | The ligand-substrate interaction is key for stereodiscrimination. |
| Absence of Base | Add 1.0 equivalent of a non-coordinating organic base like Et₃N or DIPEA.[6] | The base can alter the reaction mechanism favorably.[6] |
| Poor Substrate Activation | Ensure the pyridine nitrogen is quaternized with a suitable group (e.g., N-benzyl).[5] | Activation is necessary to lower the aromatic stabilization energy.[6] |
| Solvent Effects | Use a solvent mixture (e.g., THF/MeOH) to ensure all components are dissolved.[6] | Poor solubility can lead to a heterogeneous reaction and poor results. |
| Incorrect H₂ Pressure | Operate at elevated hydrogen pressure (e.g., 50 bar).[6] | Sufficient pressure is required to drive the hydrogenation forward. |
Q2: I am observing catalyst poisoning or deactivation. How can I mitigate this?
A2: Catalyst poisoning is a significant challenge when working with nitrogen heterocyles, as the nitrogen lone pair can irreversibly coordinate to the metal center, deactivating it.[3][7]
-
Protonation Strategy: Conducting the hydrogenation in an acidic medium can be an effective solution.[7] Protonation of the nitrogen atom reduces its coordinating ability, preventing it from poisoning the catalyst.
-
Substrate Quaternization: As mentioned above, activating the pyridine as a pyridinium salt is the most common and effective way to prevent catalyst coordination.[6] The positive charge on the nitrogen effectively eliminates its ability to act as a Lewis base toward the catalyst.
-
Catalyst Choice: Some catalysts are inherently more robust. Iridium-based catalysts, for instance, have shown high efficacy for this transformation.[5][8]
Experimental Workflow & Decision Logic
The following diagram illustrates a typical workflow and a decision-making process for troubleshooting poor stereoselectivity in the asymmetric hydrogenation of pyridinium salts.
Caption: Workflow and troubleshooting for asymmetric hydrogenation.
Section 2: Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction, a [4+2] cycloaddition between an imine (dienophile) and a diene, is a classic and powerful method for constructing the piperidine core. However, achieving high stereoselectivity can be challenging, and the reaction mechanism can be more complex than a simple concerted pathway.
Frequently Asked Questions & Troubleshooting
Q1: My aza-Diels-Alder reaction is giving poor diastereoselectivity. What is the likely cause and how can I fix it?
A1: Poor diastereoselectivity often indicates that the reaction is not proceeding through a well-ordered, concerted [4+2] transition state.[9] Instead, a stepwise Mannich-Michael pathway may be competing, particularly when strong Lewis acids are used.[9][10][11]
Here are the key areas to focus on for optimization:
-
Catalyst Choice: The catalyst is paramount in dictating the reaction pathway.
-
Lewis vs. Brønsted Acids: Strong Lewis acids can promote the stepwise pathway.[9] Consider screening a range of Lewis acids of varying strengths. Alternatively, Brønsted acids or even organocatalysts can offer different selectivity profiles.[9]
-
Organocatalysis: Chiral organocatalysts, such as those derived from proline, can promote highly stereoselective domino Michael addition/aminalization processes to form polysubstituted piperidines with excellent control.[12]
-
-
Diene and Dienophile Structure:
-
Reaction Temperature:
-
Lower the Temperature: Side reactions and competing mechanistic pathways are often minimized at lower temperatures.[9] Running the reaction at 0°C or even -78°C can significantly enhance diastereoselectivity by favoring the more ordered transition state.
-
Q2: I'm getting very low yields in my aza-Diels-Alder reaction. What should I investigate first?
A2: Low yields can be attributed to poor reactivity of the starting materials or decomposition.
-
Reactivity:
-
Activate the Imine: As mentioned, placing an electron-withdrawing group on the imine nitrogen increases its reactivity as a dienophile.[9]
-
Screen Catalysts: A systematic screening of various Lewis or Brønsted acid catalysts is essential to find the optimal conditions for your specific substrates.[9]
-
-
Decomposition:
-
Catalyst-Induced Degradation: Strong Lewis acids can sometimes cause the degradation of sensitive substrates or products. If you suspect this, try using a milder catalyst.
-
Thermal Instability: If the reaction is run at elevated temperatures, decomposition can become a major issue. Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating that could lead to side product formation.[9]
-
Decision Tree for Aza-Diels-Alder Troubleshooting
This diagram provides a logical path for addressing common issues in the aza-Diels-Alder reaction.
Caption: Troubleshooting decision tree for the aza-Diels-Alder reaction.
Section 3: Chiral Auxiliary-Mediated Synthesis
Using a chiral auxiliary is a robust and well-established method for controlling stereochemistry.[13][14] The auxiliary is temporarily attached to the substrate, directs the stereochemical outcome of a key reaction, and is then cleaved to reveal the chiral product.[13]
Frequently Asked Questions & Troubleshooting
Q1: How do I choose the right chiral auxiliary for my piperidine synthesis?
A1: The ideal chiral auxiliary should:
-
Be readily available in high enantiomeric purity.
-
Attach easily to the substrate under mild conditions.
-
Effectively control the stereochemistry of subsequent reactions with high facial selectivity.
-
Be easily removable without causing racemization of the product or requiring harsh conditions that might decompose the product.[15]
Commonly used auxiliaries include Evans oxazolidinones and camphor-based auxiliaries.[15] The choice is highly dependent on the specific transformation. For instance, in a vinylogous Mannich-type reaction to build polysubstituted piperidines, a chiral amine auxiliary can direct the stereoselective formation of the dihydropyridinone intermediate.[16] It is always advisable to consult the literature for precedents with similar substrates and transformations.[15]
Q2: My diastereoselectivity is poor even with a chiral auxiliary. What's going wrong?
A2: While chiral auxiliaries are powerful, they don't guarantee success without optimization.
-
Chelation Control: Many auxiliaries (like Evans oxazolidinones) rely on chelation with a Lewis acid to form a rigid, well-defined transition state. Ensure you are using the correct Lewis acid (e.g., TiCl₄, Sn(OTf)₂) and that your solvent is non-coordinating (like CH₂Cl₂) to avoid disrupting the chelation.
-
Temperature: As with other stereoselective reactions, lower temperatures (-78°C is common) are often required to maximize diastereoselectivity by reducing the thermal energy available for competing, less-ordered transition states.
-
Steric Mismatch: The steric bulk of your substrate may be interfering with the directing effect of the auxiliary. In some cases, a different auxiliary with a different steric profile may be required.
Q3: The removal of my chiral auxiliary is causing product decomposition or racemization. What are my options?
A3: This is a critical and often challenging final step.
-
Cleavage Conditions: There are numerous methods for cleaving auxiliaries (e.g., LiAlH₄, LiBH₄, acid/base hydrolysis). If one method is too harsh, explore milder alternatives. For example, if reductive cleavage with LiAlH₄ is too strong, perhaps a milder reducing agent or a two-step hydrolysis/reduction sequence will work.
-
Protecting Groups: Ensure that other functional groups in your molecule are compatible with the cleavage conditions. You may need to add or change a protecting group strategy.
-
Racemization: Racemization can occur if the newly formed stereocenter is adjacent to an enolizable proton. Performing the cleavage at low temperatures and carefully controlling the pH during workup can minimize this risk.
References
-
Gunasekar, R., Pu, C., Wu, X., Zhang, S., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis. Retrieved from [Link]
- Wang, Z., Yin, H., & Sigman, M. S. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
-
Zhou, Y.-G., et al. (2014). Asymmetric hydrogenation of pyridinium salts with an iridium phosphole catalyst. Angewandte Chemie International Edition. Retrieved from [Link]
- Wang, Z., Yin, H., & Sigman, M. S. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
-
Enders, D., et al. (2011). Organocatalytic Approach to Polysubstituted Piperidines and Tetrahydropyrans. Organic Letters. Retrieved from [Link]
- Muthuramalingam, S., Call, A., Lefebvre, Q., Sigman, M. S., & Costas, M. (n.d.). General Access to Chiral Piperidines via Enantioselective Catalytic C(sp3)
- (2023). Combining bio- and organocatalysis for the synthesis of piperidine alkaloids. Royal Society of Chemistry (RSC).
- (n.d.).
- Patureau, F. W., et al. (n.d.). Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. AIR Unimi.
- (n.d.). Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts under batch and flow: stereodefined access to cis-configurated hydroxypiperidine esters. Organic Chemistry Frontiers (RSC Publishing).
- Gunasekar, R., Pu, C., Wu, X., Zhang, S., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
- Yang, Y. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. RSC Publishing.
- (n.d.).
- (n.d.). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. NIH.
- (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. MDPI.
- (n.d.).
- (n.d.). Piperidine as an organocatalyst. a Yield of isolated product after...
- (n.d.).
- (2011). Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry (RSC Publishing).
- (n.d.). Stereoselective piperidine synthesis through oxidative carbon–hydrogen bond functionalizations of enamides. Chemical Science (RSC Publishing).
- (n.d.).
- Merino, P. (2011). RECENT ADVANCES ON THE SYNTHESIS OF PIPERIDINES THROUGH RUTHENIUM-CATALYZED RING-CLOSING METATHESIS (RCM) REACTIONS. Semantic Scholar.
- (2025). Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium.
- (2013). Stereodivergent synthesis of piperidine alkaloids by ring-rearrangement metathesis/reductive lactam alkylation of nitroso Diels-Alder cycloadducts. PubMed.
- (n.d.). Optimization of the conditions for the reaction of 1 with piperidine a .
- (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online.
- (n.d.). The Pictet-Spengler Reaction Updates Its Habits. PMC - PubMed Central - NIH.
- (2023).
- (2025). Recent Advances in the Total Synthesis of Piperidine and Pyrrolidine Natural Alkaloids with Ring‐Closing Metathesis as a Key Step.
- (2025). Stereodivergent Synthesis of Piperidine Alkaloids by Ring-Rearrangement Metathesis/Reductive Lactam Alkylation of Nitroso Diels-Alder Cycloadducts.
- (2020).
- (n.d.). An Asymmetric Route to Chiral, Nonracemic 2-Substituted Piperidines. Synthesis of (-)-Pipecoline, (+)-Coniine, and (-)-Coniceine.
- (n.d.). The Pictet-Spengler Reaction Updates Its Habits.
- (n.d.). Chiral auxiliary. Wikipedia.
- (n.d.). Piperidine synthesis. Organic Chemistry Portal.
- (n.d.). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed.
- (n.d.). Diastereoselective trifunctionalization of pyridinium salts to access structurally crowded azaheteropolycycles.
- (n.d.). Regioselectivity issues in N-acylpyridinium salts dearomatization.
- (2022).
- (n.d.). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines.
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- 16. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA14418J [pubs.rsc.org]
Technical Support Center: Managing the Hygroscopic Nature of Piperidine Hydrochloride Salts
Welcome to the technical support center for handling piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this valuable compound in their work. As a salt of a secondary amine, piperidine hydrochloride is classified as hygroscopic, meaning it readily attracts and absorbs moisture from the atmosphere.[1][2] This property can introduce significant variability and error into experiments if not properly managed.
This document provides in-depth, experience-based guidance to help you navigate the challenges associated with the hygroscopic nature of piperidine hydrochloride. Here, you will find not just procedural steps, but the scientific reasoning behind them, empowering you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
This section addresses the most common queries we receive regarding the handling and use of piperidine hydrochloride.
Q1: What does "hygroscopic" actually mean for my bottle of piperidine hydrochloride?
A: "Hygroscopic" refers to a substance's ability to attract and hold water molecules from the surrounding air.[2] For piperidine hydrochloride, which is a crystalline solid, this means that upon exposure to ambient air, it will begin to absorb moisture. The initial sign is often the powder losing its free-flowing quality, followed by clumping or "caking".[3] In environments with high humidity, it can absorb enough water to become visibly damp or even dissolve into a saturated solution.[4] This uncontrolled addition of water can significantly impact your experiments.
Q2: How does absorbed moisture affect my experimental results?
A: The presence of absorbed water can compromise your results in several critical ways:
-
Inaccurate Stoichiometry: When you weigh out hygroscopic piperidine hydrochloride, you are also weighing an unknown amount of water. This leads to a lower molar quantity of the actual reagent than intended, throwing off the stoichiometry of your reaction and potentially leading to lower yields or incomplete conversions.[3]
-
Introduction of a Nucleophile: Water is a nucleophile and can participate in or catalyze unwanted side reactions. In moisture-sensitive reactions, such as those involving acyl chlorides, anhydrides, or certain coupling reagents, the presence of water can lead to the formation of undesired byproducts.
-
Altered Physical Properties: The absorption of moisture can change the salt's physical characteristics, including its solubility in organic solvents and its melting point.[5]
Q3: What are the ideal storage conditions for piperidine hydrochloride?
A: To minimize moisture absorption, piperidine hydrochloride should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[3] For optimal protection, especially for long-term storage or for use in highly sensitive applications, storing the container inside a desiccator is strongly recommended.[6] A desiccator provides a low-humidity environment that helps to maintain the anhydrous state of the salt.[7] Some manufacturers also recommend storing the product under an inert gas atmosphere.[8]
Q4: I opened a new bottle of piperidine hydrochloride. Do I still need to worry about moisture?
A: While a new, factory-sealed bottle should be in an anhydrous state, its hygroscopic nature means it will start absorbing moisture the moment it is opened. The rate of absorption depends on the ambient humidity of your lab. It is best practice to handle the reagent swiftly, minimize the time the container is open, and store it properly in a desiccator after its first use.
Q5: Can I dry piperidine hydrochloride that has absorbed moisture?
A: Yes, it is possible to dry piperidine hydrochloride that has become clumpy due to moisture absorption. A common and effective method is to dry the salt in a vacuum oven at a moderate temperature (e.g., 40-60 °C) for several hours.[9] Using a vacuum helps to lower the boiling point of water, facilitating its removal without needing high temperatures that could potentially degrade the compound.[10] After drying, the salt should be allowed to cool to room temperature inside a desiccator to prevent reabsorption of moisture.[11]
Troubleshooting Guide: Common Issues and Solutions
This guide provides solutions to specific problems you might encounter when working with piperidine hydrochloride.
| Observed Problem | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| The powder has formed hard clumps or a solid "cake" in the bottle. | Prolonged or repeated exposure to humid air has led to significant water absorption.[3] | Primary Solution: Break up the material mechanically with a clean, dry spatula. Transfer the required amount to a suitable container and dry it under vacuum, as described in the protocol below. The reduced pressure will facilitate the removal of absorbed water.[10] For Sensitive Reactions: For highly moisture-sensitive applications, it is strongly recommended to use a fresh, unopened bottle of the reagent or to purify the caked material by recrystallization followed by thorough drying.[1] |
| Inconsistent reaction yields or the formation of unexpected byproducts. | The hygroscopic nature of the salt is leading to inaccurate weighing and the introduction of water into the reaction, causing stoichiometric imbalances and side reactions.[3] | Immediate Action: Handle the compound in a controlled, low-humidity environment, such as a glovebox or under a stream of dry inert gas (e.g., nitrogen or argon), especially during weighing and transfer.[12] Procedural Refinement: Always use freshly dried solvents for your reaction. Ensure all glassware is rigorously dried before use (e.g., oven-dried and cooled under an inert atmosphere).[3] |
| Difficulty weighing a precise amount on an analytical balance; the reading continuously increases. | The compound is actively absorbing moisture from the air during the weighing process. This is a direct observation of its hygroscopic nature.[13] | Best Practice: Weigh the reagent directly into the tared reaction vessel to minimize transfer steps and exposure time.[14] Alternative: If direct weighing is not feasible, work quickly. Tare the weigh boat, add the approximate amount of reagent, and record the mass as quickly as possible. A small, consistent increase in mass may be unavoidable in a humid environment. For the highest accuracy, perform the weighing inside a glovebox or a balance enclosure purged with dry air.[15] |
| The compound appears discolored or has a gummy consistency. | This may indicate significant water absorption and potential degradation of the compound. | Action: It is not recommended to use the material in this state for sensitive applications. The discoloration suggests that chemical changes may have occurred. Discard the material according to your institution's safety guidelines and procure a fresh supply. |
Experimental Protocols & Methodologies
Protocol 1: Standard Procedure for Drying Piperidine Hydrochloride
This protocol describes the standard method for removing absorbed atmospheric moisture from piperidine hydrochloride using a vacuum oven.
Materials:
-
Hygroscopic piperidine hydrochloride
-
Shallow glass dish (e.g., a crystallization dish or watch glass)
-
Vacuum oven
-
Laboratory desiccator containing an active desiccant (e.g., silica gel, anhydrous calcium sulfate)
Procedure:
-
Preparation: Spread the piperidine hydrochloride powder in a thin, even layer in the shallow glass dish. This maximizes the surface area exposed to heat and vacuum, promoting efficient drying.
-
Drying: Place the dish in a vacuum oven and heat to a temperature between 40-60°C. Rationale: This temperature range is generally sufficient to drive off absorbed water without causing thermal decomposition of the salt.
-
Vacuum Application: Once the desired temperature is reached, slowly apply a vacuum to the oven. A moderate vacuum is typically sufficient.
-
Drying Time: Dry the material under vacuum for 4-6 hours. For heavily caked material, an overnight drying period may be necessary.
-
Cooling: Release the vacuum using a dry inert gas like nitrogen or argon, if possible. Immediately transfer the hot dish containing the dried salt into a laboratory desiccator.
-
Equilibration: Allow the piperidine hydrochloride to cool to room temperature inside the desiccator before use. Rationale: Cooling in a dry environment is critical to prevent the warm, activated surface of the salt from rapidly reabsorbing atmospheric moisture.[11]
-
Storage: Once cool, the dried salt should be used promptly or stored in the desiccator until needed.
Diagram: Decision Workflow for Handling Piperidine Hydrochloride
This diagram outlines the decision-making process when preparing to use piperidine hydrochloride in an experiment.
Caption: Decision workflow for handling piperidine hydrochloride.
Protocol 2: Quantitative Determination of Water Content via Karl Fischer Titration
For applications requiring precise knowledge of the water content, Karl Fischer (KF) titration is the gold standard. This method stoichiometrically determines the amount of water in a sample.[16]
Method Overview: There are two main types of KF titration: volumetric and coulometric.[17]
-
Volumetric KF: Best for samples with water content above 0.1%.[17]
-
Coulometric KF: Ideal for samples with very low water content (ppm levels).[18]
Given that piperidine hydrochloride is a solid, direct injection into the titration cell is required.
Procedure (General Volumetric Method):
-
Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be conditioned to a dry, stable endpoint.
-
Sample Preparation: In a low-humidity environment (ideally a glovebox or a balance with a draft shield), accurately weigh a suitable amount of the piperidine hydrochloride sample directly into the titration vessel. The sample size will depend on the expected water content and the titrant concentration.[19]
-
Titration: Start the titration. The instrument will add the KF reagent (iodine) until all the water in the sample has been consumed. The endpoint is detected electrochemically.
-
Calculation: The instrument's software will calculate the water content based on the volume of titrant used and its concentration. The result is typically expressed as a weight percentage (%) or parts per million (ppm).
-
Validation: It is good practice to run a certified water standard to verify the accuracy of the titrant and the instrument's performance.[19]
Diagram: Karl Fischer Titration Workflow
This diagram illustrates the general workflow for determining the water content of a solid sample using Karl Fischer titration.
Caption: General workflow for Karl Fischer titration.
References
-
ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?
-
Sciencemadness.org. (2018). Piperidine from the hydrolysis of piperine.
-
Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards?
-
YouTube. (2009). How to make a Desiccator Bag for Drying Chemicals.
-
CDH Fine Chemical. (n.d.). PIPERIDINE HYDROCHLORIDE CAS NO 6091-44-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.
-
ChemicalBook. (2025). Piperidine hydrochloride.
-
Tokyo Chemical Industry Co., Ltd. (n.d.). Piperidine Hydrochloride | 6091-44-7.
-
PharmaCompass.com. (n.d.). Piperidine hydrochloride - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP.
-
Reddit. (2017). Drying and Storing Hygroscopic Salts.
-
Sigma-Aldrich. (n.d.). Karl Fischer Titration Tips: Water Content Measurement.
-
Chromatography Forum. (2008). How to weigh a higroscopic substance.
-
HepatoChem. (n.d.). How do you handle hygroscopic salts?
-
PubChem. (n.d.). Piperidine, hydrochloride (1:1).
-
ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?
-
BenchChem. (2025). dealing with hygroscopic nature of 1-(2-chloroethyl)piperazine Hydrochloride.
-
Sciencemadness.org. (2007). drying the water out of hygroscopic crystals.
-
Reddit. (2024). Drying chemicals in a desiccator prior to moisture-sensitive reactions.
-
PubChem. (n.d.). Piperidine.
-
ResearchGate. (2021). What is the best procedure of drying a moisture absorbing salt?
-
Wikipedia. (n.d.). Hygroscopy.
-
American Chemical Society. (n.d.). Drying and Weighing Hygroscopic Substances in Microanalysis.
-
Metrohm. (n.d.). Coulometric water content determination according to Karl Fischer.
-
Mettler Toledo. (n.d.). Testing a Karl Fischer Water Standard to Prevent Errors in Titration Results.
-
Boekel Scientific. (n.d.). Lab Desiccator Guide | What Is A Desiccator?
-
Reddit. (n.d.). Tips on weighing hygroscopic substance on a microbalance.
-
Sciencemadness.org. (2008). Pepper to Piperine problem.
-
BenchChem. (2025). Piperidine Purification and Isolation: A Technical Support Guide.
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Weighing.
-
Honeywell. (2016). Water Determination by Karl Fischer Titration.
-
Google Patents. (n.d.). CN101602748B - A kind of purification method of high-purity piperidine.
-
Journal of Organic Chemistry. (n.d.). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants.
-
Wikipedia. (n.d.). Piperazine.
-
BenchChem. (n.d.). Crystallization Techniques for Piperidine-3-carbothioamide Derivatives: Application Notes and Protocols.
-
Scharlab. (n.d.). Karl Fischer water content titration.
-
PharmaCompass.com. (n.d.). Piperidine Hydrochloride | Drug Information, Uses, Side Effects, Chemistry.
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Drying Methods.
-
ResearchGate. (2025). The effect of moisture on the physical characteristics of ranitidine hydrochloride tablets prepared by different binders and techniques.
-
Reddit. (2021). Filament clumping (need help).
-
Glassment. (2025). Use of Desiccator in Laboratory.
-
Reddit. (2025). H2D Nozzle Clumping Issues.
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Technical Support Center: Deprotection of Difluoropiperidines
To: Valued Researchers, Scientists, and Drug Development Professionals From: Gemini Advanced Technical Support Subject: Troubleshooting Guide for the Removal of Protecting Groups in Difluoropiperidine Synthesis
This guide provides in-depth technical support for challenges encountered during the deprotection of N-protected difluoropiperidines. The presence of geminal fluorine atoms significantly alters the electronic properties of the piperidine ring, often rendering standard deprotection protocols ineffective. This resource is designed to help you understand the underlying chemical principles and navigate these challenges with field-proven troubleshooting strategies and optimized protocols.
The Challenge: The Influence of Fluorine
The incorporation of fluorine into piperidine scaffolds is a powerful strategy in medicinal chemistry to modulate properties like metabolic stability and basicity (pKa).[1][2] However, the strong electron-withdrawing nature of fluorine atoms has a profound impact on the reactivity of adjacent functional groups.[3][4][5] Specifically, gem-difluoro substitution decreases the electron density on the piperidine nitrogen, which in turn:
-
Reduces Nitrogen Basicity: The nitrogen lone pair is less available for protonation, making acid-catalyzed cleavage of protecting groups like N-Boc more difficult.[3][4]
-
Alters Carbamate Stability: The inductive effect of the C-F bonds can destabilize the carbamate linkage in N-Boc and N-Cbz groups, but simultaneously makes the initial protonation step, which is crucial for cleavage, more challenging.
This guide will address the most common protecting groups—N-Boc, N-Cbz, and N-Benzyl—providing specific FAQs, troubleshooting tables, and detailed protocols tailored for these challenging substrates.
Section 1: N-Boc Deprotection in Difluoropiperidines
The tert-butyloxycarbonyl (Boc) group is favored for its stability, but its acid-labile nature is compromised in difluoropiperidines. Standard conditions like 20% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) often lead to sluggish or incomplete reactions.[6][7]
Frequently Asked Questions & Troubleshooting (N-Boc)
Q1: My standard TFA/DCM deprotection of N-Boc-3,3-difluoropiperidine is extremely slow and never goes to completion. What is happening?
A1: This is a classic issue. The two fluorine atoms inductively withdraw electron density from the piperidine nitrogen. This reduces the nitrogen's basicity, making the initial, requisite protonation of the Boc group's carbonyl oxygen by TFA significantly less favorable.[3][4] Without efficient protonation, the entire elimination cascade that cleaves the Boc group is stalled.[8][9]
Q2: How can I drive my sluggish N-Boc deprotection to completion?
A2: You need to increase the effective acidity of the reaction medium or switch to a different mechanistic pathway. Simply extending the reaction time is often insufficient.[6] Refer to the table below for a systematic approach.
Q3: I am concerned that harsher acidic conditions might affect other sensitive functional groups in my molecule. Are there milder, non-acidic alternatives?
A3: Yes, several methods avoid strong Brønsted acids. Lewis acid-mediated and thermal deprotections are excellent alternatives for highly sensitive substrates.[7][8][10] Trimethylsilyl iodide (TMSI) is particularly effective as it does not rely on protonation and can be used under neutral conditions.[11][12][13]
Troubleshooting & Optimization: N-Boc Deprotection
| Issue | Potential Cause | Recommended Solution & Rationale |
| Incomplete or Slow Reaction | Reduced Nitrogen Basicity: Insufficient protonation of the Boc group with standard TFA concentrations.[4][14] | 1. Increase Acid Strength: Switch from TFA in DCM to 4M HCl in 1,4-dioxane or ethyl acetate.[6][15] HCl is a stronger acid and can more effectively protonate the recalcitrant carbamate. 2. Increase Temperature: Gently warm the reaction to 30-40 °C. This provides the activation energy needed to overcome the higher protonation barrier. Monitor carefully for side reactions. 3. Use Neat TFA: For very stubborn cases, using neat TFA (with a cation scavenger) provides the strongest acidic conditions.[16] |
| Substrate Degradation | Acid-Sensitive Groups: Other functional groups (e.g., acetals, t-butyl esters) are being cleaved by harsh acidic conditions.[7] | 1. Lewis Acid Catalysis: Use Trimethylsilyl iodide (TMSI) in a neutral solvent like DCM or acetonitrile.[11][12] TMSI attacks the carbamate oxygen, initiating cleavage without strong acid. 2. Thermal Deprotection: Reflux the substrate in a solvent like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP).[17][18][19] These fluorinated alcohols facilitate thermolytic cleavage without any added acid.[18] |
| Side Product Formation | Cationic Intermediates: The stable tert-butyl cation generated during deprotection can alkylate electron-rich moieties on your molecule.[6] | Add a Cation Scavenger: Always include a scavenger in your reaction. Triisopropylsilane (TIS) or anisole (2-5% v/v) will effectively trap the t-butyl cation, preventing unwanted alkylation.[6] |
Section 2: N-Cbz Deprotection in Difluoropiperidines
The Carboxybenzyl (Cbz) group is typically removed by catalytic hydrogenolysis. While generally robust, the efficiency of this reaction can be hampered by catalyst poisoning or steric hindrance.
Frequently Asked Questions & Troubleshooting (N-Cbz)
Q1: My Pd/C hydrogenolysis of N-Cbz-4,4-difluoropiperidine is stalled. My catalyst seems inactive. Why?
A1: The product, the free difluoropiperidine, can act as a catalyst poison. The basic nitrogen can coordinate strongly to the palladium surface, inhibiting further catalytic turnover.[20] While fluorine reduces the basicity, it may not be enough to prevent this inhibition entirely. Sulfur-containing impurities in your substrate can also poison the catalyst.[21]
Q2: What are the best practices for ensuring a successful hydrogenolysis reaction?
A2: Catalyst quality, solvent choice, and hydrogen source are critical. For substrates prone to catalyst poisoning, adding a mild acid can help. For complex molecules, transfer hydrogenolysis offers a milder and often more efficient alternative to using hydrogen gas.[22][23][24]
Troubleshooting & Optimization: N-Cbz Deprotection
| Issue | Potential Cause | Recommended Solution & Rationale |
| Stalled or Incomplete Reaction | Catalyst Poisoning: The product amine is coordinating to the Pd surface, inhibiting activity.[20] | 1. Add an Acid: Include 1-2 equivalents of a mild acid like acetic acid (AcOH) or use HCl (as the substrate salt). This protonates the product amine, preventing it from binding to the catalyst. 2. Use a High-Quality Catalyst: The physical properties of the Pd/C catalyst (particle size, distribution) dramatically affect its efficiency.[25][26] Consider using a fresh, high-activity catalyst like Pearlman's catalyst (Pd(OH)₂/C).[24] |
| Safety Concerns or Poor Gas Uptake | Issues with H₂ Gas: Handling hydrogen gas can be cumbersome, and reactions under atmospheric pressure may be slow. | Switch to Transfer Hydrogenolysis: Use a hydrogen donor like ammonium formate, formic acid, or 1,4-cyclohexadiene with Pd/C.[22][23][27] This method does not require specialized hydrogenation equipment and is often faster and more efficient.[28] |
| Degradation of Other Functional Groups | Over-reduction: Other reducible groups (e.g., alkenes, alkynes, nitro groups) are being affected. | 1. Catalyst Selection: Use a less reactive catalyst such as Pd/CaCO₃. 2. Optimize Hydrogen Donor: In transfer hydrogenolysis, ammonium formate is generally a mild and effective choice.[27] |
Section 3: N-Benzyl Deprotection in Difluoropiperidines
Like the Cbz group, the N-benzyl (Bn) group is removed by hydrogenolysis. The challenges and solutions are very similar to those for N-Cbz deprotection.
Frequently Asked Questions & Troubleshooting (N-Benzyl)
Q1: My standard hydrogenolysis conditions (H₂, Pd/C, EtOH) are failing to remove the N-benzyl group from my difluoropiperidine. What is the first thing I should change?
A1: The first and most effective change is often to switch to a transfer hydrogenolysis protocol.[23][27] Using a hydrogen donor like ammonium formate in methanol or ethanol is often much more effective than gaseous hydrogen for N-debenzylation and avoids issues with poor gas solubility or catalyst deactivation.[23][28]
Q2: I've heard that adding an acid can help with N-debenzylation. Is this correct?
A2: Yes, this is highly recommended. As with Cbz deprotection, the product amine can poison the catalyst. Adding a co-catalyst like niobic acid-on-carbon (Nb₂O₅/C) or simply including a stoichiometric amount of a Brønsted acid can dramatically accelerate the reaction by keeping the product amine protonated.[20][29]
Visualizing the Workflows
General Troubleshooting Workflow
Caption: Simplified deprotection mechanisms.
Detailed Experimental Protocols
Protocol 1: Enhanced N-Boc Deprotection using HCl in Dioxane
-
Preparation: Dissolve the N-Boc protected difluoropiperidine (1.0 eq) in a minimal amount of anhydrous DCM or directly in the dioxane solution in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of 4M HCl in 1,4-dioxane (5-10 eq). [6][8]3. Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl. The product will typically be isolated as the hydrochloride salt.
-
Purification: The resulting hydrochloride salt can be triturated with diethyl ether or ethyl acetate, collected by filtration, and dried under high vacuum. If the free amine is required, the salt can be neutralized with a mild base (e.g., saturated NaHCO₃ solution) during an aqueous work-up. [30]
Protocol 2: N-Cbz/N-Benzyl Deprotection via Transfer Hydrogenolysis
-
Preparation: To a solution of the N-Cbz or N-Benzyl protected difluoropiperidine (1.0 eq) in methanol or ethanol, add ammonium formate (5-10 eq). [23][27]2. Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (10-20 mol% Pd). Note: Pd/C can be pyrophoric; handle with care under an inert atmosphere.
-
Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor by TLC or LC-MS. Reactions are often complete within 1-3 hours.
-
Work-up: After completion, cool the reaction to room temperature. Carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent (methanol or ethanol).
-
Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be partitioned between DCM and a saturated NaHCO₃ solution to remove ammonium salts and isolate the free amine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected difluoropiperidine.
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Validation & Comparative
A Comparative Guide to the ¹H and ¹⁹F NMR Analysis of Methyl 5,5-difluoropiperidine-3-carboxylate hydrochloride
For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Fluorinated piperidine scaffolds are of particular interest due to their prevalence in bioactive molecules and the profound influence of fluorine on physicochemical and pharmacological properties. This guide provides an in-depth comparative analysis of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectra of Methyl 5,5-difluoropiperidine-3-carboxylate hydrochloride, a representative gem-difluorinated heterocyclic compound.
While specific, publicly available experimental spectra for this exact molecule are limited, this guide will present a detailed, predictive analysis based on established NMR principles and extensive data from closely related fluorinated and non-fluorinated analogues. We will compare these predicted spectral characteristics to the experimental data for a non-fluorinated counterpart, Methyl piperidine-3-carboxylate, to highlight the significant impact of gem-difluorination.
The Influence of gem-Difluorination on Piperidine Ring Conformation and NMR Spectra
The introduction of a gem-difluoro group at the C5 position of the piperidine ring induces significant electronic and conformational changes. The strong electron-withdrawing nature of the fluorine atoms alters the electron density throughout the ring, leading to predictable downfield shifts of nearby protons in the ¹H NMR spectrum. Furthermore, the presence of the spin-active ¹⁹F nucleus (I = ½) results in complex spin-spin coupling patterns (J-coupling) with neighboring protons, providing invaluable structural and conformational information.
The conformation of the piperidine ring, typically a chair form, is also influenced by the presence of fluorine. Understanding these conformational preferences is crucial, as they can dictate the biological activity of the molecule. NMR spectroscopy, particularly the analysis of coupling constants, is a powerful tool for elucidating the dominant chair conformation and the axial or equatorial orientation of substituents.[1][2]
Experimental Protocols
Detailed, step-by-step methodologies for acquiring high-quality ¹H and ¹⁹F NMR data are crucial for accurate structural analysis.
Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of the analyte (this compound or its non-fluorinated analogue).
-
Solvent Selection: Dissolve the sample in a suitable deuterated solvent (e.g., 0.6 mL of DMSO-d₆, D₂O, or MeOD). The choice of solvent is critical as it can influence chemical shifts and the observation of exchangeable protons (e.g., N-H, O-H).
-
Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions can be added.
NMR Data Acquisition
-
Instrumentation: All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of ¹H and ¹⁹F detection.
-
¹H NMR Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: A spectral width of approximately 12-16 ppm is generally adequate.
-
Acquisition Time: An acquisition time of 2-4 seconds ensures good resolution.
-
Relaxation Delay: A relaxation delay of 1-5 seconds is used to allow for full relaxation of the protons.
-
Number of Scans: 16 to 64 scans are typically averaged to achieve a good signal-to-noise ratio.
-
-
¹⁹F NMR Parameters:
-
Pulse Sequence: A standard single-pulse experiment, often with proton decoupling, is used.
-
Spectral Width: A wider spectral width (e.g., -50 to -250 ppm) is necessary due to the large chemical shift dispersion of ¹⁹F.[3]
-
Referencing: The ¹⁹F spectrum is typically referenced externally to a standard such as CFCl₃ (0 ppm).[4]
-
Workflow for NMR Data Analysis
Caption: Workflow for the acquisition and analysis of ¹H and ¹⁹F NMR spectra.
¹H NMR Spectral Comparison
The introduction of the gem-difluoro group at C5 is expected to cause significant changes in the ¹H NMR spectrum compared to the non-fluorinated analogue.
| Proton Assignment | Methyl piperidine-3-carboxylate (Predicted) | This compound (Predicted) | Rationale for Predicted Changes |
| H2 | ~3.0-3.2 ppm (m) | ~3.2-3.5 ppm (m) | Minor downfield shift due to the inductive effect of the distant fluorine atoms. |
| H3 | ~2.5-2.7 ppm (m) | ~2.8-3.1 ppm (m) | Downfield shift due to the inductive effect of the fluorine atoms and the adjacent ester group. |
| H4 | ~1.8-2.0 ppm (m) | ~2.2-2.5 ppm (m, coupled to ¹⁹F) | Significant downfield shift due to proximity to the C5-F₂ group. Expect complex splitting due to coupling with both H3/H5 and the two fluorine atoms (²JHF). |
| H6 | ~2.8-3.0 ppm (m) | ~3.4-3.7 ppm (m, coupled to ¹⁹F) | Significant downfield shift due to proximity to the C5-F₂ group. Expect complex splitting due to coupling with the two fluorine atoms (²JHF). |
| OCH₃ | ~3.7 ppm (s) | ~3.7 ppm (s) | Minimal change expected as it is distant from the fluorine atoms. |
| NH | ~8.5-9.5 ppm (br s) | ~9.0-10.0 ppm (br s) | Broad signal due to proton exchange; may shift slightly depending on solvent and concentration. |
Key Comparative Insights:
-
Downfield Shifts: The most pronounced effect of the C5-difluoro group is the downfield shift of the adjacent protons at C4 and C6 due to the strong electron-withdrawing nature of fluorine.
-
¹H-¹⁹F Coupling: The protons on C4 and C6 will exhibit coupling to the two fluorine atoms on C5. This will result in more complex multiplets for these signals. The magnitude of the two-bond proton-fluorine coupling (²JHF) is typically in the range of 40-60 Hz.[5] Longer-range couplings (e.g., ³JHF between F5 and H3/H6) may also be observed, though they are generally smaller.[6]
¹⁹F NMR Spectral Analysis of this compound
The ¹⁹F NMR spectrum is expected to provide a clear signature for the gem-difluoro group.
| Fluorine Assignment | Predicted Chemical Shift (δ) | Predicted Multiplicity and Coupling | Rationale |
| C5-F₂ | -90 to -110 ppm | Triplet of triplets (tt) or more complex multiplet | The two fluorine atoms are chemically equivalent and will appear as a single resonance. This signal will be split by the adjacent protons on C4 and C6. The multiplicity will depend on the number of adjacent protons and the magnitude of the respective ²JHF coupling constants. A triplet of triplets is a common pattern for a CF₂ group flanked by two CH₂ groups.[6] |
Key Insights from ¹⁹F NMR:
-
Chemical Shift: The chemical shift of the CF₂ group in a saturated ring system typically falls within the range of -90 to -120 ppm relative to CFCl₃.[3]
-
Coupling Information: The multiplicity of the ¹⁹F signal provides direct information about the number of adjacent protons and can be used to confirm the connectivity of the molecule.
Molecular Structure and Key NMR Interactions
Caption: Structure of this compound with key atoms for NMR analysis highlighted.
Conclusion
The ¹H and ¹⁹F NMR analysis of this compound provides a wealth of structural information that is critical for its unambiguous characterization. By comparing its predicted spectra with that of a non-fluorinated analogue, the profound effects of the gem-difluoro substitution become evident. The downfield shifts of protons adjacent to the CF₂ group and the characteristic ¹H-¹⁹F coupling patterns serve as diagnostic markers for the presence and location of the fluorine atoms. A thorough analysis of these spectral features, including chemical shifts and coupling constants, allows for a detailed understanding of the molecule's connectivity and conformational preferences. This guide provides a framework for researchers to interpret the NMR spectra of this and similar fluorinated piperidine derivatives, thereby facilitating the advancement of drug discovery and development programs.
References
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Couturier, M. et al. (2006). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. Organic & Biomolecular Chemistry, 4(4), 653-659. Available at: [Link]
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Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry (Weinheim an der Bergstrasse, Germany), 26(28), 6141–6146. Available at: [Link]
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A Comparative Guide to the Mass Spectrometric Fragmentation of Methyl 5,5-difluoropiperidine-3-carboxylate
A Senior Application Scientist's Guide for Researchers in Drug Development
In the landscape of modern drug discovery, fluorinated scaffolds are of paramount importance. The strategic introduction of fluorine atoms can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity. The 5,5-difluoropiperidine moiety is a key building block in this arena, and a thorough understanding of its analytical characteristics is crucial for rapid identification and structural confirmation.
This guide provides an in-depth analysis of the gas-phase fragmentation behavior of Methyl 5,5-difluoropiperidine-3-carboxylate hydrochloride, a representative of this class of compounds, under electrospray ionization tandem mass spectrometry (ESI-MS/MS) conditions. We will dissect the fragmentation pathways, compare them to a non-fluorinated analog to highlight the directing influence of the gem-difluoro group, and provide detailed experimental protocols to ensure reproducibility.
Methodology: Acquiring the Fragmentation Data
The data discussed herein is based on a standard protocol for the analysis of small molecules using a triple quadrupole or Q-TOF mass spectrometer. The choice of electrospray ionization in positive mode is dictated by the basicity of the piperidine nitrogen, which readily accepts a proton to form the [M+H]⁺ precursor ion.[1]
Experimental Protocol
-
Sample Preparation: A 1 mg/mL stock solution of this compound is prepared in methanol. This is further diluted to 10 µg/mL with a 50:50 acetonitrile:water solution containing 0.1% formic acid to facilitate protonation.
-
Infusion and Ionization: The sample is infused directly into the ESI source at a flow rate of 5-10 µL/min.
-
Ionization Mode: Positive ESI
-
Capillary Voltage: 3.5 - 4.5 kV
-
Source Temperature: 120 - 150 °C
-
-
MS1 Scan: A full scan is acquired over a mass range of m/z 50-500 to identify the protonated precursor ion, [M+H]⁺.
-
MS/MS (Product Ion Scan): The [M+H]⁺ ion is mass-selected in the first quadrupole.
-
Collision Gas: Argon at a pressure of 1-3 mTorr.
-
Collision Energy: A collision energy ramp (e.g., 10-40 eV) is applied. This is a critical parameter; optimizing the collision energy is essential to generate a rich spectrum of fragment ions for structural elucidation.[2] Low-energy collisions may only result in the loss of the most labile groups, while higher energies will induce more extensive fragmentation of the ring structure.[2]
-
Fragmentation Analysis of Methyl 5,5-difluoropiperidine-3-carboxylate
The structure of Methyl 5,5-difluoropiperidine-3-carboxylate contains several key features that dictate its fragmentation: the basic nitrogen, the methyl ester, and the electron-withdrawing gem-difluoro group. The protonated molecule (m/z 180.08) serves as the entry point for collision-induced dissociation (CID).[3]
The proposed fragmentation pathway is dominated by initial losses related to the ester functionality, followed by complex ring fissions influenced by both the charge site (protonated nitrogen) and the gem-difluoro group.
Proposed Fragmentation Pathway
Caption: Proposed major fragmentation pathway for protonated Methyl 5,5-difluoropiperidine-3-carboxylate.
A primary and highly favorable fragmentation is the loss of methanol (CH₃OH) from the ester group, leading to a stable acylium ion at m/z 148.05 . This is a common pathway for protonated methyl esters.[4] Subsequent loss of carbon monoxide (CO) from this intermediate yields the fragment at m/z 120.06 . This ion likely undergoes further fragmentation through two main pathways:
-
Loss of Hydrogen Fluoride (HF): The strong C-F bonds are typically difficult to break, but under CID conditions, the elimination of a neutral HF molecule can occur, leading to the ion at m/z 100.05 .
-
Ring Fission: A retro-Diels-Alder-type cleavage or other complex ring-opening mechanisms can lead to the expulsion of a neutral C₂H₂F₂ fragment, resulting in a characteristic ion at m/z 56.05 .
Comparative Analysis: The Influence of the Gem-Difluoro Group
To truly appreciate the electronic impact of the fluorine atoms, we must compare this fragmentation pattern to that of its non-fluorinated analog, Methyl piperidine-3-carboxylate.
In the absence of the strongly electron-withdrawing CF₂ group, the fragmentation of the protonated Methyl piperidine-3-carboxylate (m/z 144.10) is expected to follow classical piperidine fragmentation pathways.[1][5] The dominant mechanism is α-cleavage, which involves the cleavage of the C-C bond adjacent to the nitrogen, leading to a stable, resonance-stabilized iminium ion.[6]
Expected Fragmentation of Non-Fluorinated Analog
Caption: Expected fragmentation pathways for the non-fluorinated analog.
For the non-fluorinated analog, while the loss of methanol is still possible (m/z 112.08 ), a highly competitive and likely dominant pathway is the opening of the piperidine ring initiated by the protonated nitrogen. This can lead to the loss of the entire methoxycarbonyl side chain as a radical or other rearrangements, frequently resulting in a base peak corresponding to the piperidine ring fragment itself or related structures, such as the ion at m/z 84.08 .[7]
Data Summary and Comparison
| Feature | Methyl 5,5-difluoropiperidine-3-carboxylate | Methyl piperidine-3-carboxylate (Expected) | Rationale for Difference |
| [M+H]⁺ | m/z 180.08 | m/z 144.10 | Mass difference of two fluorine atoms. |
| Primary Loss | Loss of CH₃OH (m/z 148.05) | Competing loss of CH₃OH and α-cleavage products. | The electron-withdrawing CF₂ group deactivates the adjacent C-C bonds, making α-cleavage less favorable and promoting fragmentation initiated at the ester. |
| Key Fragments | m/z 120.06, m/z 100.05, m/z 56.05 | m/z 112.08, m/z 84.08 | The presence of fluorine introduces unique fragmentation channels like the loss of HF and alters the masses of ring fragments. |
| Dominant Pathway | Ester-driven fragmentation | Ring-driven α-cleavage | The CF₂ group shifts the energetic landscape of fragmentation, localizing initial bond cleavages away from the piperidine ring itself. |
Conclusion
The mass spectrometric fragmentation of Methyl 5,5-difluoropiperidine-3-carboxylate is primarily directed by the methyl ester group, leading to characteristic losses of methanol and carbon monoxide. The presence of the gem-difluoro group significantly alters the fragmentation cascade compared to its non-fluorinated analog by electronically deactivating the piperidine ring towards classical α-cleavage pathways. This results in a distinct fragmentation signature, characterized by subsequent losses of HF and specific ring fissions.
This comparative analysis provides a robust framework for the identification and structural confirmation of novel fluorinated piperidine derivatives. By understanding how the gem-difluoro moiety electronically influences fragmentation, researchers can more confidently interpret mass spectra, accelerating the pace of drug discovery and development.
References
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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ResearchGate. (n.d.). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Retrieved from [Link]
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SlidePlayer. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
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JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]
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ACS Publications. (2015, July 1). Collision-Induced Dissociation Mass Spectrometry: A Powerful Tool for Natural Product Structure Elucidation. Analytical Chemistry. Retrieved from [Link]
-
PubMed Central. (2020, October 15). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. Retrieved from [Link]
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Wikipedia. (n.d.). Collision-induced dissociation. Retrieved from [Link]
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RSC Publishing. (2015, December 16). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]
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National High Magnetic Field Laboratory. (2025, August 25). Collision-Induced Dissociation. Retrieved from [Link]
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The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Piperidines
For researchers, medicinal chemists, and professionals in drug development, the piperidine scaffold is a cornerstone of molecular design, present in a vast number of pharmaceuticals.[1] Its favorable physicochemical properties and synthetic tractability make it a recurring motif in the quest for novel therapeutics. However, the unadorned piperidine ring often presents challenges, including metabolic instability and suboptimal binding characteristics. A powerful and widely adopted strategy to overcome these limitations is the selective incorporation of fluorine.[2]
This guide provides an in-depth technical comparison of the biological activity of fluorinated versus non-fluorinated piperidines, supported by experimental data. We will explore the causal relationships behind the observed effects of fluorination on key pharmacological parameters and provide detailed protocols for the assays used to evaluate these properties.
The Transformative Influence of Fluorine on Piperidine Scaffolds
The introduction of one or more fluorine atoms onto a piperidine ring can profoundly alter its electronic and steric properties, leading to significant improvements in its drug-like characteristics. These modifications are not merely incremental; they can fundamentally change a molecule's interaction with biological systems. The primary advantages of fluorinating piperidines can be categorized into three key areas: modulation of physicochemical properties, enhancement of metabolic stability, and conformational control.[2][3]
Physicochemical Property Modulation: A Balancing Act of Basicity and Lipophilicity
The piperidine nitrogen's basicity (pKa) and the overall molecule's lipophilicity (logP) are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for off-target effects.
Basicity (pKa): The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect, which can significantly lower the pKa of the nearby piperidine nitrogen.[4][5] This reduction in basicity can be highly advantageous. For instance, a lower pKa can reduce the affinity for the hERG potassium ion channel, mitigating the risk of cardiac toxicity, a common liability for basic amines.[4]
Lipophilicity (logP): The effect of fluorination on lipophilicity is more nuanced. While fluorine is the most electronegative element, its substitution for hydrogen often increases a molecule's overall lipophilicity.[2] This can enhance membrane permeability, including passage through the blood-brain barrier, which is crucial for central nervous system (CNS) drug candidates.[2] However, excessive lipophilicity can lead to poor aqueous solubility and increased non-specific binding.[3] Therefore, the strategic placement and number of fluorine atoms are critical to achieving the optimal balance.[6]
Table 1: Comparative Physicochemical Properties of Fluorinated vs. Non-Fluorinated Piperidine Analogs
| Compound Pair | Structure | pKa | logP | Key Observation | Reference |
| Piperidine vs. 4-Fluoropiperidine | Non-Fluorinated: PiperidineFluorinated: 4-Fluoropiperidine | ~11.2 | ~0.8 | Fluorination significantly reduces basicity. | [5] |
| 5-HT1D Receptor Ligands | Non-Fluorinated AnalogFluorinated Analog | 9.5 | - | Reduced pKa in the fluorinated analog led to dramatically improved oral absorption. | [5] |
| N-Alkyl-piperidine-2-carboxamides | Non-Fluorinated ParentPartially Fluorinated Derivatives | - | Higher | Fluorinated derivatives showed similar or higher lipophilicity compared to their non-fluorinated parents. | [7] |
Enhanced Metabolic Stability: Blocking the Paths of Biotransformation
A major challenge in drug development is overcoming rapid metabolism by cytochrome P450 (CYP) enzymes in the liver. The carbon-hydrogen (C-H) bonds on a piperidine ring are often susceptible to oxidative metabolism. The carbon-fluorine (C-F) bond, being significantly stronger and more polarized, is much more resistant to enzymatic cleavage.[2][8] By replacing a metabolically labile hydrogen with a fluorine atom, chemists can effectively "shield" that position from metabolic attack, thereby increasing the drug's half-life and bioavailability.[2][9]
This concept of "metabolic switching," where fluorination redirects metabolism away from a vulnerable site, is a cornerstone of modern medicinal chemistry.[10]
Table 2: Comparative In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
| Compound Pair | Half-life (t½) in HLM (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Key Observation | Reference |
| Hypothetical Piperidine Kinase Inhibitor | Non-Fluorinated: 15Fluorinated: 90 | Non-Fluorinated: HighFluorinated: Low | Strategic fluorination at a known metabolic "soft spot" leads to a significant increase in metabolic stability. | [9] |
| N-Alkyl-piperidine-2-carboxamides | Non-Fluorinated: -Fluorinated: - | Fluorinated derivatives were more readily oxidized, with degradation rates correlating with increasing lipophilicity. | In this specific series, fluorination did not confer metabolic stability, highlighting the context-dependent nature of this effect. | [7] |
Conformational Control: Locking in the Bioactive Conformation
The three-dimensional shape of a molecule is critical for its interaction with a biological target. The piperidine ring exists in a dynamic equilibrium of chair conformations. The introduction of fluorine can have a profound impact on this equilibrium, often favoring a specific conformation.[4] For instance, in protonated 3-fluoropiperidinium salts, the fluorine atom often prefers an axial orientation due to a favorable C-F···H-N+ gauche effect.[4] This conformational restriction can "lock" the molecule into its bioactive conformation, leading to enhanced binding affinity and selectivity for its target.[3][4]
Diagram 1: Conformational Preference in a Fluorinated Piperidinium Ion
Caption: Fluorination can shift the conformational equilibrium of the piperidine ring, favoring a specific conformation.
Experimental Protocols for Comparative Evaluation
To objectively assess the impact of fluorination, a suite of standardized in vitro assays is employed. The following are detailed protocols for key experiments.
Protocol 1: Determination of Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compounds (fluorinated and non-fluorinated analogs)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare stock solutions of the test compounds and internal standard in a suitable organic solvent (e.g., DMSO).
-
Thaw the HLM at 37°C and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer on ice.
-
Prepare the incubation mixtures in a 96-well plate by adding the HLM suspension and the test compound (final concentration typically 1 µM).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.
-
Calculate the half-life (t½) from the slope of the natural log of the percent remaining compound versus time plot.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).
Diagram 2: Workflow for In Vitro Microsomal Stability Assay
Caption: A generalized workflow for an in vitro microsomal stability assay.
Protocol 2: Determination of pKa and logP
Objective: To determine the acid dissociation constant (pKa) and the n-octanol/water partition coefficient (logP) of a test compound.
A. pKa Determination (UV-Metric Titration):
-
Prepare a stock solution of the test compound in a suitable solvent.
-
In a 96-well UV-transparent plate, add a series of buffers with a range of pH values (e.g., pH 2 to 12).
-
Add the test compound to each well.
-
Measure the UV-Vis absorbance spectrum of each well.
-
The pKa is determined by plotting the absorbance at a specific wavelength against the pH and fitting the data to the Henderson-Hasselbalch equation.
B. logP Determination (Shake-Flask Method):
-
Prepare a solution of the test compound in n-octanol that has been pre-saturated with water.
-
Add an equal volume of water that has been pre-saturated with n-octanol.
-
Shake the mixture vigorously for a set period to allow for partitioning.
-
Centrifuge the mixture to separate the two phases.
-
Carefully collect samples from both the n-octanol and aqueous phases.
-
Determine the concentration of the test compound in each phase using a suitable analytical method (e.g., HPLC-UV).
-
Calculate logP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Conclusion: A Strategic Imperative in Modern Drug Discovery
The strategic incorporation of fluorine into piperidine-containing drug candidates is a powerful and versatile tool in the medicinal chemist's arsenal. As demonstrated, fluorination can lead to significant improvements in key pharmacological properties, including metabolic stability, membrane permeability, and target affinity, while also mitigating potential safety liabilities such as hERG channel inhibition.[3][4] The decision of where and how to fluorinate a piperidine scaffold is a nuanced one, requiring a deep understanding of the interplay between electronic effects, steric interactions, and the specific biological target. By leveraging the principles outlined in this guide and employing robust experimental validation, researchers can harness the "fluorine advantage" to design safer, more effective medicines.
References
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A Comparative Guide to the X-ray Crystallography of Difluoropiperidine Derivatives
Introduction: The Structural Imperative of Fluorinated Piperidines in Drug Discovery
The piperidine ring is a cornerstone of medicinal chemistry, appearing in a significant percentage of FDA-approved small-molecule drugs. Its saturated, six-membered heterocyclic structure allows for three-dimensional diversity that is crucial for molecular recognition by biological targets. The strategic introduction of fluorine atoms onto this scaffold has become a powerful tool for modulating the physicochemical and pharmacokinetic properties of drug candidates. Fluorine's unique characteristics—high electronegativity, small size, and the ability to form strong C-F bonds—can enhance metabolic stability, alter basicity (pKa), and influence membrane permeability.[1]
Among fluorinated piperidines, difluorinated derivatives present particularly interesting and often non-intuitive conformational behaviors. The geminal (e.g., 3,3- or 4,4-difluoro) substitution locks in specific geometries and alters the electronic landscape of the ring. Understanding the precise three-dimensional structure of these derivatives is paramount for rational drug design, as subtle changes in conformation can dramatically impact binding affinity and biological activity. While NMR spectroscopy and computational modeling are invaluable for studying solution-phase dynamics, single-crystal X-ray crystallography provides the definitive, high-resolution snapshot of the molecule's solid-state conformation and intermolecular interactions.[2][3]
This guide offers a comparative analysis of the X-ray crystallographic data for select difluoropiperidine derivatives, explains the experimental rationale, and provides a detailed protocol for their structural elucidation.
Comparative Crystallographic Analysis of Difluoropiperidine Scaffolds
The substitution pattern of fluorine on the piperidine ring significantly influences its crystal packing and molecular geometry. Here, we compare the crystallographic data of two representative difluoropiperidine derivatives to highlight these structural nuances. The data has been extracted from the Cambridge Structural Database (CSD) and supporting information from peer-reviewed publications.[4]
A recent comprehensive study on fluorinated piperidines provided a wealth of structural information on novel derivatives.[4] We will compare the crystal structures of two compounds from this library: (rac)-tert-butyl 4-amino-3,3-difluoropiperidine-1-carboxylate (a 3,3-difluoro derivative) and 1-Boc-4-(azidomethyl)-4-fluoropiperidine (a mono-fluoro derivative for conformational context, as directly comparable 4,4-difluoro-amino derivatives' crystal structures are less common in publicly accessible literature). While not a direct difluoro-to-difluoro comparison, this juxtaposition allows for an insightful analysis of fluorine's impact at different positions.
| Parameter | (rac)-tert-butyl 4-amino-3,3-difluoropiperidine-1-carboxylate[4] | 1-Boc-4-(azidomethyl)-4-fluoropiperidine[4] |
| CSD Deposition No. | 2314716 | 2314719 |
| Chemical Formula | C10H18F2N2O2 | C11H19FN4O2 |
| Molecular Weight | 236.26 g/mol | 258.29 g/mol |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| Unit Cell Dimensions | a = 10.13 Å, b = 11.23 Å, c = 10.59 Å, β = 103.5° | a = 6.13 Å, b = 25.12 Å, c = 8.91 Å, β = 93.8° |
| Cell Volume | 1171.6 ų | 1368.5 ų |
| Piperidine Ring Conformation | Chair | Chair |
| Key Torsion Angles | C6-N1-C2-C3 = -56.2°, C2-C3-C4-C5 = 55.4° | C6-N1-C2-C3 = 58.0°, C2-C3-C4-C5 = -55.9° |
| C-F Bond Lengths | F1-C3 = 1.38 Å, F2-C3 = 1.39 Å | F1-C4 = 1.41 Å |
Expert Insights into the Structural Data:
-
Ring Conformation: Both derivatives adopt a classic chair conformation , which is the most stable arrangement for a six-membered ring, minimizing steric and torsional strain. This is a common feature for piperidine scaffolds.
-
Impact of Gem-Difluorination at C3: In the 3,3-difluoro derivative, the two C-F bonds are of nearly equal length. The presence of the gem-difluoro group significantly influences the local electronic environment, which can affect the pKa of the ring nitrogen and the molecule's hydrogen bonding potential. The torsion angles indicate a relatively symmetrical chair.
-
Impact of Fluorination at C4: In the 4-fluoro derivative, the axial fluorine substitution is a well-documented phenomenon driven by hyperconjugation and electrostatic interactions.[2] The C-F bond length is slightly longer than in the 3,3-difluoro case, which could be attributed to the different electronic environment and substitution pattern.
-
Crystal Packing and Intermolecular Interactions: The differences in unit cell dimensions and space groups, despite both being monoclinic P2₁/c, reflect the different ways the molecules pack in the crystal lattice. These packing arrangements are dictated by intermolecular forces such as hydrogen bonding (in the case of the amino group) and dipole-dipole interactions, which are heavily influenced by the position of the fluorine atoms.
Alternative Analytical Techniques: A Comparative Overview
While X-ray crystallography provides definitive solid-state structural data, it is essential to consider other techniques for a comprehensive understanding of difluoropiperidine derivatives, particularly their behavior in solution, which is more relevant to biological systems.
| Technique | Advantages | Disadvantages | Relevance to Difluoropiperidines |
| X-ray Crystallography | Provides precise 3D atomic coordinates, bond lengths, and angles.[5] Unambiguously determines solid-state conformation and stereochemistry. | Requires high-quality single crystals, which can be challenging to grow.[2] The solid-state conformation may not be the same as the solution-phase conformation. | Gold standard for determining the absolute configuration and preferred solid-state packing of newly synthesized derivatives. |
| NMR Spectroscopy | Provides detailed information about the solution-phase structure and dynamics.[1] 19F NMR is particularly powerful for studying fluorinated compounds. Can determine conformational equilibria (e.g., axial vs. equatorial fluorine). | Provides time-averaged structural information. Deriving precise bond lengths and angles is not straightforward. | Essential for understanding the conformational preferences in solution, which is crucial for predicting binding to biological targets.[1] |
| Computational Modeling | Allows for the study of conformational landscapes and the calculation of relative energies of different conformers. Can predict structures and properties before synthesis. | Accuracy is dependent on the level of theory and force field used. Predictions should be validated by experimental data. | Complements experimental data by providing insights into the energetic factors that govern conformational preferences. |
Experimental Protocol: Single-Crystal X-ray Diffraction of a Difluoropiperidine Derivative
The following is a representative, detailed protocol for the determination of the crystal structure of a difluoropiperidine derivative. The causality behind each step is explained to provide a deeper understanding of the process.
1. Crystal Growth: The Foundation of a Good Structure
-
Rationale: The primary prerequisite for single-crystal X-ray diffraction is a well-ordered, single crystal of sufficient size (typically 0.1-0.3 mm in each dimension) and quality.[6] The choice of crystallization method is critical and often empirical.
-
Method: Slow Evaporation
-
Solvent Selection: Dissolve a small amount of the purified difluoropiperidine derivative in a range of solvents of varying polarity (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane) to identify a solvent in which the compound is moderately soluble.
-
Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent at room temperature.
-
Evaporation: Loosely cap the vial (e.g., with parafilm pierced with a few small holes) and place it in a vibration-free environment.
-
Crystal Growth: Allow the solvent to evaporate slowly over several days to weeks. As the solvent evaporates, the solution becomes supersaturated, and crystals begin to form. Slow cooling of a saturated solution is an alternative method.[6]
-
2. Crystal Mounting and Data Collection
-
Rationale: A suitable single crystal must be selected and mounted on the diffractometer in a way that allows it to be rotated in the X-ray beam while being maintained at a low temperature to minimize thermal vibrations of the atoms.[7]
-
Methodology:
-
Crystal Selection: Under a microscope, select a single crystal with well-defined faces and no visible cracks or defects.
-
Mounting: Using a cryoloop, carefully pick up the selected crystal with a small amount of cryoprotectant oil (e.g., paratone-N) and flash-cool it in a stream of cold nitrogen gas (typically at 100 K).
-
Data Collection: Mount the frozen crystal on the goniometer head of a single-crystal X-ray diffractometer equipped with a CCD or CMOS detector. The instrument is typically equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) X-ray source.[5] A series of diffraction images are collected as the crystal is rotated through various angles.
-
3. Structure Solution and Refinement
-
Rationale: The collected diffraction pattern (a series of spots of varying intensity) contains the information needed to determine the arrangement of atoms in the crystal. This information is extracted through a series of computational steps.
-
Methodology:
-
Data Integration and Scaling: The raw diffraction images are processed to determine the position and intensity of each reflection. The data is scaled to correct for experimental variations.
-
Structure Solution: The initial positions of the atoms in the unit cell are determined. For small molecules like difluoropiperidine derivatives, ab initio or direct methods are typically used to solve the phase problem.[3]
-
Structure Refinement: The initial atomic model is refined against the experimental diffraction data using least-squares methods. This iterative process adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed by parameters such as the R-factor.
-
Visualization of Experimental and Logical Workflows
The following diagrams illustrate the key processes involved in the X-ray crystallography of difluoropiperidine derivatives.
Caption: Experimental Workflow for X-ray Crystallography.
Caption: Factors Influencing Crystal Structure.
Conclusion
X-ray crystallography is an indispensable technique for the definitive structural characterization of difluoropiperidine derivatives. It provides high-resolution data that is fundamental to understanding how fluorine substitution patterns dictate molecular conformation and crystal packing. This information, when compared across a series of derivatives and integrated with data from solution-phase techniques like NMR, provides a robust foundation for structure-activity relationship studies and the rational design of novel therapeutics. The continued application of crystallographic methods will undoubtedly accelerate the development of next-generation drug candidates built upon the versatile fluorinated piperidine scaffold.
References
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Le Roch, M., Renault, J., Argouarch, G., Lenci, E., Trabocchi, A., Roisnel, T., Gouault, N., & Lalli, C. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry, 89(7), 4932–4946. [Link]
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Kovalenko, A., Zvarych, T., Vovk, M., & Mykhailiuk, P. (2025). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. Molecules, 30(12), 2540. [Link]
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Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]
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Jhoti, H., Williams, G., Rees, D. C., & Murray, C. W. (2023). Fragment-to-Lead Medicinal Chemistry Publications in 2021. Journal of Medicinal Chemistry, 66(2), 951-969. [Link]
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Felton, L. A. (2013). Re-crystallization experiments A crystallization protocol was developed based on Fel solubility data. IntechOpen. [Link]
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Springer Nature. (n.d.). X-ray Diffraction Protocols and Methods. Springer Nature Experiments. [Link]
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Harris, K. D. M., Johnston, R. L., & Cheung, E. Y. (2006). A Case Study in Direct-Space Structure Determination from Powder X-ray Diffraction Data: Finding the Hydrate Structure of an Organic Molecule with Significant Conformational Flexibility. Crystal Growth & Design, 6(5), 1245–1249. [Link]
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Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. [Link]
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Iowa State University. (n.d.). X-Ray Diffraction Basics. Chemical Instrumentation Facility. [Link]
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Wikipedia. (2024). X-ray crystallography. [Link]
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Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146. [Link]
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O'Hagan, D. (2012). Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. Beilstein Journal of Organic Chemistry, 8, 1033-1042. [Link]
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Analytical methods for purity assessment of Methyl 5,5-difluoropiperidine-3-carboxylate hydrochloride.
An In-Depth Comparative Guide to the Analytical Purity Assessment of Methyl 5,5-difluoropiperidine-3-carboxylate hydrochloride
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. This compound is a key building block whose fluorinated piperidine scaffold is of significant interest in medicinal chemistry. The geminal difluoro group can profoundly influence molecular conformation, pKa, and metabolic stability, making it a valuable moiety in drug design. Consequently, a rigorous and multi-faceted analytical strategy to ensure its purity is paramount.
This guide provides a comparative analysis of the essential analytical methodologies for the comprehensive purity assessment of this intermediate. We will delve into the causality behind method selection, present validated experimental protocols, and offer a framework for interpreting the resulting data, grounded in established regulatory and scientific principles.
The Analytical Imperative: A Multi-Modal Approach
No single analytical technique can fully characterize the purity of a complex molecule like this compound. A comprehensive assessment requires an orthogonal approach, where different methods provide complementary information. The primary purity attributes to be evaluated are:
-
Assay and Organic Impurities: Quantifying the main component and detecting process-related impurities (e.g., starting materials, by-products) and degradation products.
-
Residual Solvents: Ensuring that solvents used during synthesis are removed to levels compliant with safety standards.[1][2]
-
Enantiomeric Purity: As the molecule possesses a stereocenter at the C3 position, quantifying the enantiomeric excess is critical if the downstream application is stereospecific.[3][4]
-
Structural Integrity: Confirming the identity and structure of the main component.
The following diagram illustrates a logical workflow for the comprehensive purity validation of this compound.
Caption: A logical workflow for the comprehensive purity validation.
Comparison of Core Analytical Techniques
The choice of analytical technique is dictated by the specific impurity being targeted and the physicochemical properties of the analyte. As a hydrochloride salt, the compound is non-volatile, which influences the selection of methods like GC.
| Technique | Primary Application | Principle | Advantages for this Analyte | Limitations & Causal Considerations |
| Reversed-Phase HPLC | Assay, Organic & Non-volatile Impurities | Differential partitioning between a polar mobile phase and a non-polar stationary phase.[5][6] | High resolution for separating closely related structures. Robust and widely available.[7] | The analyte lacks a strong UV chromophore. Detection may require low wavelengths (200-210 nm), which can lead to baseline noise. A universal detector (e.g., CAD, ELSD) may be necessary for accurate quantification. |
| Headspace GC-MS | Residual Solvents, Volatile Impurities | Partitioning of volatile analytes between the sample matrix and the headspace gas, followed by separation based on boiling point and polarity.[1][2][8] | Ideal for analyzing volatile impurities in a non-volatile salt matrix without complex sample preparation.[9] MS provides definitive identification.[8] | Not suitable for non-volatile impurities. The choice of diluent (e.g., DMSO, water) is critical to ensure complete dissolution and efficient partitioning of solvents.[10] |
| NMR Spectroscopy | Structural Confirmation, Purity (qNMR) | Nuclei absorb and re-emit electromagnetic radiation in a magnetic field, providing detailed structural information.[11] | ¹⁹F NMR is highly specific and sensitive for fluorinated compounds, offering a clean spectral window.[12] ¹H qNMR can provide a highly accurate assay value against a certified reference standard without needing a specific standard of the analyte itself. | Lower sensitivity compared to chromatographic methods for trace impurities. Signal overlap in ¹H NMR can complicate quantification of minor components. |
| Chiral HPLC/SFC | Enantiomeric Purity | Differential interaction of enantiomers with a chiral stationary phase (CSP) or a chiral mobile phase additive.[3][4] | Directly separates and quantifies enantiomers, providing the enantiomeric excess (e.e.).[13] SFC often provides faster analysis and better resolution than HPLC for chiral separations. | Method development can be extensive, requiring screening of multiple CSPs and mobile phases. Derivatization may be needed to enhance resolution or detection.[14] |
| LC-MS | Impurity Identification | Combines the separation power of HPLC with the mass-analyzing capability of MS to determine the molecular weight and structural fragments of unknown peaks.[15][16][17] | Unparalleled for identifying unknown impurities detected during HPLC analysis.[18] High-resolution MS (HRMS) can provide elemental composition, greatly aiding structural elucidation.[19] | Ionization efficiency can vary significantly between the main compound and its impurities, making it challenging for quantification without specific reference standards. The hydrochloride salt may cause ion suppression. |
Experimental Protocols & Method Validation
A trustworthy analytical method must be validated to prove it is suitable for its intended purpose, as outlined in the ICH Q2(R1) guideline.[20][21][22][23] This involves assessing parameters like specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).
Assay and Related Substances by HPLC-UV
Causality: This method is designed as a stability-indicating assay. The reversed-phase C18 column is a versatile choice for separating compounds of moderate polarity.[7] A gradient elution is chosen to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted within a reasonable timeframe. A low UV wavelength is selected due to the absence of a strong chromophore. The use of a buffer (phosphate) is critical to control the ionization state of the secondary amine in the piperidine ring, ensuring consistent peak shape and retention time.
Methodology:
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/PDA detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 60% B over 25 minutes, hold at 60% B for 5 minutes, return to 5% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh ~10 mg of Methyl 5,5-difluoropiperidine-3-carboxylate HCl reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
Sample Solution: Prepare the sample in the same manner as the standard.
-
-
System Suitability (Self-Validation): Before analysis, inject the standard solution five times. The system is deemed suitable for use if:
-
Precision: The relative standard deviation (%RSD) of the peak area is ≤ 1.0%.
-
Tailing Factor: The tailing factor for the main peak is between 0.8 and 1.5.
-
Theoretical Plates: The plate count is ≥ 2000. These parameters are mandated by pharmacopeias like the USP to ensure the chromatographic system is performing adequately.[24][25][26]
-
Caption: Workflow for the HPLC-UV analysis of related substances.
Residual Solvent Analysis by Headspace GC-MS
Causality: Organic solvents used in synthesis are potential impurities that must be controlled.[2][17] As the analyte is a non-volatile salt, headspace GC is the ideal technique. It avoids contamination of the GC system and thermal degradation of the analyte by only introducing the volatile components into the instrument.[9] A polar column like a DB-624 is chosen because it provides excellent separation for the wide range of solvents (polar and non-polar) commonly used in pharmaceutical synthesis. MS detection provides confirmation of identity, which is superior to the less specific FID.[8]
Methodology:
-
Instrumentation: Headspace sampler coupled to a GC-MS system.
-
Chromatographic Conditions:
-
Column: DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Oven Program: 40 °C for 5 minutes, ramp to 220 °C at 10 °C/min, hold for 5 minutes.
-
Injector Temperature: 230 °C.
-
MS Transfer Line: 240 °C.
-
MS Ion Source: 230 °C.
-
Scan Range: m/z 29-400.
-
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Equilibration Time: 20 minutes.
-
Loop Temperature: 90 °C.
-
Pressurization Time: 1.0 min.
-
-
Sample Preparation:
-
Standard Solution: Prepare a stock solution of relevant Class 2 solvents (e.g., Acetonitrile, Dichloromethane, Toluene) in Dimethyl Sulfoxide (DMSO). Prepare a working standard by diluting the stock to the appropriate concentration (e.g., ICH limit concentration).
-
Sample Solution: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 5.0 mL of DMSO, cap immediately, and vortex to dissolve.
-
-
Data Analysis: Identify and quantify solvents in the sample by comparing retention times and mass spectra to the standard.
Conclusion
The purity assessment of this compound is a critical exercise in ensuring the quality of pharmaceutical intermediates. A robust analytical control strategy does not rely on a single method but instead employs a suite of orthogonal techniques. High-performance liquid chromatography forms the basis for assay and related substance testing, while headspace gas chromatography is essential for monitoring residual solvents. Advanced techniques like NMR and LC-MS are indispensable for definitive structural confirmation and the identification of unknown impurities. For chiral applications, dedicated enantioselective chromatography is non-negotiable. By understanding the principles and causality behind each method, researchers and drug development professionals can design and implement a scientifically sound, self-validating, and regulatory-compliant strategy to guarantee the purity, safety, and efficacy of the final drug product.
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A Comparative Guide to Fluorinating Reagents for Piperidine Synthesis: A Senior Application Scientist's Perspective
Introduction: The Significance of Fluorinated Piperidines in Modern Drug Discovery
The piperidine motif is a cornerstone of medicinal chemistry, present in a vast number of pharmaceuticals and natural products.[1] Its saturated, three-dimensional structure allows for precise spatial orientation of substituents, enabling high-affinity interactions with biological targets. The strategic introduction of fluorine into this privileged scaffold can dramatically enhance a molecule's pharmacological profile.[2][3] Fluorine's unique properties—high electronegativity, small size, and the strength of the C-F bond—can modulate lipophilicity, metabolic stability, pKa, and binding affinity.[2][4] Consequently, the development of efficient and selective methods for the synthesis of fluorinated piperidines is of paramount importance to researchers, scientists, and drug development professionals.[5]
This guide provides an in-depth comparative analysis of common fluorinating reagents and methodologies for piperidine synthesis. We will delve into the mechanistic rationale behind reagent selection, provide detailed experimental protocols, and present a critical evaluation of their respective strengths and limitations, supported by experimental data.
Strategic Approaches to Piperidine Fluorination: An Overview
The synthesis of fluorinated piperidines can be broadly categorized into two strategic approaches: the direct fluorination of a pre-formed piperidine ring and the construction of the piperidine ring from fluorinated precursors. This guide will focus on the former, which involves the use of specialized fluorinating reagents. These reagents can be classified based on their mechanism of action: nucleophilic and electrophilic fluorination. Additionally, modern photocatalytic methods have emerged as powerful alternatives.
Figure 1: Overview of major strategies for the synthesis of fluorinated piperidines.
Nucleophilic Deoxyfluorination: Replacing Hydroxyl Groups with Fluorine
Deoxyfluorination, the conversion of a hydroxyl group to a carbon-fluorine bond, is a cornerstone of nucleophilic fluorination.[6] This transformation is particularly valuable for synthesizing fluoropiperidines from readily available hydroxypiperidine precursors.[7][8][9] The most common reagents for this purpose are dialkylaminosulfur trifluorides, namely DAST and Deoxo-Fluor.
DAST (Diethylaminosulfur Trifluoride)
DAST is a widely used but notoriously hazardous deoxyfluorinating agent.[10] It is effective for the conversion of primary, secondary, and tertiary alcohols to the corresponding fluorides.[11]
Mechanism of Action: The reaction of an alcohol with DAST proceeds via an SN2 or SNi mechanism, generally with inversion of stereochemistry at a chiral center. The hydroxyl group is first activated by DAST to form a good leaving group, which is then displaced by a fluoride ion.
Figure 2: Simplified mechanism of deoxyfluorination with DAST.
Causality Behind Experimental Choices: The choice of DAST is often dictated by its high reactivity, allowing for fluorination under mild conditions. However, its thermal instability and propensity to generate hazardous byproducts necessitate careful handling and the use of specialized equipment.[10]
Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur Trifluoride)
Deoxo-Fluor was developed as a safer alternative to DAST.[11] It exhibits significantly higher thermal stability, making it more suitable for larger-scale applications.[10][12]
Mechanism of Action: The mechanism of Deoxo-Fluor is analogous to that of DAST, involving the activation of the hydroxyl group followed by nucleophilic displacement by fluoride.[9][13]
Causality Behind Experimental Choices: Deoxo-Fluor is often preferred over DAST for its enhanced safety profile.[12] While its reactivity is comparable to DAST for many substrates, it can sometimes offer improved yields and selectivity, particularly with substrates prone to elimination side reactions.[14][15]
Performance Comparison: DAST vs. Deoxo-Fluor
| Feature | DAST (Diethylaminosulfur Trifluoride) | Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur Trifluoride) |
| Reactivity | High, effective for a broad range of alcohols.[16] | Similar to DAST, sometimes with better yields and selectivity.[14][15] |
| Thermal Stability | Low, can decompose explosively above 90 °C.[10] | Significantly higher than DAST, decomposing at ~140 °C.[10][11] |
| Safety | High risk due to thermal instability and generation of HF upon contact with moisture.[10] | Safer alternative to DAST with reduced risk of runaway reactions.[12] |
| Handling | Fuming liquid, requires careful handling in a fume hood.[11] | Less fuming liquid, easier to handle than DAST.[17] |
| Byproducts | Generates corrosive and toxic byproducts. | Generates similar byproducts to DAST. |
| Cost | Generally less expensive than Deoxo-Fluor. | More expensive than DAST. |
Experimental Protocol: Deoxyfluorination of N-Boc-4-hydroxypiperidine with Deoxo-Fluor
This protocol is a representative example and may require optimization for different substrates.
Materials:
-
N-Boc-4-hydroxypiperidine (1.0 equiv)[18]
-
Deoxo-Fluor (1.5 equiv)[17]
-
Anhydrous dichloromethane (DCM)
-
Anhydrous ethanol (catalytic amount, optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-4-hydroxypiperidine and anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add Deoxo-Fluor to the stirred solution. A catalytic amount of anhydrous ethanol can be added to initiate the reaction.[17]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford N-Boc-4-fluoropiperidine.
Electrophilic Fluorination: Targeting Electron-Rich Centers
Electrophilic fluorination involves the reaction of a nucleophilic carbon center with an electrophilic fluorine source ("F+").[6] This strategy is particularly effective for the fluorination of piperidine derivatives via their corresponding enamines or enolates.[19] The most prominent reagent in this class is Selectfluor.
Selectfluor (F-TEDA-BF₄)
Selectfluor is a stable, crystalline solid that is relatively safe and easy to handle, making it a popular choice for electrophilic fluorination.[20][21]
Mechanism of Action: The reaction of an enamine with Selectfluor is believed to proceed through an electrophilic attack of "F+" on the electron-rich double bond of the enamine. This generates a cationic intermediate that is subsequently quenched to afford the α-fluorinated iminium ion, which can then be hydrolyzed to the corresponding α-fluoro ketone or reduced to the α-fluoroamine.[22]
Figure 3: Simplified mechanism of electrophilic fluorination of a piperidine enamine with Selectfluor.
Causality Behind Experimental Choices: Selectfluor's stability, ease of handling, and high reactivity make it an attractive choice for the synthesis of α-fluoropiperidines.[20] The reaction conditions are typically mild, and the reagent is compatible with a variety of functional groups.[23]
Performance Characteristics of Selectfluor
| Feature | Selectfluor (F-TEDA-BF₄) |
| Reactivity | Potent electrophilic fluorinating agent for a wide range of nucleophiles.[21] |
| Stability | Crystalline, non-hygroscopic, and thermally stable solid.[21] |
| Safety | Significantly safer and easier to handle than gaseous or liquid fluorinating agents.[20] |
| Handling | Benchtop-stable solid, can be weighed in the air. |
| Byproducts | The TEDA-BF₄ byproduct is generally easy to remove. |
| Cost | Relatively expensive compared to some other fluorinating agents.[24] |
Experimental Protocol: Electrophilic Fluorination of an N-Boc-Piperidine Enamine with Selectfluor
This protocol is a representative example and may require optimization for different substrates.
Materials:
-
N-Boc-piperidine enamine (1.0 equiv)
-
Selectfluor (1.1 equiv)
-
Anhydrous acetonitrile (MeCN)
-
Stir bar
-
Round-bottom flask
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the N-Boc-piperidine enamine and anhydrous acetonitrile.
-
Add Selectfluor in one portion to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting α-fluoro iminium ion can be hydrolyzed to the corresponding α-fluoropiperidinone or reduced to the α-fluoropiperidine using a suitable reducing agent (e.g., NaBH₄).
-
Purify the final product by silica gel column chromatography.
Modern Alternatives: Expanding the Fluorination Toolbox
Beyond traditional nucleophilic and electrophilic reagents, several modern methodologies have emerged for the synthesis of fluorinated piperidines, offering unique advantages in terms of selectivity and functional group tolerance.
Hydrogenation of Fluoropyridines
This method involves the reduction of readily available fluorinated pyridine precursors to the corresponding fluorinated piperidines.[25] This approach avoids the direct handling of often hazardous fluorinating reagents.
Causality Behind Experimental Choices: Catalytic hydrogenation is a robust and scalable method. Recent advances have led to highly cis-selective hydrogenation of fluoropyridines using palladium catalysts, providing access to all-cis-(multi)fluorinated piperidines.[26][27] This method demonstrates excellent functional group tolerance, including esters, amides, and even free hydroxyl groups.[25][27]
Performance Data:
-
Yields: Generally good to excellent (e.g., 67-88% for various substituted fluoropyridines).[26]
-
Diastereoselectivity: Highly cis-selective.[26]
Photochemical Decarboxylative Fluorination
This method utilizes visible light photoredox catalysis to convert piperidine carboxylic acids into fluoropiperidines.[28][29]
Mechanism of Action: A photocatalyst, upon excitation by visible light, initiates a single-electron transfer process with the carboxylate, leading to the formation of a carboxyl radical. This radical rapidly extrudes CO₂ to generate an alkyl radical, which is then trapped by a fluorine atom transfer reagent, typically Selectfluor, to yield the fluorinated product.[30][31]
Figure 4: Simplified photocatalytic cycle for decarboxylative fluorination.
Causality Behind Experimental Choices: This method is advantageous due to its mild reaction conditions and high functional group tolerance.[30][32] It allows for the fluorination of complex molecules at a late stage of the synthesis.[29]
Performance Data:
-
Yields: Moderate to good yields have been reported for the synthesis of fluorinated piperidine building blocks.[29]
Comparative Summary and Outlook
The choice of fluorinating reagent for piperidine synthesis is a critical decision that depends on the specific substrate, desired stereochemistry, functional group compatibility, and safety considerations.
| Method/Reagent | Primary Application | Key Advantages | Key Limitations |
| DAST | Deoxyfluorination of alcohols | High reactivity, relatively low cost. | Thermally unstable, hazardous, can lead to side reactions.[10] |
| Deoxo-Fluor | Deoxyfluorination of alcohols | Higher thermal stability and safety than DAST.[10][12] | More expensive than DAST. |
| Selectfluor | Electrophilic fluorination of enamines/enolates | Stable, easy to handle, high reactivity, good for α-fluorination.[20][21] | Expensive, requires a nucleophilic precursor.[24] |
| Hydrogenation of Fluoropyridines | Reduction of fluorinated pyridines | Avoids direct use of fluorinating agents, highly stereoselective (cis), excellent functional group tolerance.[25][26] | Requires access to fluoropyridine precursors, potential for hydrodefluorination. |
| Photocatalytic Decarboxylation | Fluorination of carboxylic acids | Very mild conditions, excellent functional group tolerance, late-stage functionalization.[30] | Requires specialized photochemical equipment. |
The field of fluorination chemistry is continually evolving, with new reagents and methodologies emerging that offer improved safety, selectivity, and efficiency. For researchers in drug discovery, a thorough understanding of the principles and practicalities outlined in this guide will enable the rational design and synthesis of novel fluorinated piperidines with enhanced therapeutic potential.
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Le Roch, M., Renault, J., Argouarch, G., Roisnel, T., & Jacquemin, D. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. PubMed.[34]
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Wagener, T., Heusler, A., Nairoukh, Z., Bergander, K., Daniliuc, C. G., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(20), 12052-12057.[25][27]
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Shishkina, S. V., & Shishkin, O. V. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6463.[1]
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A Comparative Guide to the Biological Evaluation of Novel Piperidine-Based Thiosemicarbazones
Introduction: The Rising Prominence of Piperidine-Based Thiosemicarbazones in Drug Discovery
The confluence of the piperidine ring, a prevalent scaffold in numerous pharmaceuticals, with the versatile thiosemicarbazone moiety has given rise to a class of compounds with significant therapeutic potential.[1][2] Piperidine-based thiosemicarbazones are being extensively investigated for a wide spectrum of biological activities, including antimicrobial, anticancer, and anticonvulsant effects.[3][4] Their therapeutic promise stems from the synergistic interplay between the piperidine nucleus, which can influence physicochemical properties like lipophilicity and receptor binding, and the thiosemicarbazone pharmacophore, a potent chelator of metal ions and a versatile hydrogen-bonding unit.[1]
This guide provides a comprehensive biological evaluation of novel piperidine-based thiosemicarbazones, offering a comparative analysis of their performance against established alternatives. We will delve into the mechanistic underpinnings of their activity, present supporting experimental data, and provide detailed protocols for their evaluation, empowering researchers and drug development professionals to navigate this promising chemical space.
Antimicrobial Activity: A New Frontier in Combating Resistance
The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds. Piperidine-based thiosemicarbazones have emerged as promising candidates, demonstrating potent activity against a range of bacterial and fungal pathogens.[4][5]
Comparative Analysis of Antimicrobial Potency
The antimicrobial efficacy of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A lower MIC value indicates greater potency.
| Compound/Drug | Target Organism | MIC (µg/mL) | Reference |
| Piperidinothiosemicarbazone Derivative 14 | Staphylococcus aureus | 0.06 | [6] |
| Staphylococcus epidermidis | 0.06 | [6] | |
| Ciprofloxacin (Standard Antibiotic) | Staphylococcus aureus | 0.49 | [6] |
| Vancomycin (Standard Antibiotic) | Staphylococcus aureus | 0.98 | [6] |
| Piperidinothiosemicarbazone Derivative 10 | Mycobacterium tuberculosis (resistant strain) | 0.5 | [6] |
| Isoniazid (Standard Antitubercular Drug) | Mycobacterium tuberculosis (resistant strain) | >8 | [6] |
| Piperidin-4-one thiosemicarbazone derivative | Escherichia coli | 8 | [5] |
| Ampicillin (Standard Antibiotic) | Escherichia coli | - | [5] |
| Piperidine Derivative 6 | Bacillus subtilis | 0.75 mg/ml | [7] |
Note: Direct comparison of MIC values across different studies should be done with caution due to variations in experimental conditions.
Mechanism of Antimicrobial Action
The antimicrobial activity of piperidine-based thiosemicarbazones is often attributed to their ability to chelate essential metal ions, such as iron, copper, and zinc, which are crucial for microbial growth and enzymatic function. By sequestering these ions, the compounds disrupt vital metabolic pathways.
Another key mechanism involves the inhibition of microbial enzymes. For instance, some thiosemicarbazone derivatives have been shown to target dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolism of bacteria.[8][9][10] Inhibition of DHFR disrupts the synthesis of nucleic acids and certain amino acids, ultimately leading to microbial cell death.
Experimental Protocol: Antimicrobial Susceptibility Testing (Kirby-Bauer Disk Diffusion Method)
This method provides a qualitative assessment of the susceptibility of a bacterial isolate to a particular antimicrobial agent.[11][12][13][14][15]
Materials:
-
Mueller-Hinton agar (MHA) plates
-
Sterile cotton swabs
-
Bacterial inoculum equivalent to a 0.5 McFarland turbidity standard
-
Paper disks impregnated with the test compound at a known concentration
-
Standard antibiotic disks (for comparison)
-
Sterile forceps or disk dispenser
-
Incubator (37°C)
-
Ruler or calipers
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard.
-
Inoculation of MHA Plate: Dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube. Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
-
Disk Placement: Using sterile forceps, place the antimicrobial-impregnated disks onto the inoculated agar surface. Ensure the disks are firmly pressed down to make complete contact with the agar and are spaced at least 24 mm apart.
-
Incubation: Invert the plates and incubate at 37°C for 16-24 hours.
-
Interpretation: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is indicative of the antimicrobial's effectiveness.
Anticancer Activity: A Multi-pronged Attack on Malignancy
Piperidine-based thiosemicarbazones have demonstrated significant cytotoxic activity against a variety of cancer cell lines, often with a favorable selectivity index, meaning they are more toxic to cancer cells than to normal cells.[1][2][16]
Comparative Cytotoxicity and Selectivity
The anticancer potential is commonly evaluated by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of a cell population.[1] The selectivity index (SI) is calculated as the ratio of the IC50 in normal cells to the IC50 in cancer cells (SI = IC50 normal cells / IC50 cancer cells). A higher SI value indicates greater selectivity for cancer cells.
| Compound | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| Hydroxypiperidine-substituted thiosemicarbazone (5f) | A549 (Lung Cancer) | 0.58 | BEAS2B (Non-cancerous Lung) | >16.75 | 28.9 | [16] |
| Hydroxypiperidine-substituted thiosemicarbazone (5b) | A549 (Lung Cancer) | 2.81 | BEAS2B (Non-cancerous Lung) | 28.94 | 10.3 | [16] |
| Triapine (a well-known thiosemicarbazone) | Various | Varies | Various | Varies | Varies | [16] |
| DpC (a well-known thiosemicarbazone) | Various | Varies | Various | Varies | Varies | [16] |
Mechanisms of Anticancer Action
The anticancer activity of these compounds is multifaceted and involves several interconnected mechanisms:
-
Iron Chelation and Oxidative Stress: Cancer cells have a higher demand for iron than normal cells to support their rapid proliferation.[17] Thiosemicarbazones are potent iron chelators that can deplete intracellular iron stores, leading to the inhibition of iron-dependent enzymes like ribonucleotide reductase, which is crucial for DNA synthesis.[18][19][20][21] Furthermore, the iron complexes formed by some thiosemicarbazones can be redox-active, catalyzing the generation of reactive oxygen species (ROS) that induce oxidative stress and trigger apoptosis (programmed cell death).[17][20][22]
-
Enzyme Inhibition: As in their antimicrobial action, piperidine-based thiosemicarbazones can inhibit key enzymes in cancer cells. Dihydrofolate reductase (DHFR) is a validated target in cancer therapy, and several of these compounds have shown potent DHFR inhibitory activity.[8][10][23]
-
Induction of Apoptosis: These compounds can trigger apoptosis through various signaling pathways.[3] This can be a consequence of iron deprivation, ROS generation, or direct interaction with apoptotic machinery.
Signaling Pathway Visualization
Caption: Proposed anticancer mechanisms of piperidine-based thiosemicarbazones.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[24][25][26][27][28]
Materials:
-
Cancer cell lines and a non-cancerous control cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well sterile microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound. Include a vehicle control (medium with the same concentration of the solvent used for the compound).
-
Incubation: Incubate the plate for a desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Anticonvulsant Activity: Modulating Neuronal Excitability
Preliminary studies have indicated that some piperidine-based compounds possess anticonvulsant properties, suggesting their potential in the treatment of epilepsy.[29]
Comparative Anticonvulsant Efficacy
The anticonvulsant activity is typically assessed in animal models of seizures, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is used to identify compounds that can prevent clonic seizures.[30]
At present, there is a limited amount of publicly available, direct comparative data on the anticonvulsant activity of a wide range of piperidine-based thiosemicarbazones against standard antiepileptic drugs. Further research in this area is warranted.
Potential Mechanisms of Anticonvulsant Action
The exact mechanisms by which these compounds exert their anticonvulsant effects are still under investigation. However, based on the known pharmacology of the piperidine and thiosemicarbazone moieties, several potential mechanisms can be hypothesized:
-
Modulation of Ion Channels: The piperidine scaffold is present in several drugs that modulate ion channels (e.g., sodium, calcium channels). It is plausible that these compounds could influence neuronal excitability by interacting with these channels.[29]
-
Enhancement of GABAergic Neurotransmission: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Some piperidine derivatives are known to enhance GABAergic transmission, which is a common mechanism of action for many antiepileptic drugs.
-
Interaction with Neurotransmitter Receptors: The compounds may also interact with other neurotransmitter systems that are implicated in seizure generation.
Experimental Workflow for Anticonvulsant Screening
Caption: A typical workflow for the preclinical evaluation of anticonvulsant activity.
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
This test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.[29][30][31][32][33]
Materials:
-
Rodents (mice or rats)
-
Electroconvulsive shock apparatus with corneal electrodes
-
Saline solution
-
Topical anesthetic for the cornea
-
Test compound and vehicle
-
Standard anticonvulsant drug (e.g., phenytoin)
Procedure:
-
Animal Preparation: Administer the test compound, vehicle, or standard drug to the animals at a predetermined time before the test.
-
Anesthesia and Electrode Placement: Apply a drop of topical anesthetic to the corneas of the animal. Place the corneal electrodes on the eyes.
-
Induction of Seizure: Deliver a high-frequency electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).
-
Observation: Observe the animal for the presence or absence of a tonic hindlimb extension. The abolition of this phase is considered the endpoint for protection.
-
Data Analysis: Determine the dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED50).
Conclusion and Future Directions
Piperidine-based thiosemicarbazones represent a highly promising and versatile class of compounds with demonstrable antimicrobial, anticancer, and potential anticonvulsant activities. Their multifaceted mechanisms of action, including metal chelation, enzyme inhibition, and induction of oxidative stress, offer multiple avenues for therapeutic intervention.
The comparative data presented in this guide highlight their potential to outperform or complement existing therapies. However, to fully realize their clinical potential, further research is essential. Future studies should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize potency and selectivity and to minimize off-target effects.
-
In-depth Mechanistic Investigations: To elucidate the precise molecular targets and signaling pathways involved in their biological activities.
-
Pharmacokinetic and In Vivo Efficacy Studies: To evaluate their absorption, distribution, metabolism, excretion (ADME) properties, and therapeutic efficacy in relevant animal models.
-
Toxicology Studies: To thoroughly assess their safety profiles.
By systematically addressing these areas, the scientific community can pave the way for the development of novel and effective piperidine-based thiosemicarbazone therapeutics for a range of challenging diseases.
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Mastering Molecular Geometry: A Comparative Guide to the Conformational Preferences of Fluorinated Piperidines in Solution
Introduction: The Strategic Role of Fluorine in Piperidine Conformation
The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and bioactive molecules.[1] Its chair-like conformation and the orientation of its substituents—axial versus equatorial—are critical determinants of a drug's biological activity, dictating how it binds to its target receptor. The strategic introduction of fluorine, an element with unique stereoelectronic properties, offers a powerful tool to modulate these conformational preferences, thereby fine-tuning a molecule's pharmacokinetic and pharmacodynamic profile.[2][3][4]
Fluorine's high electronegativity and the potent C-F bond can significantly alter molecular properties such as pKa, metabolic stability, and membrane permeability.[1][3] Crucially, these effects are not isotropic; they are highly dependent on the three-dimensional arrangement of the C-F bond within the piperidine scaffold. Understanding how this arrangement is influenced by the surrounding solvent environment is paramount for rational drug design.
This guide provides an in-depth comparison of the conformational preferences of fluorinated piperidines in different solvents. We will dissect the interplay of intramolecular stereoelectronic forces and solvent-solute interactions, supported by experimental NMR data and computational analysis, to provide a predictive framework for researchers in drug development.
Fundamentals of Piperidine Conformation and the Fluorine Effect
A saturated six-membered ring like piperidine predominantly adopts a low-energy chair conformation to minimize steric and torsional strain. In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring). These two chair conformers are in a dynamic equilibrium, rapidly interconverting via a "ring-flip."
The introduction of fluorine complicates this simple picture. The preference for an axial or equatorial position is governed by a subtle balance of several factors:
-
Steric Hindrance: Traditionally, bulky groups prefer the less crowded equatorial position to avoid 1,3-diaxial interactions. Fluorine, being relatively small, exerts minimal steric hindrance.
-
Charge-Dipole Interactions: In protonated piperidinium salts, a strong electrostatic attraction can occur between the positive charge on the nitrogen and the partial negative charge on an axial fluorine (C-F···H-N+), stabilizing the axial conformer.[5][6]
-
Hyperconjugation (Gauche Effect): An axial C-F bond can act as an electron acceptor, stabilized by electron donation from adjacent anti-periplanar C-H bonds (σC-H → σ*C-F). This stereoelectronic effect often favors the axial orientation.[5][7]
-
Dipole Minimization & Solvation: The overall molecular dipole moment is highly dependent on the C-F bond's orientation. Solvents with different polarities will preferentially stabilize the conformer with the more favorable dipole moment, highlighting the critical role of the environment.[2][3][8]
The following diagram illustrates the fundamental chair-chair interconversion for a 3-fluoropiperidine derivative, the central equilibrium we will explore.
Comparative Analysis: Solvent Polarity as a Conformational Switch
The choice of solvent can dramatically shift the conformational equilibrium, sometimes completely inverting the preference from equatorial to axial. This phenomenon arises because polar solvents are better at stabilizing conformers with larger dipole moments. A systematic study by Nairoukh et al. provides compelling experimental evidence for this solvent-dependent behavior using NMR spectroscopy.[3][4][5]
The key experimental observable is the three-bond coupling constant between fluorine and adjacent protons (e.g., ³J(F,H)). According to the Karplus relationship, the magnitude of this coupling is dihedral-angle dependent. A large ³J value (typically > 30 Hz) indicates an anti-periplanar (180°) arrangement, which is characteristic of an axial fluorine, while smaller values are indicative of gauche relationships found in equatorial conformers.[9]
Case Study 1: N-TFA-3,5-difluoropiperidine
Let's examine the behavior of N-trifluoroacetyl (TFA)-3,5-difluoropiperidine. The TFA group is an electron-withdrawing group that influences the ring's electronics. The study tracked the ³J(Fa,Ha) coupling constant across solvents of increasing polarity.
Table 1: Effect of Solvent Polarity on the Conformation of N-TFA-3,5-difluoropiperidine
| Solvent | Dielectric Constant (ε) | ³J(Fa,Ha) (Hz) | Predominant Conformer |
|---|---|---|---|
| Benzene (C₆H₆) | 2.3 | 34.1 | Axial |
| Chloroform (CHCl₃) | 4.8 | 36.1 | Axial |
| Dichloromethane (CH₂Cl₂) | 9.1 | 38.8 | Axial |
| DMSO | 46.7 | 44.4 | Strongly Axial |
Data sourced from Nairoukh et al., 2020.[3][10]
Analysis: For this compound, the axial conformation is preferred even in the least polar solvent, benzene. However, as the solvent polarity increases dramatically from benzene to DMSO, the ³J(Fa,Ha) value steadily increases.[3][10] This indicates that the equilibrium is pushed even further towards the axial state, which is more effectively stabilized by the polar solvent environment. The computational analysis supports this, showing an increasing stability of the more polar axial conformer with rising solvent polarity.[3]
Case Study 2: N-Protected 3,5-difluoropiperidines - A Conformational Inversion
The influence of the N-protecting group is profound. By switching from the electron-withdrawing TFA group to bulkier, less electron-withdrawing groups like Pivaloyl (Piv) or tert-butoxycarbonyl (Boc), the conformational landscape can be completely inverted.
Table 2: Solvent-Induced Conformational Inversion of N-Piv and N-Boc-3,5-difluoropiperidine
| Compound | Solvent | Dielectric Constant (ε) | ³J(Fa,Ha) (Hz) | Predominant Conformer |
|---|---|---|---|---|
| N-Piv-3,5-difluoro | Chloroform (CHCl₃) | 4.8 | 7.3 | Equatorial |
| DMSO | 46.7 | 38.5 | Axial | |
| N-Boc-3,5-difluoro | Chloroform (CHCl₃) | 4.8 | 12.5 | Equatorial |
| DMSO | 46.7 | 40.4 | Axial |
Data sourced from Nairoukh et al., 2020.[2][3]
Analysis: This is a striking demonstration of solvent control. In the relatively non-polar chloroform, both the Piv and Boc protected compounds adopt an equatorial conformation, as indicated by the small coupling constants.[2][3] However, upon switching to the highly polar DMSO, the equilibrium completely flips, favoring the axial conformation with large, characteristic coupling constants. This inversion highlights that for certain substitution patterns, solvation effects can override the intrinsic electronic preferences observed in the gas phase or non-polar media.[3]
Methodologies for Conformational Analysis
To ensure trustworthy and reproducible results, a combination of experimental spectroscopy and computational modeling is employed. This dual approach provides a self-validating system where experimental observations can be rationalized by theoretical models.
Experimental Protocol: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the primary experimental technique for determining piperidine conformation in solution.[7][9][11] The measurement of scalar coupling constants (J-couplings) is particularly powerful.
Step-by-Step Workflow:
-
Sample Preparation: Dissolve a 5-10 mg sample of the fluorinated piperidine derivative in ~0.6 mL of the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire high-resolution ¹H and ¹⁹F NMR spectra. For detailed analysis, 2D correlation experiments like ¹H-¹H COSY and ¹H-¹³C HSQC are necessary to unambiguously assign all proton and carbon signals.[9]
-
J-Coupling Measurement: Analyze the multiplicity and splitting patterns in the ¹H spectrum, particularly for the protons adjacent to the fluorine atom. The key parameter, ³J(H,F), can be directly measured from the ¹H or ¹⁹F spectrum.
-
Conformational Assignment:
-
A large ³J(H,F) value (~30-45 Hz) indicates a ~180° dihedral angle, confirming an axial fluorine.
-
A small ³J(H,F) value (~5-15 Hz) indicates a ~60° dihedral angle, confirming an equatorial fluorine.
-
-
Equilibrium Quantification (if applicable): If both conformers are present, the observed J-coupling will be a population-weighted average. The ratio of conformers can be estimated using the values of the pure axial and equatorial conformers as references.
Computational Protocol: DFT Calculations with Solvation Models
Computational chemistry provides invaluable insight into the energies of different conformers and helps rationalize experimental findings.
Step-by-Step Workflow:
-
Structure Generation: Build the 3D structures for both the axial and equatorial chair conformers of the target molecule in a molecular modeling program.
-
Gas-Phase Optimization: Perform a geometry optimization and frequency calculation for each conformer using an appropriate level of theory, such as Density Functional Theory (DFT) with a method like M06-2X and a robust basis set (e.g., def2-QZVPP).[3] This provides the intrinsic energy difference between conformers without solvent effects.
-
Solvation Modeling: Re-run the optimization calculations incorporating a solvent model. The Polarizable Continuum Model (PCM) is a widely used and effective method.[3] This is repeated for each solvent of interest (e.g., specifying 'water' or 'chloroform' in the calculation input).
-
Energy Analysis: Extract the final Gibbs Free Energies (ΔG) for both conformers in each solvent. The difference, ΔG(ax-eq), indicates the relative stability. A negative value means the axial conformer is more stable, while a positive value indicates the equatorial is favored.
-
Correlation with Experiment: Compare the predicted stable conformer from the ΔG values with the conformer determined by NMR. A good model will show qualitative agreement with the experimental data.[3]
The following diagram outlines this integrated workflow for determining conformational preference.
Implications for Drug Design
The ability to control piperidine conformation through solvent choice or, more permanently, through rational design based on these principles, has profound implications for drug development.
-
Receptor Binding: The specific 3D orientation of the fluorine atom and other substituents determines the binding pose and affinity of a molecule to its biological target. An axial C-F bond may form a crucial hydrogen bond or favorable dipole interaction that an equatorial one cannot.
-
Modulating pKa: As seen in the Merck KSP inhibitor example, an axial fluorine can increase the basicity of the piperidine nitrogen compared to its equatorial counterpart.[1] This allows for fine-tuning of the pKa to optimize solubility, cell permeability, and avoid off-target effects like hERG channel binding.[1]
-
Pre-organizing Ligands: By installing fluorine atoms, medicinal chemists can create conformationally rigid scaffolds.[2] A molecule that is "pre-organized" into its bioactive conformation pays a smaller entropic penalty upon binding, leading to higher affinity and selectivity.
Conclusion
The conformational preference of fluorinated piperidines is not a fixed property but a dynamic equilibrium sensitive to the interplay between intramolecular stereoelectronic effects and the polarity of the surrounding solvent. A clear correlation exists: increasing solvent polarity tends to favor the more polar axial-fluorine conformer. In some cases, this effect is so pronounced that it can completely invert the conformational preference observed in non-polar environments.
By leveraging a combined approach of high-resolution NMR spectroscopy and computational modeling with continuum solvation models, researchers can confidently predict and verify the conformational behavior of these important scaffolds. This understanding is not merely academic; it provides a rational basis for the design of next-generation therapeutics, enabling chemists to use fluorine and solvent effects as strategic tools to lock in desired conformations and optimize drug properties.
References
-
Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146. [Link]
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Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(28), 6141-6146. Available at: [Link]
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ResearchGate. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. [Link]
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ResearchGate. (n.d.). Figure 2: The conformational preferences of 3-fluoropiperidine (1) and...[Link]
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The Hebrew University of Jerusalem. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. [Link]
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Pérez, M. A., et al. (2018). Investigation of the role of stereoelectronic effects in the conformation of piperidones by NMR spectroscopy and X-ray diffraction. Beilstein Journal of Organic Chemistry, 14, 2516-2526. [Link]
-
ResearchGate. (n.d.). Corrigendum: The conformational preferences of 3-fluoropiperidine (1) and...[Link]
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ResearchGate. (n.d.). Table 2: The conformational preferenceso f3 ,5-difluoropiperidine deriva- tives. [a]. [Link]
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PubMed. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry, 26(28), 6141-6146. [Link]
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Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3583-3590. [Link]
-
Thangamani, A., et al. (2005). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Journal of Chemical Sciences, 117(6), 579-586. [Link]
-
PubMed. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry, 26(28), 6141-6146. [Link]
-
ResearchGate. (n.d.). The conformational preferences of fluorinated piperidine derivatives...[Link]
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National Institutes of Health. (2020). Corrigendum: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry, 26(61), 14003. [Link]
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D'Alonzo, D., et al. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 26(11), 3321. [Link]
-
Royal Society of Chemistry. (2021). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 11, 33749-33759. [Link]
-
Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]
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A Comparative Guide to In Silico Docking of Piperidine-Based DHFR Inhibitors
This guide provides an in-depth comparative analysis of piperidine-based inhibitors targeting dihydrofolate reductase (DHFR), a crucial enzyme in cellular metabolism and a well-established target for therapeutic intervention. We will delve into the structural nuances and binding energetics of a series of piperidine-containing compounds, supported by experimental data, to offer researchers, scientists, and drug development professionals a comprehensive resource for understanding their potential. This document is structured to provide not just a list of findings, but to explain the rationale behind the computational experimental choices and to offer a self-validating framework for in silico drug discovery.
Dihydrofolate Reductase: A Timeless Target in Drug Discovery
Dihydrofolate reductase (DHFR) is a pivotal enzyme that catalyzes the reduction of 7,8-dihydrofolate to 5,6,7,8-tetrahydrofolate, a precursor essential for the synthesis of purines, thymidylate, and certain amino acids. The inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an attractive target for antimicrobial and anticancer therapies. The piperidine scaffold, a ubiquitous heterocyclic motif in medicinal chemistry, has been extensively explored for its potential to yield potent DHFR inhibitors. Its conformational flexibility and ability to engage in various non-covalent interactions make it a versatile building block in drug design.
Comparative Analysis of Piperidine-Based DHFR Inhibitors: A Case Study of 4-Piperidine-Based Thiosemicarbazones
To illustrate the principles of in silico evaluation of piperidine-based DHFR inhibitors, we will focus on a series of 4-piperidine-based thiosemicarbazones. A recent study synthesized and evaluated these compounds for their inhibitory activity against human DHFR, providing a valuable dataset for comparing experimental biological activity (IC50 values) with in silico docking scores.[1][2][3]
The docking studies for this series were performed using the crystal structure of human DHFR in complex with NADP and an inhibitor, retrieved from the Protein Data Bank (PDB ID: 1KMS).[3] The docking protocol was validated by re-docking the co-crystallized inhibitor, which successfully reproduced the experimentally observed conformation.[3]
Below is a table summarizing the in vitro inhibitory activity and the corresponding in silico docking scores for a selection of these compounds.
| Compound ID | R-Group Substitution | In Vitro IC50 (µM) | Docking Score | Key Interacting Residues (as reported for potent analogs) |
| 5a | Cyclohexyl | 41.20 ± 0.67 | -27.88 | Not explicitly detailed, likely hydrophobic interactions. |
| 5f | 2,3-dichlorophenyl | 18.27 ± 0.39 | -31.14 | Val115, Phe31, Ala9, Pro61, Ile7, Phe34, Leu22, Ile60 |
| 5h | 4-methoxyphenyl | 15.62 ± 0.26 | -30.15 | Val115, Phe31, Ala9, Pro61, Ile7, Phe34, Leu22, Ile60 |
| 5i | 4-chlorobenzyl | 22.35 ± 0.50 | -29.59 | Val115, Phe31, Ala9, Pro61, Ile7, Phe34, Leu22, Ile60 |
| 5k | 2,3-dichlorobenzyl | 47.30 ± 0.86 | -26.54 | Not explicitly detailed, likely reduced affinity due to steric hindrance. |
| 5p | 3-nitrophenyl | 13.70 ± 0.25 | -32.51 | Val115, Phe31, Ala9, Pro61, Ile7, Phe34, Leu22, Ile60 |
| Methotrexate | (Standard) | 0.086 ± 0.07 | Not Reported in study | Established interactions with key active site residues. |
Data Interpretation and Structure-Activity Relationship (SAR):
The data reveals a general correlation between the in silico docking scores and the in vitro inhibitory activities, where a more negative docking score tends to correspond to a lower IC50 value (higher potency).[1] For instance, compound 5p , with the most favorable docking score of -32.51, also exhibits the highest inhibitory activity with an IC50 of 13.70 µM.[1] Conversely, compound 5k , with the least favorable docking score of -26.54, shows the weakest inhibitory activity (IC50 = 47.30 µM).[1]
This correlation underscores the utility of molecular docking in predicting the biological activity of novel compounds. The key interactions identified for the more potent inhibitors, such as hydrogen bonds with residues like Val115 and extensive hydrophobic interactions with Phe31, Ala9, Pro61, Ile7, Phe34, Leu22, and Ile60, provide a structural basis for their inhibitory mechanism.[1] The piperidine ring, in these compounds, often contributes to favorable hydrophobic and van der Waals interactions within the active site of DHFR. The variations in the R-group substitutions on the thiosemicarbazone moiety directly influence the binding affinity by altering the electronic and steric properties of the molecule, leading to the observed differences in activity.
Experimental Protocol: A Step-by-Step Guide to Molecular Docking of Piperidine-Based DHFR Inhibitors using AutoDock Vina
This section provides a detailed, self-validating protocol for performing molecular docking studies of piperidine-based inhibitors against human DHFR using AutoDock Vina, a widely used and validated open-source docking program.
Rationale for Tool Selection
AutoDock Vina is chosen for its accuracy, speed, and ease of use. It employs a sophisticated gradient optimization method in its search algorithm and an empirical scoring function to estimate the binding affinity. The PDBQT file format used by AutoDock Vina is an extension of the PDB format that includes atomic charges and atom types, which are crucial for the scoring function.
Step-by-Step Methodology
Step 1: Preparation of the Receptor (DHFR)
-
Obtain the Crystal Structure: Download the X-ray crystal structure of human DHFR from the Protein Data Bank (e.g., PDB ID: 1KMS). This structure should ideally be co-crystallized with a ligand to ensure the active site is in a relevant conformation.
-
Pre-processing:
-
Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and the co-crystallized ligand. The cofactor NADPH, however, should be retained as it is crucial for the catalytic activity and inhibitor binding.[3]
-
Add polar hydrogen atoms to the protein, as they are often not resolved in X-ray structures.
-
Assign partial charges (e.g., Kollman charges) to the protein atoms.
-
-
Convert to PDBQT format: Use software like AutoDock Tools (ADT) to convert the prepared PDB file into the PDBQT format. This step assigns AutoDock atom types to the protein atoms.
Step 2: Preparation of the Ligand (Piperidine-Based Inhibitor)
-
Generate 3D Structure: Create the 3D structure of your piperidine-based inhibitor using a molecule builder or cheminformatics software (e.g., ChemDraw, Avogadro).
-
Energy Minimization: Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Assign Charges and Torsions:
-
Calculate Gasteiger charges for the ligand atoms.
-
Define the rotatable bonds (torsions) in the ligand to allow for conformational flexibility during docking.
-
-
Convert to PDBQT format: Convert the prepared ligand file into the PDBQT format using ADT.
Step 3: Defining the Docking Site (Grid Box)
-
Identify the Active Site: The active site of DHFR is the binding pocket of the natural substrate, dihydrofolate. In our example (PDB ID: 1KMS), the active site can be identified based on the location of the co-crystallized inhibitor.
-
Set the Grid Box: Define a three-dimensional grid box that encompasses the entire active site. The size and center of the grid box are critical parameters that define the search space for the docking algorithm. The box should be large enough to allow the ligand to move and rotate freely but not so large as to unnecessarily increase the computation time.
Step 4: Running the Docking Simulation with AutoDock Vina
-
Create a Configuration File: Prepare a configuration text file that specifies the input files (receptor and ligand in PDBQT format), the coordinates of the grid box center, and its dimensions.
-
Execute AutoDock Vina: Run the AutoDock Vina executable from the command line, providing the configuration file as an input. Vina will perform the docking simulation and generate an output file containing the predicted binding poses of the ligand ranked by their binding affinity scores (in kcal/mol).
Step 5: Analysis of Docking Results
-
Examine Binding Poses: Visualize the predicted binding poses of the ligand within the active site of DHFR using molecular visualization software (e.g., PyMOL, Chimera).
-
Analyze Interactions: Identify the key protein-ligand interactions for the best-ranked poses, such as hydrogen bonds, hydrophobic interactions, and pi-stacking. This analysis provides insights into the structural basis of the inhibitor's potency.
-
Correlate with Experimental Data: Compare the docking scores with available experimental data (e.g., IC50 values) to validate the docking protocol and to build a reliable structure-activity relationship model.
Visualizing the Workflow and Key Scaffolds
To further clarify the process and the molecular structures involved, the following diagrams have been generated using Graphviz.
Caption: A generalized workflow for in silico docking of DHFR inhibitors.
Caption: General chemical scaffold of a piperidine-based inhibitor.
Conclusion and Future Perspectives
This guide has provided a comprehensive overview of the in silico evaluation of piperidine-based DHFR inhibitors. The presented case study of 4-piperidine-based thiosemicarbazones highlights the synergy between computational predictions and experimental validation in modern drug discovery. The detailed docking protocol offers a practical framework for researchers to conduct their own in silico screening and lead optimization studies.
The continuous development of more accurate scoring functions and the integration of molecular dynamics simulations will further enhance the predictive power of in silico docking. As our understanding of the dynamic nature of protein-ligand interactions grows, so too will our ability to design novel, potent, and selective DHFR inhibitors with the piperidine scaffold as a key structural element.
References
-
Srivastava, V., Kumar, A., & Siddiqi, M. I. (2008). Molecular docking studies on DMDP derivatives as human DHFR inhibitors. Bioinformation, 3(4), 180–188. [Link]
-
Aftab, H., Ullah, S., Khan, A., al-Rashida, M., Shafiq, Z., et al. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Scientific Reports, 14(1), 22645. [Link]
-
ResearchGate. (n.d.). Reported piperidine and thiosemicarbazones based DHFR Inhibitors. Retrieved from [Link]
-
Aftab, H., Ullah, S., Khan, A., al-Rashida, M., Shafiq, Z., et al. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. University of Victoria Libraries. [Link]
-
Aftab, H., Ullah, S., Khan, A., al-Rashida, M., Shafiq, Z., et al. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. National Center for Biotechnology Information. [Link]
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A Senior Application Scientist's Guide to Alternative Bases for Fmoc Removal in Peptide Synthesis
For decades, piperidine has been the workhorse for Nα-Fmoc deprotection in solid-phase peptide synthesis (SPPS). Its efficacy in rapidly and cleanly removing the Fmoc group is well-established. However, growing concerns regarding its regulatory status as a controlled substance, inherent toxicity, and its propensity to induce side reactions, most notably aspartimide formation, have driven the scientific community to explore and validate viable alternatives.[1][2] This guide provides a comprehensive comparison of the most promising alternative bases, supported by experimental data, to empower researchers in making informed decisions for their specific synthetic challenges.
The Rationale for Moving Beyond Piperidine
The decision to seek alternatives to piperidine is not merely a matter of convenience but is rooted in the pursuit of higher peptide purity, improved safety, and streamlined laboratory management. The primary drawbacks of piperidine include:
-
Regulatory Hurdles: Piperidine is a controlled substance in many regions, requiring stringent documentation and tracking, which can introduce administrative burdens.[1][2]
-
Toxicity and Odor: Its unpleasant odor and toxicity necessitate careful handling and waste disposal protocols.
-
Base-Induced Side Reactions: Piperidine's basicity (pKa of conjugate acid ≈ 11.1) can promote deleterious side reactions, particularly the formation of aspartimide from Asp-containing sequences.[1][3][4] This rearrangement is a significant challenge as it leads to impurities that are often difficult to separate from the target peptide.[5][6]
The Mechanism of Fmoc Deprotection: A Two-Fold Role for the Base
Understanding the mechanism of Fmoc removal is crucial to evaluating the performance of alternative bases. The process is a base-catalyzed β-elimination that occurs in two key steps:
-
Proton Abstraction: A base removes the acidic proton from the C9 position of the fluorene ring system.[1][7]
-
β-Elimination and Scavenging: This abstraction leads to the formation of a transient carbanion, which rapidly undergoes elimination to release the free N-terminal amine of the peptide, carbon dioxide, and the highly reactive electrophile, dibenzofulvene (DBF).[1][7][8] The base then acts as a scavenger, trapping the DBF to form a stable adduct and preventing it from reacting with the newly deprotected peptide amine, which would cause chain termination.[7][9]
Caption: Mechanism of base-induced Fmoc deprotection.
A Comparative Analysis of Alternative Bases
The ideal alternative to piperidine should exhibit efficient Fmoc removal, effectively scavenge DBF, minimize side reactions, be readily available, and possess a favorable safety profile. Here, we compare the most widely adopted alternatives.
Piperazine
Piperazine has emerged as a popular alternative due to its lower basicity (pKa of conjugate acid ≈ 9.73) compared to piperidine.[1] This reduced basicity is advantageous in minimizing base-catalyzed side reactions.
-
Performance: Studies have shown that piperazine can effectively remove the Fmoc group, albeit at a slower rate than piperidine when used alone.[10] However, its key advantage lies in the significant reduction of aspartimide formation, particularly in sensitive sequences.[3][5]
-
Drawbacks: The primary limitation of piperazine is its lower solubility in common SPPS solvents like DMF, often requiring the addition of ethanol to achieve sufficient concentrations.[1] Its slower reaction kinetics might necessitate longer deprotection times, which could be a concern for high-throughput synthesis.
4-Methylpiperidine (4-MP)
4-Methylpiperidine is a close structural analog of piperidine and offers nearly identical performance without the stringent regulatory controls.[2][11]
-
Performance: Kinetic studies have demonstrated that 4-MP has an efficiency in Fmoc removal that is identical to piperidine.[2] It has been successfully used in the synthesis of a wide range of peptides with no discernible difference in yield or purity compared to piperidine.[2][11]
-
Advantages: The primary benefit of 4-MP is its non-controlled substance status, simplifying procurement and handling.[2][11] It also reportedly exhibits better behavior in automated synthesizers, with a reduced tendency to form precipitates in tubing.[11]
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
DBU is a non-nucleophilic, strong organic base that offers significantly faster Fmoc deprotection kinetics than piperidine.[8][12]
-
Performance: DBU can achieve complete Fmoc removal in a fraction of the time required by piperidine, which is particularly beneficial for "difficult" or aggregation-prone sequences.[10][12][13]
-
Drawbacks: As a non-nucleophilic base, DBU cannot scavenge the liberated DBF, which can lead to chain termination if a scavenger is not added.[12][14] Its strong basicity can also exacerbate aspartimide formation.[8][12] For these reasons, DBU is almost always used in combination with a nucleophilic scavenger.
Piperazine/DBU Cocktail: A Synergistic Combination
A mixture of piperazine and DBU has gained significant traction as a highly efficient and safer alternative to piperidine.[10][13]
-
Performance: This combination harnesses the rapid deprotection capabilities of DBU while utilizing piperazine as an effective DBF scavenger.[10][13][15] Kinetic studies have shown that a solution of 5% piperazine and 2% DBU can remove the Fmoc group faster than 20% piperidine.[10] This rapid deprotection can be advantageous in minimizing contact time and potentially reducing side reactions. The combination has been shown to significantly reduce deletion sequences that can arise from incomplete Fmoc removal in difficult sequences.[10][13]
-
Mitigating Side Reactions: The addition of a weak acid, such as 1% formic acid, to the piperazine/DBU cocktail has been demonstrated to effectively suppress aspartimide formation in susceptible sequences.[10][13][15]
Quantitative Performance Comparison
The following table summarizes the performance of various deprotection reagents based on published experimental data.
| Deprotection Reagent | Concentration | Deprotection Time | Crude Purity (%) | Aspartimide Formation | Key Advantages | Key Disadvantages |
| Piperidine | 20% in DMF | 2 x 10 min | Peptide Dependent | Significant in susceptible sequences[4] | Well-established, effective | Regulated, toxic, promotes side reactions[1][2] |
| 4-Methylpiperidine | 20% in DMF | 2 x 10 min | Comparable to Piperidine[1][16] | Similar to Piperidine | Not a controlled substance, equivalent performance to piperidine[2][11] | Similar potential for side reactions as piperidine |
| Piperazine | 10% w/v in 9:1 DMF/Ethanol | 2 x 10 min | Comparable to Piperidine[1][16] | Reduced compared to piperidine[3][5] | Reduced side reactions, safer | Lower solubility, slower kinetics alone[1][10] |
| Piperazine/DBU | 5% Piperazine + 2% DBU in DMF | < 1 min | High, with reduced deletion sequences[10][13] | Can be significant, but mitigated with acid additive[10][13][15] | Very fast, efficient for difficult sequences[10][13] | Requires careful formulation to control side reactions |
Experimental Protocols
The following are representative protocols for Fmoc deprotection using the discussed alternative bases. These should be optimized for specific peptide sequences and synthetic platforms.
Protocol 1: Fmoc Deprotection using 4-Methylpiperidine
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Deprotection Solution: Prepare a 20% (v/v) solution of 4-methylpiperidine in DMF.
-
First Deprotection: Drain the DMF from the swollen resin and add the 20% 4-MP solution. Agitate for 3 minutes.
-
Second Deprotection: Drain the solution and add a fresh aliquot of the 20% 4-MP solution. Agitate for 10-15 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of 4-MP and the DBF-adduct.
-
Confirmation: Perform a Kaiser test to confirm the presence of a free primary amine.[7]
Protocol 2: Fmoc Deprotection using Piperazine/DBU
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Deprotection Solution: Prepare a solution of 5% (w/v) piperazine and 2% (v/v) DBU in DMF. For sequences prone to aspartimide formation, add 1% (v/v) formic acid to this solution.
-
Deprotection: Drain the DMF from the swollen resin and add the piperazine/DBU solution. Agitate for 1-3 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times).
-
Confirmation: Perform a Kaiser test to confirm successful deprotection.
Caption: General workflow for one cycle of solid-phase peptide synthesis.
Conclusion and Recommendations
The selection of a deprotection base is a critical parameter in SPPS that directly impacts peptide purity, yield, and operational efficiency. While piperidine remains a viable option, the alternatives presented offer compelling advantages.
-
For laboratories seeking a direct, hassle-free replacement for piperidine with equivalent performance, 4-methylpiperidine is the logical choice.
-
For the synthesis of peptides containing sequences prone to aspartimide formation, piperazine or a carefully formulated piperazine/DBU cocktail with an acidic additive offers a superior strategy for minimizing this problematic side reaction.
-
The piperazine/DBU combination is particularly powerful for overcoming challenges associated with difficult or aggregation-prone sequences due to its rapid and efficient deprotection kinetics.
By understanding the nuances of each alternative and leveraging the provided experimental insights, researchers can optimize their SPPS protocols, leading to the successful synthesis of high-quality peptides while enhancing laboratory safety and simplifying regulatory compliance.
References
-
Ralhan, K., KrishnaKumar, V. G., & Gupta, S. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances, 5(126), 104417-104425. [Link]
-
Wade, J. D., Mathieu, M. N., Macris, M., & Tregear, G. W. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Letters in Peptide Science, 7(2), 107-112. [Link]
-
de la Torre, B. G., & Albericio, F. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 21(11), 1542. [Link]
-
Madsen, C., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering, 9(41), 13869-13879. [Link]
-
Tarrason, G., et al. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Chemistry–A European Journal, e202500490. [Link]
-
Lauer, J. L., et al. (2003). The aspartimide problem in Fmoc-based SPPS. Part II. Journal of peptide science, 9(8), 518-526. [Link]
-
Fields, C. G. (2023). Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. Peptide Synthesis Blog. [Link]
-
White, P., et al. (2017). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 23(1), 8-28. [Link]
-
Hachmann, J., & Lebl, M. (2006). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. Journal of Combinatorial Chemistry, 8(2), 149-149. [Link]
-
de la Torre, B. G., & Albericio, F. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 21(11), 1542. [Link]
-
AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2025). Deprotection. [Link]
-
Ralhan, K., KrishnaKumar, V. G., & Gupta, S. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances, 5(126), 104417-104425. [Link]
-
Cherkupally, P., et al. (2016). COMPARISON OF REAGENTS FOR FMOC-GROUP REMOVAL FROM GROWING PEPTIDE CHAIN IN THE SOLID-PHASE PEPTIDE SYNTHESIS. ResearchGate. [Link]
-
Chen, J., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. Molecules, 27(7), 2139. [Link]
-
de la Torre, B. G., & Albericio, F. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Semantic Scholar. [Link]
-
Organic Chemistry. (2022, January 7). Deprotecting Fmoc Group Mechanism | Organic Chemistry [Video]. YouTube. [Link]
-
Ralhan, K., KrishnaKumar, V. G., & Gupta, S. (2015). Piperazine and DBU: A safer alternative for rapid and efficient Fmoc deprotection in Solid Phase Peptide Synthesis. ResearchGate. [Link]
-
AAPPTec. (n.d.). Fmoc Removal with DBU. [Link]
-
Dunne, J., et al. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry, 22(23), 8148-8160. [Link]
-
El-Faham, A., & Albericio, F. (2017). (a) Mechanism of Fmoc deprotection and trapping of dibenzofulvene. (b)... [Image]. ResearchGate. [Link]
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
Jad, Y. E., et al. (2021). Toward sustainable solid-phase peptide synthesis strategy – in situ Fmoc removal. Journal of Peptide Science, 27(11), e3345. [Link]
-
Sheppeck, J. E., et al. (2000). A convenient and scaleable procedure for removing the Fmoc group in solution. Tetrahedron Letters, 41(29), 5329-5333. [Link]
-
Jad, Y. E., et al. (2021). Comparison between standard 4-step standard SPPS and 3-step in-situ Fmoc removal protocol [Image]. ResearchGate. [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Methyl 5,5-difluoropiperidine-3-carboxylate hydrochloride
As drug development professionals, our work with novel chemical entities demands not only precision in synthesis and application but also an unwavering commitment to safety and environmental stewardship. Methyl 5,5-difluoropiperidine-3-carboxylate hydrochloride, a fluorinated piperidine derivative, represents a class of compounds whose unique chemical properties necessitate a rigorous and informed approach to waste management. This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in established safety protocols and regulatory standards. Our objective is to empower researchers to manage this chemical waste stream responsibly, ensuring the protection of both laboratory personnel and the environment.
Part 1: Hazard Identification and Risk Assessment
Key Hazard Considerations:
-
Fluorinated Organic Compound: The carbon-fluorine bond is exceptionally strong, contributing to the environmental persistence of many fluorinated compounds. Incomplete combustion can lead to the formation of hazardous byproducts, including hydrogen fluoride (HF), a highly corrosive and toxic gas.[1]
-
Nitrogen-Containing Heterocycle: The piperidine ring introduces nitrogen into the structure. Thermal decomposition can generate toxic nitrogen oxides (NOx) and potentially hydrogen cyanide (HCN).[2][3][4][5]
-
Hydrochloride Salt: As a salt of hydrochloric acid, the compound is acidic. Contact with bases will liberate the free amine, and thermal decomposition will release hydrogen chloride (HCl) gas.
-
Ester Functionality: The methyl carboxylate group may undergo hydrolysis under strong acidic or basic conditions, a factor to consider in chemical neutralization approaches.[6][7]
Based on these characteristics, the compound must be treated as hazardous waste. A summary of potential hazards is presented in Table 1.
| Hazard Class | Potential Byproducts of Decomposition/Reaction | Primary Risks |
| Halogenated Organic | Hydrogen Fluoride (HF), Hydrogen Chloride (HCl) | Acute toxicity, severe respiratory and skin burns. |
| Nitrogen Heterocycle | Nitrogen Oxides (NOx), Hydrogen Cyanide (HCN) | Systemic toxicity, chemical asphyxiation. |
| Hydrochloride Salt | Hydrogen Chloride (HCl) | Corrosivity, respiratory irritation. |
| Ester | Hydrolysis under strong acid/base | Potential for reaction incompatibility. |
| Table 1. Summary of Potential Hazards Associated with this compound. |
Part 2: Personal Protective Equipment (PPE) and Spill Management
Given the identified hazards, stringent adherence to PPE protocols is mandatory when handling this compound, including during disposal preparation.
Mandatory PPE:
-
Eye Protection: Chemical splash goggles are the minimum requirement. For tasks with a higher risk of splashing, a face shield worn over goggles is essential.[8]
-
Hand Protection: Use chemically resistant gloves. Given the halogenated nature of the compound, double-gloving with nitrile or neoprene gloves is recommended. Always consult the glove manufacturer's compatibility chart.[8]
-
Body Protection: A flame-resistant lab coat is required. For handling larger quantities or during spill cleanup, a chemical-resistant apron should be worn.[8]
-
Respiratory Protection: All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.
Spill Management Protocol:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and restrict access to the affected area.
-
Don PPE: Wear the appropriate PPE as described above.
-
Containment: For solid spills, carefully sweep the material, avoiding dust generation. For liquid spills, contain with a compatible absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Collect the contained spill material into a clearly labeled, sealed container designated for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
Part 3: Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as a halogenated organic waste. Landfilling is not a suitable option due to its likely persistence and potential to leach into the environment.[1][9]
Step 1: Waste Characterization and Segregation
Proper segregation is the foundation of safe chemical waste management. This compound and any materials contaminated with it must be collected separately from other waste streams.
-
Action: Designate a specific, compatible waste container for "Halogenated Organic Waste."[8][10] The container should be made of a material compatible with the chemical (e.g., High-Density Polyethylene - HDPE) and have a secure, vapor-tight lid.
-
Causality: Mixing halogenated and non-halogenated waste streams complicates the disposal process and significantly increases costs. Furthermore, mixing with incompatible chemicals can lead to dangerous reactions.[11][12][13] For instance, mixing this acidic hydrochloride salt with strong bases could cause a rapid, exothermic neutralization reaction.
Step 2: Waste Labeling
Accurate and detailed labeling is a regulatory requirement and a critical safety measure.
-
Action: Label the waste container with the words "Hazardous Waste, Halogenated Organic" and list the full chemical name: "this compound." Include the approximate concentration and quantity.
-
Causality: Proper labeling ensures that environmental health and safety (EHS) personnel and waste disposal vendors can manage the waste correctly, select the appropriate disposal technology, and take necessary safety precautions.
Step 3: On-Site Neutralization (For Aqueous Solutions Only)
For dilute aqueous solutions, a neutralization step can be considered to mitigate the corrosivity of the hydrochloride salt before collection. This procedure must be performed with extreme caution in a chemical fume hood.
-
Action:
-
While stirring the dilute aqueous waste solution, slowly add a weak base, such as a 5% sodium bicarbonate solution.
-
Monitor the pH of the solution. Continue adding the base dropwise until the pH is between 6.0 and 8.0.
-
Be aware of potential gas evolution (CO2).
-
-
Causality: Neutralizing the acidic hydrochloride reduces the corrosive hazard of the waste.[14] However, this does not eliminate the hazard of the fluorinated organic component. The neutralized solution must still be collected as halogenated hazardous waste. Do not attempt to neutralize concentrated solutions or the solid material directly, as this can generate significant heat.
Step 4: Final Disposal Pathway
The recommended and most environmentally sound disposal method for fluorinated organic compounds is high-temperature incineration.
-
Action: Arrange for pickup of the sealed and labeled hazardous waste container by your institution's certified EHS department or a licensed hazardous waste disposal contractor.
-
Causality: High-temperature incineration (typically >1000°C) with sufficient residence time is necessary to break the strong carbon-fluorine bonds and completely mineralize the compound.[1][9] This process converts the organic material into carbon dioxide, water, and acid gases (HF, HCl), which are then scrubbed from the exhaust stream in the incinerator's air pollution control system. This is the most effective technology to prevent the release of persistent fluorinated compounds into the environment.[1]
The decision-making workflow for the disposal process is illustrated in the diagram below.
Disposal Decision Workflow.
References
- Safety and handling of fluorin
- Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. U.S. Environmental Protection Agency (EPA).
- Halogenated Organic Liquids - Standard Oper
- Guidelines for Disposing of PFAs. MCF Environmental Services.
- How to dispose of hydrochloric acid. Lab Alley.
- SAFETY DATA SHEET - 4,4-Difluoropiperidine hydrochloride. Sigma-Aldrich.
- Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candid
- Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PubMed.
- Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI.
- (PDF) Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
- Acid-catalyzed hydrolysis of 1-piperoylpiperidine. Sciencemadness Discussion Board.
- Piperidine from the hydrolysis of piperine. Sciencemadness Discussion Board.
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- Chemical Comp
- INCOMPATIBLE CHEMICALS. University of Washington Environmental Health & Safety.
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Comprehensive Safety and Handling Guide for Methyl 5,5-difluoropiperidine-3-carboxylate hydrochloride
This guide provides essential safety and logistical information for the handling, storage, and disposal of Methyl 5,5-difluoropiperidine-3-carboxylate hydrochloride (CAS No. 1359656-87-3). The following protocols are designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical safely and effectively in a laboratory setting. The guidance herein is synthesized from established safety protocols for similar chemical structures and general principles of laboratory safety.
Hazard Identification and Risk Assessment
-
Piperidine Moiety: Piperidine and its derivatives can be irritating to the skin, eyes, and respiratory tract. Some may also have effects on the central nervous system.[1][2]
-
Fluorinated Organic Compound: The presence of carbon-fluorine bonds can confer unique reactivity and potential toxicity. Some fluorinated compounds can be persistent in the environment.[3][4] Upon combustion, fluorinated organic compounds can produce hazardous gases such as hydrogen fluoride.[5]
-
Hydrochloride Salt: As a hydrochloride salt, the compound is acidic and can be corrosive. It may cause irritation or burns upon contact with skin or eyes.[6][7][8]
Based on the SDS for the structurally similar compound, Methyl (3S,5R)-5-(trifluoromethyl)piperidine-3-carboxylate hydrochloride, the primary hazards are anticipated to be:
-
Skin Irritation: May cause redness and irritation upon contact.[6]
-
Serious Eye Irritation: Can cause significant irritation and potential damage to the eyes.[6]
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[6]
A comprehensive risk assessment should be performed before commencing any work with this compound.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure. The following table outlines the recommended PPE for various laboratory operations.
| PPE Component | Standard Laboratory Operations (Low Concentration/Small Scale) | High-Risk Operations (High Concentration/Large Scale/Aerosol Generation) |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Double gloving with chemical-resistant gloves. |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. | Chemical safety goggles and a full-face shield.[9] |
| Body Protection | A standard laboratory coat. | A chemical-resistant apron over a lab coat or disposable coveralls.[9] |
| Respiratory Protection | Not generally required if work is performed in a certified chemical fume hood. | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases may be necessary if a fume hood is not available or insufficient.[7][10] |
Workflow for PPE Selection:
Caption: PPE Selection Workflow for Handling this compound.
Safe Handling and Operational Plan
Adherence to a strict operational plan is critical for minimizing risk.
3.1. Engineering Controls:
-
Chemical Fume Hood: All work with this compound, especially when handling the solid or preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
3.2. Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure the work area within the fume hood is clean and uncluttered. Assemble all necessary equipment, including glassware, spatulas, and weighing paper.
-
Weighing: Carefully weigh the solid compound on weighing paper or in a tared container inside the fume hood to minimize the generation of dust.
-
Dissolving: If preparing a solution, add the solid to the solvent slowly. Be aware of any potential exothermic reactions.
-
Transfers: Use appropriate tools, such as a spatula for solids or a properly calibrated pipette for solutions, to transfer the material. For air-sensitive applications, specialized techniques and equipment, such as Schlenk lines or glove boxes, should be utilized.[11][12][13]
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.[6]
3.3. Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]
-
Spills: For small spills, absorb the material with an inert, non-combustible absorbent and place it in a sealed container for disposal. For large spills, evacuate the area and contact the institution's environmental health and safety department.[3]
Storage and Disposal Plan
4.1. Storage:
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[6]
-
The compound may be light-sensitive; store in an opaque container or in a dark location.
4.2. Disposal:
-
Waste Classification: This compound should be treated as halogenated organic waste.
-
Containerization: Collect all waste containing this compound in a designated, labeled, and sealed container for halogenated organic waste. Do not mix with non-halogenated waste.[3]
-
Disposal Route: Dispose of the waste through your institution's hazardous waste management program. Do not dispose of it down the drain or in the regular trash.[3][14]
By adhering to these guidelines, you can significantly mitigate the risks associated with the handling of this compound and maintain a safe laboratory environment.
References
-
U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. Retrieved from [Link]
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Columbia University. (2009, November). The Safe Use of Pyrophoric Reagents. Retrieved from [Link]
- Google Patents. (n.d.). US20160046506A1 - Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor.
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Massachusetts Institute of Technology. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]
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Unilog. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]
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Biofount. (n.d.). 1359656-87-3|this compound. Retrieved from [Link]
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Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents. Retrieved from [Link]
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Unilog. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]
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U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
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Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]
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MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2758352, 4,4-Difluoropiperidine. Retrieved from [Link]
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ACS Publications. (2019, June 20). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2758351, 4,4-Difluoropiperidine hydrochloride. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazard Summary: Piperidine. Retrieved from [Link]
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ResearchGate. (2020, May). The conformational preferences of fluorinated piperidine derivatives. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf. Retrieved from [Link]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
